molecular formula C11H15BrClN B1372319 1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride CAS No. 1172462-36-0

1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride

Cat. No.: B1372319
CAS No.: 1172462-36-0
M. Wt: 276.6 g/mol
InChI Key: KDUWFLSBTKRNKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride is a useful research compound. Its molecular formula is C11H15BrClN and its molecular weight is 276.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-bromophenyl)cyclopentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11;/h3-6H,1-2,7-8,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUWFLSBTKRNKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172462-36-0
Record name 1-(4-bromophenyl)cyclopentan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Analytical Gauntlet: A Technical Guide to the Structure Elucidation of 1-(4-Bromophenyl)cyclopentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative of Unambiguous Structural Verification

In the landscape of drug discovery and development, the absolute and unequivocal determination of a molecule's three-dimensional structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the catastrophic loss of time, resources, and intellectual capital, derailing promising research programs. The subject of this guide, 1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride, serves as our exemplar—a novel small molecule whose therapeutic potential can only be unlocked through rigorous structural verification.

This document is not a rigid protocol but a strategic guide. It is designed for researchers, analytical chemists, and drug development professionals, providing not just the "how" but the "why" behind the multi-technique, orthogonal approach required for confident structure elucidation. We will treat the analytical process as a self-validating system, where each piece of data from disparate techniques must converge to support a single, unambiguous structural hypothesis.

For the purpose of this guide, we will operate under a common real-world scenario: a chemist has synthesized a new chemical entity, believed to be this compound. Our task is to prove, beyond a reasonable doubt, that the material in the vial is indeed the target molecule and to characterize its structure completely. We will use a hypothetical, yet chemically plausible, dataset to illustrate the analytical workflow.

The Strategic Workflow: An Orthogonal and Iterative Approach

The core principle of modern structure elucidation is the use of multiple, independent analytical techniques. A single method, no matter how powerful, is susceptible to ambiguity. By integrating data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction (SCXRD), we create a logical framework where each technique cross-validates the others.

Our workflow is designed to be efficient, moving from rapid, information-rich techniques that confirm broad structural features to the definitive, but more labor-intensive, method of X-ray crystallography.

Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Connectivity & 2D Structure cluster_2 Definitive 3D Structure MS Mass Spectrometry (MS) - Elemental Composition - Isotopic Pattern NMR_1D 1D NMR (¹H, ¹³C) - Chemical Environments - Proton/Carbon Count MS->NMR_1D Confirms Molecular Formula SCXRD Single-Crystal X-ray Diffraction - Absolute 3D Structure - Stereochemistry & Packing MS->SCXRD IR FTIR Spectroscopy - Functional Group ID IR->NMR_1D Confirms Functional Groups IR->SCXRD NMR_2D 2D NMR (COSY, HSQC) - H-H & C-H Connectivity NMR_1D->NMR_2D Assigns Signals NMR_2D->SCXRD Provides Proposed Connectivity for Validation NMR_2D->SCXRD Conclusion Final Structure Elucidated SCXRD->Conclusion Unambiguous Proof

Figure 1: A logical workflow for structure elucidation, emphasizing the progression from initial characterization to definitive 3D structural proof.

Part 1: Foundational Analysis - What Are We Working With?

The first step is to confirm the most fundamental aspects of the molecule: its elemental composition and the functional groups it contains. Mass spectrometry and FTIR spectroscopy provide these answers rapidly.

High-Resolution Mass Spectrometry (HRMS): Confirming the Elemental Formula

Causality: Before dedicating time to complex NMR analysis or crystallization attempts, we must first confirm that the compound has the correct molecular formula (C₁₁H₁₅BrClN for the hydrochloride salt, C₁₁H₁₄BrN for the free base). High-resolution mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), provides a highly accurate mass measurement that can distinguish between isobaric formulas.

Experimental Protocol: ESI-TOF Mass Spectrometry

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water). From this stock, prepare a dilute solution of approximately 10 µg/mL in the same solvent. To aid ionization in positive mode, 0.1% formic acid can be added.[1]

  • Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

  • Acquisition: Infuse the sample solution directly or via LC injection. Acquire data in positive ion mode, as the amine is basic and readily protonated. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

  • Calibration: Ensure the instrument is calibrated using a known standard immediately before or during the run to achieve high mass accuracy (<5 ppm).[2]

Data Interpretation: The key is to identify the molecular ion peak corresponding to the protonated free base [M+H]⁺. The hydrochloride salt will dissociate in the ESI source. A critical piece of evidence is the isotopic pattern. Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are separated by 2 Da. This results in a characteristic "doublet" for any bromine-containing ion, with the M+ and M+2 peaks having nearly equal intensity. This is a definitive fingerprint for the presence of a single bromine atom.

Parameter Predicted Value (for C₁₁H₁₅⁷⁹BrN⁺) Predicted Value (for C₁₁H₁₅⁸¹BrN⁺)
Monoisotopic Mass [M+H]⁺ 240.0437242.0416
Mass Accuracy < 5 ppm< 5 ppm
Isotopic Ratio (M+H)⁺ : (M+2+H)⁺ ~1 : 0.98~1 : 0.98

Table 1: Predicted High-Resolution Mass Spectrometry Data for the protonated free base of the target compound.

The observation of two peaks at m/z 240.0437 and 242.0416 (within 5 ppm error) with nearly equal intensity would provide extremely strong evidence for the elemental formula C₁₁H₁₄BrN.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

Causality: FTIR provides rapid confirmation of the key functional groups proposed in the structure: the primary amine (as an ammonium salt), the aromatic ring, and the aliphatic cyclopentane ring. The presence or absence of characteristic absorption bands acts as a quick validation of the gross molecular architecture.

Experimental Protocol: KBr Pellet Method

  • Material Preparation: Gently grind spectroscopy-grade potassium bromide (KBr) and dry it in an oven at ~110°C for 2-3 hours to remove absorbed water. Store in a desiccator.[3][4]

  • Sample Mixing: Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr. Grind the two together thoroughly in an agate mortar and pestle to ensure a homogenous mixture.[5]

  • Pellet Formation: Transfer the mixture to a pellet die. Apply pressure of 8-10 tons using a hydraulic press, preferably under vacuum to remove entrapped air, which can cause light scattering.[4][6]

  • Analysis: The resulting transparent pellet is placed in the FTIR spectrometer's sample holder. A background spectrum (using a pure KBr pellet) is collected first, followed by the sample spectrum.

Data Interpretation: The spectrum of the hydrochloride salt will show features of a primary ammonium ion (R-NH₃⁺) rather than a free primary amine (R-NH₂).

Frequency Range (cm⁻¹) Vibration Type Expected Observation for Target Structure
3100-2800 (broad)N⁺-H stretchingA broad, strong absorption band characteristic of an ammonium salt.
~3030Aromatic C-H stretchingA sharp, medium-intensity peak.
2950-2850Aliphatic C-H stretchingStrong, sharp peaks from the cyclopentane ring CH₂ groups.
~1600 & ~1475Aromatic C=C stretchingTwo characteristic sharp bands.
~1500N⁺-H bendingA medium to strong absorption.
850-800C-H out-of-plane bendA strong peak indicating 1,4-disubstitution (para) on the benzene ring.
~1010C-N stretchingA medium intensity band.

Table 2: Key Predicted FTIR Absorption Bands for this compound.

The presence of these key bands, especially the broad N⁺-H stretch and the strong para-disubstitution C-H bend, would strongly corroborate the proposed structure.

Part 2: Delineating the Skeleton - NMR Spectroscopy

With the molecular formula and functional groups confirmed, NMR spectroscopy is employed to map the precise connectivity of the atoms. It is the most powerful tool for determining the structure of organic molecules in solution.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in ~0.6-0.7 mL of a deuterated solvent in a clean, dry 5 mm NMR tube.[7][8] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice for hydrochloride salts due to its high polarity. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[9]

  • Instrument Setup: The experiments should be run on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

    • 2D NMR: Acquire a COSY (Correlation Spectroscopy) spectrum to identify ¹H-¹H couplings and an HSQC (Heteronuclear Single Quantum Coherence) spectrum to identify one-bond ¹H-¹³C correlations.

Data Interpretation: The combined data from these experiments allows for a complete assignment of every proton and carbon in the molecule.

NMR_Logic H_NMR ¹H NMR - Integration (Proton Count) - Chemical Shift (Environment) - Multiplicity (Neighbors) COSY COSY Which protons are coupled to each other? (e.g., CH₂-CH₂) H_NMR->COSY HSQC HSQC Which proton is attached to which carbon? H_NMR->HSQC C_NMR ¹³C NMR - Number of Signals (Unique Carbons) - Chemical Shift (C-Type) C_NMR->HSQC Structure Proposed Structure C₁₁H₁₅BrClN COSY->Structure Confirms H-H Connectivity HSQC->Structure Confirms C-H Bonds

Figure 2: The logical integration of NMR experiments to build a structural hypothesis.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

  • δ ~8.8 (broad s, 3H): This broad singlet, which would disappear upon D₂O exchange, is characteristic of the three protons of the ammonium group (-NH₃⁺).

  • δ ~7.6 (d, J=8.5 Hz, 2H): A doublet representing the two aromatic protons ortho to the bromine atom.

  • δ ~7.4 (d, J=8.5 Hz, 2H): A doublet for the two aromatic protons meta to the bromine atom (and ortho to the cyclopentyl group). The classic AA'BB' pattern confirms para-substitution.

  • δ ~2.4 (m, 4H): A multiplet corresponding to the four protons on the two CH₂ groups adjacent (alpha) to the quaternary carbon.

  • δ ~1.8 (m, 4H): A multiplet for the remaining four protons on the two beta CH₂ groups of the cyclopentane ring.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

  • δ ~140: Quaternary aromatic carbon attached to the cyclopentyl group.

  • δ ~132: Aromatic CH carbons ortho to the bromine.

  • δ ~129: Aromatic CH carbons meta to the bromine.

  • δ ~121: Quaternary aromatic carbon attached to the bromine.

  • δ ~65: Quaternary aliphatic carbon (C-NH₃⁺).

  • δ ~38: Aliphatic CH₂ carbons alpha to the quaternary center.

  • δ ~24: Aliphatic CH₂ carbons beta to the quaternary center.

The COSY spectrum would show a correlation between the signals at δ ~2.4 and δ ~1.8 ppm, confirming the connectivity within the cyclopentane ring. The HSQC spectrum would link the proton signals to their corresponding carbon signals, confirming the assignments listed above. This complete and self-consistent NMR dataset would leave little doubt about the 2D structure of the molecule.

Part 3: The Final Arbiter - Single-Crystal X-ray Diffraction (SCXRD)

Causality: While the combination of MS and NMR provides a highly confident 2D structural assignment, it does not offer direct, unambiguous proof of the three-dimensional arrangement of atoms in space. SCXRD is the gold standard method that provides an atomic-resolution 3D model of the molecule as it exists in the solid state.[10] It definitively confirms connectivity, bond lengths, bond angles, and the absolute conformation.

Experimental Protocol: Small-Molecule SCXRD

  • Crystal Growth: This is often the most challenging step.[10] High-purity material is essential. Slow evaporation of a saturated solution is a common method. A solvent screen (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof) should be performed to find conditions that yield single crystals of sufficient size (~50-250 microns) and quality (optically clear, no fractures).[11]

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled under a stream of cold nitrogen gas (~100 K) to minimize thermal vibration. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[11] Data should be collected to a high resolution (e.g., 0.85 Å or better).[12]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then solved using direct methods and refined computationally to generate the final electron density map and atomic model.[12]

Data Interpretation: The output of a successful SCXRD experiment is a 3D model of the molecule. The key validation points are:

  • Connectivity: The model must match the connectivity determined by NMR.

  • Atomic Identity: The electron density around each atom must be consistent with its assignment (e.g., the high electron density of the bromine atom will be unmistakable).

  • Ionic Interaction: The model will show the chloride anion and the protonated amine in close proximity, confirming the salt structure.

  • Quality Factors: The final refined structure will have low crystallographic R-factors, indicating a good fit between the model and the experimental data.

The resulting crystal structure would provide the ultimate, irrefutable proof of the identity and three-dimensional nature of this compound.

Conclusion: A Self-Validating System for Structural Certainty

The structure elucidation of a new chemical entity like this compound is a process of systematic, logical deduction, fortified by orthogonal, empirical data. We began by confirming the elemental formula and the presence of a single bromine atom using the characteristic isotopic pattern in HRMS. FTIR spectroscopy then provided rapid evidence for the expected functional groups—the ammonium salt and the para-substituted aromatic ring. This foundational data provided the necessary context for a detailed investigation by 1D and 2D NMR, which allowed us to piece together the complete atomic connectivity of the molecular skeleton. Finally, single-crystal X-ray diffraction served as the ultimate arbiter, providing a definitive 3D picture of the molecule that confirmed all prior hypotheses. Each step in this workflow validates the last, creating a self-consistent and trustworthy body of evidence that establishes the molecule's structure with the highest possible degree of scientific certainty.

References

  • Standard Operating Procedure for NMR Experiments. (2023, July 24). University of Notre Dame. [Link]

  • Electrospray Ionization (ESI) Instructions. Rutgers University-Newark, Department of Chemistry. [Link]

  • How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation. (n.d.). Kintek Solution. [Link]

  • KBr Pellet Method. (n.d.). Shimadzu. [Link]

  • What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. (n.d.). Kintek Press. [Link]

  • Making KBr Pellets for FTIR: Step by Step Guide. (n.d.). Pellet Press Die Sets. [Link]

  • Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford, Chemistry Research Laboratory. [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University, Chemical Instrumentation Facility. [Link]

  • Nuclear Magnetic Resonance Spectroscopy. (n.d.). Michigan State University, Department of Chemistry. [Link]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy. (2021, July 31). Chemistry LibreTexts. [Link]

  • Single-crystal X-ray Diffraction. (2007, May 17). SERC Carleton. [Link]

  • From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications. [Link]

  • Single-crystal X-ray Diffraction (Part 2). (2019, July 24). Royal Society of Chemistry. [Link]

  • Supporting Information. (n.d.). Wiley-VCH. [Link]

  • Standard Operating Procedure for NMR Experiments. (2023, July 24). University of Notre Dame. [Link]

  • Nuclear Magnetic Resonance Spectroscopy. (n.d.). Michigan State University, Department of Chemistry. [Link]

  • Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford, Chemistry Research Laboratory. [Link]

  • Single-crystal X-ray Diffraction. (2007, May 17). SERC Carleton. [Link]

  • From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications. [Link]

  • Single-crystal X-ray Diffraction (Part 2). (2019, July 24). Royal Society of Chemistry. [Link]

  • Supporting Information. (n.d.). Wiley-VCH. [Link]

  • Standard Operating Procedure for NMR Experiments. (2023, July 24). University of Notre Dame. [Link]

  • From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications. [Link]

  • Single-crystal X-ray Diffraction (Part 2). (2019, July 24). Royal Society of Chemistry. [Link]

Sources

1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(4-Bromophenyl)cyclopentan-1-amine Hydrochloride

Introduction

This compound, with CAS Number 1172462-36-0, is a primary amine salt that serves as a crucial and versatile building block in modern medicinal chemistry and organic synthesis.[1] Its structure, featuring a stereochemically rich cyclopentyl core, a reactive aryl bromide handle, and a nucleophilic amine group, presents multiple avenues for molecular elaboration. This unique combination makes it an attractive scaffold for the development of novel small-molecule therapeutics and complex chemical entities.

This guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, spectroscopic characterization, key reactivity, and potential applications of this compound, with a focus on its utility in drug discovery and development.[2]

Physicochemical Properties

The hydrochloride salt form of 1-(4-bromophenyl)cyclopentan-1-amine enhances its stability and handling characteristics compared to its free base, making it more suitable for storage and use in various synthetic protocols. The key properties are summarized below.

PropertyValueSource / Notes
CAS Number 1172462-36-0[1]
Molecular Formula C₁₁H₁₅BrClNCalculated
Molecular Weight 276.60 g/mol Calculated from free base MW of 239.03[2] + HCl
Appearance White powder[1]
Purity Typically ≥99%[1]
Boiling Point 299 °C at 760 mmHgData for the free base[2]
Density 1.371 g/cm³Data for the free base[2]
Solubility Not explicitly reported, but the hydrochloride salt form suggests moderate solubility in polar protic solvents like water and alcohols.General chemical principle
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[3][4]Sealed and preserved[1]

**3.0 Synthesis and Purification

While specific literature detailing the synthesis of this compound is not widely published, a robust and logical pathway can be proposed based on established organic chemistry transformations. The most direct approach involves a Grignard reaction followed by a Ritter reaction and subsequent salt formation.

Proposed Synthetic Pathway

The synthesis begins with commercially available starting materials, 4-bromobromobenzene and cyclopentanone. The causality behind this choice is the high efficiency of Grignard reagents for carbon-carbon bond formation and the reliability of the Ritter reaction for converting tertiary alcohols into amines.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Ritter Reaction cluster_2 Step 3: Amide Hydrolysis cluster_3 Step 4: Salt Formation A 4-Bromobromobenzene + Mg B 4-Bromophenylmagnesium bromide A->B in dry Ether/THF D 1-(4-Bromophenyl)cyclopentan-1-ol B->D Nucleophilic addition C Cyclopentanone C->D Nucleophilic addition F N-(1-(4-bromophenyl)cyclopentyl)acetamide D->F H2SO4 (cat.) D->F E Acetonitrile (CH3CN) E->F H2SO4 (cat.) G 1-(4-Bromophenyl)cyclopentan-1-amine (Free Base) F->G Acid/Base Hydrolysis F->G I 1-(4-Bromophenyl)cyclopentan-1-amine HCl (Final Product) G->I Precipitation G->I H HCl in Ether H->I Precipitation

Caption: Proposed synthetic workflow for 1-(4-Bromophenyl)cyclopentan-1-amine HCl.

Illustrative Experimental Protocol
  • Grignard Reagent Formation: Magnesium turnings are activated in anhydrous diethyl ether. 4-Bromobromobenzene is added dropwise to initiate the formation of 4-bromophenylmagnesium bromide.

  • Nucleophilic Addition: The Grignard reagent is cooled to 0°C, and a solution of cyclopentanone in anhydrous ether is added slowly. The reaction is quenched with a saturated aqueous solution of ammonium chloride to yield the tertiary alcohol, 1-(4-bromophenyl)cyclopentan-1-ol.

  • Ritter Reaction & Hydrolysis: The crude alcohol is dissolved in acetonitrile and treated with concentrated sulfuric acid. The intermediate nitrilium ion is trapped by water upon workup and subsequent hydrolysis of the resulting acetamide under acidic or basic conditions yields the free amine, 1-(4-bromophenyl)cyclopentan-1-amine.

  • Salt Formation and Purification: The purified free amine is dissolved in a minimal amount of diethyl ether. A solution of hydrochloric acid in ether is added dropwise, causing the hydrochloride salt to precipitate. The resulting white solid is collected by vacuum filtration, washed with cold ether, and dried under vacuum. Recrystallization from an appropriate solvent system (e.g., ethanol/ether) can be performed to achieve high purity.

Spectroscopic Characterization

Structural verification of the final compound is essential. The following table summarizes the expected signals from key spectroscopic techniques.

TechniqueExpected Signals and Interpretation
¹H NMR - ~7.5-7.7 ppm (d, 2H): Aromatic protons ortho to the bromine atom. - ~7.3-7.5 ppm (d, 2H): Aromatic protons meta to the bromine atom. - ~8.5-9.5 ppm (br s, 3H): Protons of the ammonium group (-NH₃⁺), often broad and may exchange with D₂O. - ~1.8-2.5 ppm (m, 8H): Protons of the cyclopentyl ring, appearing as complex multiplets.
¹³C NMR - ~140-145 ppm: Quaternary aromatic carbon attached to the cyclopentyl group. - ~132 ppm: Aromatic carbons ortho to the bromine. - ~128 ppm: Aromatic carbons meta to the bromine. - ~122 ppm: Aromatic carbon attached to the bromine atom. - ~60-65 ppm: Quaternary carbon of the cyclopentyl ring (C-NH₃⁺). - ~35-40 ppm & ~24-28 ppm: Carbons of the cyclopentyl ring.
IR (Infrared) - ~2800-3100 cm⁻¹ (broad): N-H stretching vibrations of the R-NH₃⁺ group. - ~3000-3100 cm⁻¹: Aromatic C-H stretching. - ~2850-2950 cm⁻¹: Aliphatic C-H stretching. - ~1590, 1480 cm⁻¹: Aromatic C=C stretching. - ~1010 cm⁻¹: C-Br stretching.
MS (Mass Spec) - The spectrum would show the molecular ion for the free base (C₁₁H₁₄BrN) upon loss of HCl. - m/z ~239 & 241: A characteristic isotopic pattern (M⁺ and M⁺+2 peaks) of nearly 1:1 intensity, confirming the presence of one bromine atom.

Reactivity and Applications in Drug Development

The utility of this compound lies in its capacity to serve as a versatile scaffold for generating diverse molecular libraries. Its two primary reactive sites allow for orthogonal chemical modifications.

Key Reactive Sites
  • Aryl Bromide: The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, or alkyne substituents, profoundly altering the molecule's steric and electronic properties.

  • Primary Amine: The amine group can be readily acylated, alkylated, or used in reductive amination reactions to introduce new functional groups. It serves as a key pharmacophoric element, often involved in hydrogen bonding interactions with biological targets.

G cluster_0 Amine Modifications cluster_1 Aryl Bromide Modifications Core 1-(4-Bromophenyl)cyclopentan-1-amine Scaffold Amide Amide Formation (Acylation) Core->Amide R-COCl Sulfonamide Sulfonamide Formation Core->Sulfonamide R-SO2Cl Alkylation Reductive Amination/ Alkylation Core->Alkylation R-CHO, NaBH(OAc)3 Suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) Core->Suzuki Ar-B(OH)2, Pd cat. Sonogashira Sonogashira Coupling (Alkynes) Core->Sonogashira Alkyne, Pd/Cu cat. Buchwald Buchwald-Hartwig (C-N/C-O Bonds) Core->Buchwald Amine/Alcohol, Pd cat.

Caption: Diversification pathways from the core scaffold.

Role in Drug Discovery

This compound is a valuable starting material for constructing libraries of molecules for high-throughput screening. Its rigid cyclopentyl core helps constrain the conformation of attached functionalities, which can lead to higher binding affinity and selectivity for protein targets. The bromophenyl group positions it as an intermediate for compounds targeting a range of therapeutic areas, similar to other known bioactive aryl-amine structures.[2][5]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related chemicals can provide guidance.[3][6][7]

AspectGuideline
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[3]
Handling Use only in a well-ventilated area, preferably within a chemical fume hood.[3] Avoid breathing dust.[6] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]
Storage Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3] Keep the container tightly closed.[4]
First Aid Eyes: Immediately flush with plenty of water for at least 15 minutes.[6] Skin: Wash off with soap and plenty of water.[6] Inhalation: Move the person to fresh air.[6] Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[3]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[6]

Conclusion

This compound is a high-value synthetic intermediate with significant potential for researchers in drug discovery and development. Its well-defined structure, featuring two distinct and orthogonally reactive functional groups, provides a robust platform for generating chemical diversity. The insights into its properties, synthesis, and reactivity provided in this guide are intended to empower scientists to effectively utilize this compound in the creation of novel and complex molecules with potential therapeutic applications.

References

  • Title: Cas 1306604-68-1, 2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride | Source: LookChem | URL: [Link]

  • Title: Cas 1094341-13-5, 1-(4-Bromophenyl)cyclopentanamine | Source: LookChem | URL: [Link]

  • Title: Facile Synthesis of 1-(4-Bromophenyl)-1H-tetrazol-5-amine and Related Amide Derivatives | Source: Scribd | URL: [Link]

Sources

An In-depth Technical Guide to 1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride (CAS Number 1955530-44-5)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride, a molecule of interest in the field of medicinal chemistry and drug discovery. The guide addresses the current ambiguity surrounding its CAS number, details its physicochemical properties, outlines plausible synthetic routes based on established chemical principles, and explores its potential therapeutic applications by drawing parallels with structurally related compounds. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel therapeutics, offering insights into the synthesis, characterization, and potential utility of this and similar aryl-substituted cyclopentylamine derivatives.

Introduction and CAS Number Ambiguity

This compound is a chemical entity featuring a central cyclopentylamine scaffold with a bromophenyl substituent. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. However, a notable ambiguity exists in the public domain regarding its assigned CAS number. Chemical supplier databases associate the name "this compound" with at least two different CAS numbers: 1955530-44-5 and 1172462-36-0 . This discrepancy underscores the importance of rigorous analytical characterization to confirm the identity of any procured sample. For the purpose of this guide, we will primarily refer to CAS number 1955530-44-5, while acknowledging the existence of the alternative designation.

Physicochemical Properties

Detailed, experimentally validated physicochemical data for this compound is not extensively available in peer-reviewed literature. The information presented in Table 1 is a synthesis of data from chemical supplier databases and predicted values for the free base, 1-(4-Bromophenyl)cyclopentanamine (CAS 1094341-13-5).

Table 1: Physicochemical Properties of 1-(4-Bromophenyl)cyclopentan-1-amine and its Hydrochloride Salt

PropertyValueSource
Chemical Name This compound-
CAS Number 1955530-44-5 (and 1172462-36-0)-
Molecular Formula C₁₁H₁₅BrClNSupplier Data
Molecular Weight 294.60 g/mol Calculated
Appearance White powder[1]
Purity Typically ≥99%[1]
Storage Sealed and preserved[1]
Boiling Point (Free Base) 299 °C at 760 mmHg (Predicted)[2]
Density (Free Base) 1.371 g/cm³ (Predicted)[2]
Flash Point (Free Base) 134.6 °C (Predicted)[2]

Note: Properties for the free base are predicted and should be used as estimates.

Synthesis and Characterization

While a specific, validated synthesis protocol for this compound is not published, a plausible and efficient synthetic route can be conceptualized based on established organic chemistry methodologies. A common approach to the synthesis of tertiary amines on a cyclic scaffold involves the Ritter reaction or a related nucleophilic addition to an imine or its precursor.

Proposed Synthetic Pathway

A logical synthetic approach would commence with the Grignard reaction of 4-bromophenylmagnesium bromide with cyclopentanone to form the tertiary alcohol, 1-(4-bromophenyl)cyclopentan-1-ol. This intermediate can then be converted to the target amine hydrochloride via a Ritter-type reaction followed by hydrolysis and salt formation.

Synthetic Pathway 4-Bromophenylmagnesium bromide 4-Bromophenylmagnesium bromide Grignard Reaction Grignard Reaction 4-Bromophenylmagnesium bromide->Grignard Reaction Cyclopentanone Cyclopentanone Cyclopentanone->Grignard Reaction 1-(4-Bromophenyl)cyclopentan-1-ol 1-(4-Bromophenyl)cyclopentan-1-ol Grignard Reaction->1-(4-Bromophenyl)cyclopentan-1-ol Ritter Reaction Ritter Reaction 1-(4-Bromophenyl)cyclopentan-1-ol->Ritter Reaction Intermediate Nitrilium Ion Intermediate Nitrilium Ion Ritter Reaction->Intermediate Nitrilium Ion Nitrile (e.g., Acetonitrile) Nitrile (e.g., Acetonitrile) Nitrile (e.g., Acetonitrile)->Ritter Reaction Hydrolysis Hydrolysis Intermediate Nitrilium Ion->Hydrolysis 1-(4-Bromophenyl)cyclopentan-1-amine 1-(4-Bromophenyl)cyclopentan-1-amine Hydrolysis->1-(4-Bromophenyl)cyclopentan-1-amine HCl Treatment HCl Treatment 1-(4-Bromophenyl)cyclopentan-1-amine->HCl Treatment Target Compound This compound HCl Treatment->Target Compound

Figure 1: Proposed synthesis of this compound.

Experimental Protocol: A Hypothetical Approach

The following is a generalized, hypothetical protocol based on the proposed synthetic pathway. This protocol has not been experimentally validated and should be adapted and optimized by qualified personnel.

Step 1: Synthesis of 1-(4-Bromophenyl)cyclopentan-1-ol

  • To a solution of 4-bromophenylmagnesium bromide in a suitable ether solvent (e.g., diethyl ether or THF), add cyclopentanone dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-(4-bromophenyl)cyclopentan-1-ol.

Step 2: Synthesis of this compound

  • Dissolve 1-(4-bromophenyl)cyclopentan-1-ol in a mixture of a nitrile (e.g., acetonitrile) and a strong acid (e.g., sulfuric acid) at low temperature.

  • Stir the reaction mixture until the formation of the intermediate N-acetyl amine is complete.

  • Carefully add the reaction mixture to ice water and basify to hydrolyze the amide.

  • Extract the resulting free amine with an organic solvent.

  • Dry the organic layer and bubble with dry HCl gas or treat with a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.

  • Collect the precipitate by filtration, wash with a cold, non-polar solvent, and dry under vacuum.

Characterization

Due to the lack of published data, the following characterization techniques are recommended for identity and purity confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure and confirming the presence of the bromophenyl and cyclopentyl moieties, as well as the amine group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H stretches of the ammonium salt.

  • Elemental Analysis: To determine the elemental composition and confirm the empirical formula.

Potential Applications and Therapeutic Relevance

Central Nervous System (CNS) Activity

The core structure of 1-phenylcyclopentanamine is a known scaffold for compounds with activity at CNS receptors. The presence of a halogen, such as bromine, on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. It is plausible that this compound could exhibit activity as an antagonist or modulator of various CNS receptors, warranting investigation in this area.

Anticancer Potential

Structurally related compounds containing a bromophenyl group have been investigated for their anticancer properties. For instance, analogs of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine have demonstrated anticancer activity against various cell lines.[3][4] The bromophenyl moiety can engage in halogen bonding and other interactions within protein binding pockets, potentially leading to inhibitory activity against key cancer-related targets.

As a Synthetic Building Block

Beyond its own potential bioactivity, this compound serves as a valuable building block in organic synthesis. The bromine atom can be readily functionalized via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce a wide range of substituents, allowing for the generation of diverse chemical libraries for drug discovery screening.

Potential Applications Target Compound 1-(4-Bromophenyl)cyclopentan- 1-amine hydrochloride CNS Activity CNS Activity Target Compound->CNS Activity Potential Receptor Modulation Anticancer Research Anticancer Research Target Compound->Anticancer Research Structural Similarity to Bioactive Molecules Synthetic Intermediate Synthetic Intermediate Target Compound->Synthetic Intermediate Versatile Functionalization

Figure 2: Potential applications of this compound.

Conclusion and Future Directions

This compound is a chemical compound with potential utility in medicinal chemistry and drug discovery. However, the current lack of comprehensive, publicly available scientific data, including a definitive CAS number and detailed characterization, presents a challenge for researchers. This guide has aimed to consolidate the available information, propose a logical synthetic strategy, and highlight potential areas of therapeutic investigation based on the analysis of its structural features and comparison with related molecules.

Future research should focus on the unambiguous synthesis and rigorous characterization of this compound to resolve the CAS number discrepancy. Subsequent pharmacological screening is warranted to explore its potential in areas such as CNS disorders and oncology. Furthermore, its utility as a synthetic intermediate for the generation of novel chemical entities should be further explored.

References

  • Iron(II)-Catalyzed Radical [3 + 2] Cyclization of N-Aryl Cyclopropylamines for the Synthesis of Polyfunctionalized Cyclopentylamines. Organic Letters. [Link]

  • Iron(II)-Catalyzed Radical [3 + 2] Cyclization of N-Aryl Cyclopropylamines for the Synthesis of Polyfunctionalized Cyclopentylamines. PubMed. [Link]

  • Iron(II)-Catalyzed Radical [3 + 2] Cyclization of N-Aryl Cyclopropylamines for the Synthesis of Polyfunctionalized Cyclopentylamines. ACS Publications. [Link]

  • Synthesis of C-Aryl-N-cyclopropylnitrones. ResearchGate. [Link]

  • This compound. Fondchem. [Link]

  • Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Royal Society of Chemistry. [Link]

  • 1-(4-Bromophenyl)cyclopentanamine. LookChem. [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. PubMed. [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]

Sources

1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Mechanism of Action of 1-(4-Bromophenyl)cyclopentan-1-amine Hydrochloride and its Derivatives

Introduction: A Scaffold of Neurological Potential

The compound this compound is a fascinating molecular scaffold that, while not extensively studied itself, holds significant promise as a precursor for novel neurologically active agents.[1] Its structural architecture, featuring a substituted phenyl ring linked to a cyclopentylamine moiety, bears a striking resemblance to well-characterized psychoactive compounds, most notably the arylcyclohexylamines.[2] This guide will, therefore, treat this compound not as an end-product, but as a foundational building block. We will dissect its structure to hypothesize potential mechanisms of action for its derivatives and provide a comprehensive, field-proven workflow for researchers to systematically elucidate their pharmacological profiles.

This document is designed for drug development professionals, medicinal chemists, and pharmacologists. It moves beyond a simple recitation of facts to explain the scientific rationale behind a robust research and discovery program aimed at unlocking the therapeutic potential of this chemical class.

Part 1: Structural Analysis and Mechanistic Hypotheses

The pharmacological potential of any derivative of this compound is rooted in its three core structural components: the 4-bromophenyl group, the cyclopentyl ring, and the primary amine. Each of these features can be systematically modified to tune the compound's affinity and selectivity for various biological targets.

Primary Mechanistic Hypothesis: Non-Competitive NMDA Receptor Antagonism

The most compelling hypothesis for the primary mechanism of action of derivatives from this scaffold is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[3] This is based on the well-established pharmacology of structurally similar compounds like Phencyclidine (PCP) and Ketamine.[1][4]

The NMDA receptor is a glutamate-gated ion channel crucial for excitatory neurotransmission and synaptic plasticity.[5] Under normal physiological conditions, the channel is blocked by a magnesium ion (Mg2+). Upon binding of glutamate and a co-agonist (glycine or D-serine), and subsequent depolarization of the neuronal membrane, the Mg2+ block is relieved, allowing an influx of calcium (Ca2+) and sodium (Na+) ions.[3]

Non-competitive antagonists, such as those derived from the arylcycloalkylamine class, do not compete with glutamate or glycine for their binding sites. Instead, they bind to a specific site located within the ion channel itself, often referred to as the "PCP binding site".[4][6] This physically obstructs the flow of ions, effectively shutting down receptor activity regardless of agonist presence. This "use-dependent" blockade is a hallmark of this class of antagonists. The resulting decrease in glutamatergic signaling leads to the dissociative anesthetic and, at sub-anesthetic doses, psychoactive effects for which these compounds are known.[7]

Figure 1: Mechanism of Non-Competitive NMDA Receptor Antagonism.
Secondary Mechanistic Hypotheses: Modulating Monoamine Systems

Beyond the NMDA receptor, arylcycloalkylamines are known to interact with several other key neurotransmitter systems. These secondary targets likely contribute to the nuanced pharmacological effects of these compounds and represent important avenues for investigation.

  • Dopamine Transporter (DAT): Certain PCP analogs exhibit high affinity for the dopamine transporter, inhibiting the reuptake of dopamine from the synaptic cleft.[8] This leads to increased dopaminergic signaling, a mechanism shared with classical psychostimulants.[6][9] Derivatives of the 1-(4-bromophenyl)cyclopentan-1-amine scaffold could be engineered to favor DAT inhibition, potentially leading to compounds with antidepressant or stimulant properties.

  • Serotonin and Norepinephrine Transporters (SERT and NET): The reuptake of serotonin and norepinephrine can also be modulated by this class of compounds, further expanding their potential therapeutic applications.[1]

  • Sigma (σ) Receptors: The σ1 and σ2 receptors are enigmatic targets implicated in a variety of cellular functions and neurological conditions. Many arylcycloalkylamines show significant affinity for sigma receptors, and this interaction can dramatically shape their overall pharmacological profile.[10]

  • Nicotinic Acetylcholine (nACh) Receptors: Inhibition of nAChRs is another known activity of PCP and could contribute to the cognitive and anesthetic effects of related compounds.[4]

Synaptic_Modulation cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal DA_Vesicle Dopamine Vesicle DA_Synapse DA_Vesicle->DA_Synapse Release DAT Dopamine Transporter (DAT) NMDA_R NMDA Receptor DA_R Dopamine Receptor Compound Arylcyclopentylamine Derivative Compound->DAT Inhibits Compound->NMDA_R Antagonizes DA_Synapse->DAT Reuptake DA_Synapse->DA_R Activates Research_Workflow Start In_Silico Step 1: In Silico Screening (Molecular Docking) Start->In_Silico In_Vitro_Binding Step 2: In Vitro Target Validation (Radioligand Binding Assays) In_Silico->In_Vitro_Binding Hypothesis Generation Functional_Assay Step 3: Functional Characterization (Electrophysiology, Uptake Assays) In_Vitro_Binding->Functional_Assay Target Confirmation Cellular_Vivo Step 4: Cellular & In Vivo Models (Excitotoxicity, Behavior) Functional_Assay->Cellular_Vivo Mechanism Definition End Cellular_Vivo->End

Figure 3: A Systematic Workflow for Mechanism of Action Studies.
Step 1: In Silico Screening (Molecular Docking)
  • Objective: To generate initial hypotheses about the binding poses and relative affinities of novel compounds for the primary and secondary targets.

  • Methodology:

    • Obtain high-resolution crystal structures of the targets of interest (e.g., the NMDA receptor ion channel, DAT) from the Protein Data Bank (PDB).

    • Prepare the protein structures by adding hydrogens, assigning charges, and defining the binding pocket (e.g., the PCP site in the NMDA receptor).

    • Generate low-energy 3D conformers of the test compounds.

    • Perform docking calculations using software such as AutoDock or Glide to predict the most favorable binding poses and estimate binding energies.

    • Analyze the results, paying close attention to key interactions (e.g., hydrophobic, hydrogen bonding, and potential halogen bonding involving the bromine atom).

Step 2: In Vitro Target Validation (Radioligand Binding Assays)
  • Objective: To empirically determine the binding affinity (Ki) of the test compounds for the hypothesized targets. This step is critical for confirming the in silico predictions.

Protocol 2.1: NMDA Receptor ([³H]MK-801) Binding Assay [10]

  • Preparation: Prepare a membrane fraction from rat forebrain tissue, which is rich in NMDA receptors. Resuspend the final pellet in a suitable assay buffer (e.g., 5 mM Tris-HCl, pH 7.4).

  • Assay Setup: In a 96-well plate, combine:

    • The membrane preparation.

    • Varying concentrations of the unlabeled test compound.

    • A fixed concentration of the radioligand [³H]MK-801 (a high-affinity NMDA channel blocker), typically 1-5 nM.

  • Controls:

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of an unlabeled competitor like PCP or unlabeled MK-801 (e.g., 10 µM).

  • Incubation: Incubate the plate at room temperature for 2-4 hours to allow the binding to reach equilibrium.

  • Termination: Rapidly terminate the assay by filtering the contents of each well through glass fiber filters using a cell harvester. This traps the membrane-bound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Analysis: Calculate the specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 (the concentration of compound that inhibits 50% of specific binding). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol 2.2: Dopamine Transporter ([³H]Dopamine) Uptake Assay [10]

  • Preparation: Prepare synaptosomes from rat striatal tissue, as this region has a high density of dopamine terminals.

  • Pre-incubation: Pre-incubate aliquots of the synaptosomal suspension with either vehicle or varying concentrations of the test compound for 10-20 minutes at 37°C.

  • Initiation: Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine (e.g., 10-20 nM).

  • Incubation: Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C. The timing is critical to remain in the initial linear phase of uptake.

  • Termination: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Controls: Determine non-specific uptake in the presence of a high concentration of a known DAT inhibitor like benztropine or cocaine.

  • Quantification: Measure the radioactivity trapped on the filters (representing [³H]Dopamine taken up into the synaptosomes) using a scintillation counter.

  • Analysis: Calculate the IC50 value for the inhibition of dopamine uptake and, if applicable, the Ki.

Step 3: Functional Characterization
  • Objective: To determine the functional consequence of binding to the target (e.g., antagonism, agonism, inverse agonism).

  • Methodology:

    • Electrophysiology (Patch Clamp): For ion channels like the NMDA receptor, this is the gold standard. Record NMDA-evoked currents from cultured neurons or cells expressing the receptor. Application of the test compound should result in a concentration-dependent reduction of the current if it is an antagonist.

    • Calcium Imaging: Use calcium-sensitive dyes (e.g., Fura-2) in cultured neurons to measure the influx of calcium following NMDA receptor activation. An antagonist will block this influx.

Part 3: Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to allow for easy comparison of potency and selectivity across different targets.

Compound IDModification from Parent ScaffoldNMDA Receptor Ki (nM)DAT IC50 (nM)σ1 Receptor Ki (nM)Selectivity (DAT/NMDA)
Parent 1-(4-Bromophenyl)cyclopentan-1-amine>10,000>10,000>10,000-
Example 1 N-methylation851,20045014.1
Example 2 Phenyl ring hydroxylation (3-OH)252,500800100
Example 3 N-piperidine substitution153509523.3

Data shown is for illustrative purposes only, based on trends observed in related chemical series. [10]

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel central nervous system agents. While direct pharmacological data on this specific molecule is scarce, its structural relationship to potent NMDA receptor antagonists and monoamine reuptake inhibitors provides a clear and rational path forward for drug discovery. The primary mechanistic hypothesis points towards non-competitive NMDA receptor antagonism, with secondary modulation of dopamine, serotonin, and sigma receptors being highly probable. By employing the systematic research workflow outlined in this guide—from in silico modeling to in vitro binding and functional assays—researchers can effectively characterize the mechanism of action of novel derivatives, paving the way for the development of next-generation therapeutics for a range of neurological and psychiatric disorders.

References

  • Wikipedia. (n.d.). Phencyclidine. Retrieved from [Link]

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195–206.
  • LookChem. (n.d.). 1-(4-Bromophenyl)cyclopentanamine. Retrieved from [Link]

  • French, E. D., & Vantini, G. (1984). The effects of the phencyclidine analogs BTCP and TCP on nigrostriatal dopamine neuronal activity. European journal of pharmacology, 104(3-4), 363–367.
  • Kochli, D. (2020, April 23). PSY305: Hallucinogenics: PCP and Ketamine. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Cypenamine. Retrieved from [Link]

  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews. Neuroscience, 14(6), 383–400.
  • Knoll, J. (1998). The pharmacology of 1-phenyl-2-propylamino-pentane (PPAP), a deprenyl-derived new spectrum psychostimulant. CNS drug reviews, 4(4), 281–308.
  • DeWald, H. A., Heffner, T. G., & Meltzer, L. T. (1994). The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. Journal of medicinal chemistry, 37(15), 2371–2380.
  • Wikipedia. (n.d.). NMDA receptor antagonist. Retrieved from [Link]

  • Bonifazi, A., et al. (2015). Novel potent N-methyl-d-aspartate (NMDA) receptor antagonists or σ1 receptor ligands based on properly substituted 1,4-dioxane ring. Journal of medicinal chemistry, 58(21), 8561–8579.
  • Rana, V., et al. (2023). N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective. Current Medicinal Chemistry, 30(1), 1-25.
  • MedlinePlus. (n.d.). Phencyclidine. Retrieved from [Link]

  • Erowid. (n.d.). PCP (Phencyclidine). Retrieved from [Link]

  • Medscape. (2024, January 30). PCP and Ketamine Toxicity. Retrieved from [Link]

  • Carlier, J., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International journal of molecular sciences, 23(24), 15574.

Sources

A Technical Guide to the Preclinical Evaluation of 1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide outlines a comprehensive, multi-stage research framework for characterizing the potential biological activity of the novel chemical entity, 1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride. Due to the absence of extensive public data on this specific compound, this document serves as an expert-driven roadmap for its preclinical evaluation. The core of our investigative strategy is built upon structural analogy; the compound's arylcyclopentylamine scaffold bears a significant resemblance to known psychoactive agents, particularly arylcyclohexylamine N-methyl-D-aspartate (NMDA) receptor antagonists and monoamine transporter inhibitors.

We will proceed through a logical pipeline, beginning with in silico predictions to generate foundational hypotheses about the compound's targets and liabilities. These computational insights will then guide a rigorous in vitro experimental phase to empirically validate target engagement and assess crucial safety parameters, including cardiotoxicity and metabolic drug-drug interaction potential. Finally, promising in vitro data would warrant progression to preliminary in vivo studies to understand the compound's effects within a complex biological system. Each proposed protocol is designed to be self-validating, incorporating the necessary controls and explaining the scientific rationale behind key experimental choices, ensuring a robust and reliable characterization of this novel compound.

Introduction and Scientific Rationale

Chemical Identity
  • Compound: this compound

  • Molecular Formula: C₁₁H₁₅BrClN

  • CAS Number: 1172462-36-0[1]

  • Structure:

    
    (Image for illustrative purposes)
    
Rationale for Investigation: A Hypothesis Driven by Structural Analogy

The logical starting point for investigating a novel compound is an analysis of its structure. 1-(4-Bromophenyl)cyclopentan-1-amine is an arylcyclopentylamine. This structural class is a close analog of the arylcyclohexylamines, a well-documented class of psychoactive compounds that includes potent NMDA receptor antagonists like Phencyclidine (PCP) and Ketamine. The primary hypothesis, therefore, is that this compound may exhibit activity at the NMDA receptor.

Furthermore, the general structure of a phenyl ring separated from an amine group by a cyclic scaffold is a common pharmacophore in substances that interact with monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[2][3] These transporters are critical targets for drugs treating depression, ADHD, and other neuropsychiatric disorders.[4][5]

The presence of a bromine atom on the phenyl ring is also significant. Halogenation can modulate a compound's lipophilicity, membrane permeability, and metabolic stability, and can introduce the potential for halogen bonding interactions with protein targets, potentially enhancing binding affinity.[6]

Based on these structural features, our investigation will be guided by two primary hypotheses:

  • The compound acts as an antagonist or modulator of the NMDA receptor.

  • The compound inhibits one or more monoamine transporters (DAT, SERT, NET).

Stage 1: In Silico Assessment and Predictive Modeling

Before committing to resource-intensive wet lab experiments, computational methods can efficiently predict potential biological activities and liabilities, providing a crucial framework for targeted investigation.[7] These in silico approaches allow for rapid, cost-effective screening of potential drug-target interactions.[8][9]

Computational Drug-Target Interaction Prediction

The initial step is to use predictive models to screen the compound against a large panel of known biological targets. This can be achieved through a combination of ligand-based and structure-based approaches.[7][10]

  • Ligand-Based Methods: These methods compare the compound to databases of molecules with known activities.[7] If molecules with similar structures are known to bind to specific targets (e.g., NMDA receptors, monoamine transporters), it increases the probability that our compound will share that activity.

  • Structure-Based Methods (Molecular Docking): Where high-resolution crystal structures of potential targets exist (e.g., models of the NMDA receptor or DAT), molecular docking simulations can predict the binding affinity and pose of the compound within the receptor's active site. This can provide insights into the specific molecular interactions driving the binding.[4]

Workflow for Predictive Target Screening

The following diagram illustrates the logical flow for the in silico prediction phase.

cluster_in_silico In Silico Predictive Workflow compound Compound Structure (Arylcyclopentylamine) ligand_based Ligand-Based Screening (Similarity Search) compound->ligand_based structure_based Structure-Based Screening (Molecular Docking) compound->structure_based admet_prediction ADMET Prediction (Toxicity, Metabolism) compound->admet_prediction target_prediction Predicted Primary Targets (NMDA-R, DAT, SERT, NET) ligand_based->target_prediction structure_based->target_prediction output Hypothesis Refinement & Prioritized Experimental Plan target_prediction->output admet_prediction->output

Caption: In Silico Predictive Workflow.

Stage 2: In Vitro Target Validation and Safety Pharmacology

The hypotheses generated from in silico analysis must be confirmed through empirical in vitro testing. This stage focuses on quantifying the compound's interaction with its predicted primary targets and evaluating its potential for common safety liabilities.

Primary Target Engagement Assays

Principle: This assay measures the compound's ability to inhibit the reuptake of neurotransmitters (dopamine, serotonin, norepinephrine) into cells expressing the respective transporters (DAT, SERT, NET).[11] A fluorescent substrate that mimics the natural neurotransmitters is used. When this substrate is taken up by the cells, its fluorescence increases, and inhibition of this process by the test compound results in a reduced signal.[3][12]

Methodology:

  • Cell Plating: Seed HEK293 cells stably expressing human DAT, SERT, or NET into 96-well or 384-well poly-D-lysine coated plates at a density of 10,000-20,000 cells/well and incubate overnight.[11][12]

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., HBSS). A typical concentration range would be from 1 nM to 100 µM.

  • Incubation: Remove the cell culture medium and add the test compound dilutions to the wells. Incubate for 10-20 minutes at 37°C. Include a vehicle control (buffer only) and a positive control inhibitor (e.g., GBR 12909 for DAT, Fluoxetine for SERT, Desipramine for NET).

  • Substrate Addition: Add the fluorescent substrate/masking dye solution (as provided in commercial kits) to all wells.[12]

  • Signal Detection: Immediately transfer the plate to a fluorescence plate reader capable of bottom-read kinetic measurements.[11] Monitor fluorescence intensity over 30 minutes.

  • Data Analysis: Calculate the rate of substrate uptake (slope of the kinetic curve). Determine the percent inhibition for each compound concentration relative to the vehicle control. Fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration that causes 50% inhibition).

Essential Safety Pharmacology Assays

Rationale: Early assessment of potential adverse effects is critical in drug development. Two of the most common reasons for compound failure are cardiac toxicity and unforeseen drug-drug interactions (DDIs).[13][14] The following assays are standard practice to identify these risks.

Principle: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[13] Inhibition of this channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes.[15] This assay uses automated patch-clamp electrophysiology to directly measure the ionic current through the hERG channel in the presence of the test compound.[13][15]

Methodology:

  • Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.[15]

  • System: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch).[15]

  • Voltage Protocol: Apply a specific voltage-clamp protocol to the cell to elicit the hERG current. A standard protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing pulse to measure the characteristic "tail current," which is the primary measurement for assessing hERG block.[13][16]

  • Compound Application: After establishing a stable baseline current, apply a vehicle control followed by sequentially increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM).[15] A known hERG inhibitor like E-4031 serves as a positive control.[15]

  • Data Analysis: Measure the percentage of tail current inhibition at each concentration compared to the baseline. Calculate an IC₅₀ value to quantify the compound's potency as a hERG channel blocker.

Principle: CYP enzymes are the primary enzymes responsible for drug metabolism in the liver.[14] Inhibition of these enzymes by a new drug can slow the metabolism of co-administered drugs, leading to increased plasma concentrations and potential toxicity.[17][18] This assay assesses the compound's potential to inhibit the five major human CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4).[19][20]

Methodology:

  • Enzyme Source: Use human liver microsomes, which contain a full complement of CYP enzymes.[18]

  • Incubation: In a 96-well plate, incubate the human liver microsomes with a specific probe substrate for each CYP isoform and a range of concentrations of the test compound.

  • Reaction Initiation: Start the metabolic reaction by adding an NADPH-regenerating system.

  • Reaction Termination: After a set incubation time, stop the reaction by adding a quenching solvent (e.g., acetonitrile).

  • Metabolite Quantification: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the amount of the specific metabolite formed from the probe substrate.[18][19]

  • Data Analysis: Compare the rate of metabolite formation in the presence of the test compound to the vehicle control. Calculate the IC₅₀ value for each CYP isoform.

Hypothetical In Vitro Data Summary

The results from these assays can be summarized for a clear go/no-go decision-making process.

Assay TargetEndpointHypothetical Result for Cmpd XInterpretation
Primary Targets
Dopamine Transporter (DAT)IC₅₀85 nMPotent inhibitor; suggests potential stimulant or psychoactive properties.
Serotonin Transporter (SERT)IC₅₀1,200 nMModerate inhibitor; suggests potential antidepressant-like properties.
Norepinephrine Transporter(NET)IC₅₀> 10,000 nMWeak activity; not a primary target.
NMDA ReceptorIC₅₀5,500 nMWeak activity; less likely to be a primary mechanism of action.
Safety Targets
hERG ChannelIC₅₀> 30 µMLow risk of cardiotoxicity; desirable safety profile.
CYP2D6 InhibitionIC₅₀2.5 µMPotent inhibitor; high potential for drug-drug interactions.
CYP3A4 InhibitionIC₅₀> 50 µMLow risk of DDI via this major metabolic pathway.

Stage 3: In Vivo Behavioral Pharmacology

Rationale: A compound demonstrating potent and selective in vitro activity with an acceptable safety profile warrants investigation in living organisms. In vivo studies aim to determine if the molecular activity observed in vitro translates into a measurable physiological or behavioral effect.[21][22] These studies are essential for understanding the compound's potential therapeutic applications and adverse effects in a complex system.[23][24]

Experimental Design Considerations

Based on the hypothetical in vitro data suggesting potent DAT inhibition, initial in vivo studies in rodent models would focus on behaviors sensitive to dopaminergic stimulation.

  • Locomotor Activity: DAT inhibitors typically increase spontaneous locomotor activity. This can be measured in an open-field arena to assess the compound's stimulant properties.

  • Drug Discrimination: This procedure trains animals to recognize the subjective effects of a known drug (e.g., cocaine or amphetamine).[23] Testing the novel compound would determine if it produces similar subjective effects, providing insight into its psychoactive profile.

  • Cognitive Function: Depending on the overall profile, effects on learning, memory, and attention could be assessed using various maze-based tasks or operant conditioning paradigms.[21][22]

Integrated Preclinical Assessment Workflow

The following diagram outlines the entire preclinical assessment pipeline, from initial concept to in vivo evaluation.

G cluster_concept Phase 1: Hypothesis Generation cluster_invitro Phase 2: In Vitro Validation & Safety cluster_invivo Phase 3: In Vivo Evaluation A Structural Analysis of 1-(4-Bromophenyl)cyclopentan-1-amine B In Silico Screening (Target & ADMET Prediction) A->B Hypothesize Targets C Primary Target Assays (DAT, SERT, NMDA) B->C Guide Experiments E Data Analysis (IC50 Values, Selectivity) C->E D Safety Profiling (hERG, CYP Panel) D->E F Pharmacokinetics (PK) (Rodent Model) E->F Promising Profile? G Behavioral Pharmacology (e.g., Locomotor Activity) F->G H Go/No-Go Decision for Further Development G->H

Caption: Integrated Preclinical Assessment Workflow.

Conclusion and Future Directions

This technical guide presents a structured, hypothesis-driven approach to elucidating the biological activity of this compound. By integrating computational predictions with targeted in vitro assays and foundational safety screening, researchers can efficiently build a comprehensive profile of this novel chemical entity. The causality-driven workflow ensures that each experimental stage logically informs the next, maximizing the value of the data generated.

Should the compound demonstrate a promising profile—such as potent and selective activity at a desirable target with a clean safety profile—future work would involve lead optimization to improve potency and metabolic stability, followed by more extensive toxicological studies and efficacy testing in animal models of disease. This rigorous, phased approach is fundamental to navigating the complexities of modern drug discovery and development.

References

  • Ijms, et al. (2024). Drug–Target Interaction Prediction Based on an Interactive Inference Network. MDPI. [Link]

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]

  • Luo, et al. (2021). Drug–drug interaction prediction: databases, web servers and computational models. Briefings in Bioinformatics. [Link]

  • Jicha, G. A. (2022). Examining the effects of psychoactive drugs on complex behavioral processes in laboratory animals. PubMed. [Link]

  • Lu, et al. (2017). Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC - NIH. [Link]

  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. [Link]

  • Pan, et al. (2019). An efficient computational method for predicting drug-target interactions using weighted extreme learning machine and speed up robot features. BMC Bioinformatics. [Link]

  • Slideshare. (n.d.). hERG Assay. [Link]

  • ResearchGate. (2022). Examining the effects of psychoactive drugs on complex behavioral processes in laboratory animals. [Link]

  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • Koutsoukas, et al. (2019). Current computational methods for predicting protein interactions of natural products. PMC. [Link]

  • FDA. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • Maguire, D. R. (2022). Translational In Vivo Assays in Behavioral Biology. PMC - PubMed Central. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Lirias - KU Leuven. (2024). Behaviorally conditioned effects of psychoactive drugs in experimental animals. [Link]

  • Adkins, et al. (2016). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. [Link]

  • Paine, et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC - NIH. [Link]

  • Fountain, G. (2020). Computational study of drug interactions of receptors, specifically Gl. Rowan Digital Works. [Link]

  • Medicalexpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Consensus. (2024). Behaviorally conditioned effects of psychoactive drugs in experimental animals. [Link]

  • Biocompare. (n.d.). Neurotransmitter Transporter Uptake Assay Explorer Kit. [Link]

  • LookChem. (n.d.). Cas 1094341-13-5,1-(4-Bromophenyl)cyclopentanamine. [Link]

  • LookChem. (n.d.). Cas 1306604-68-1,2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride. [Link]

  • Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. [Link]

  • ResearchGate. (n.d.). Structures of novel psychoactive substances including synthetic... [Link]

  • Carlier, J. (2020). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). PubMed Central. [Link]

  • Office of Justice Programs. (2019). Best Practices in Novel Psychoactive Substances Testing for Laboratory Practitioners. [Link]

  • Tiekink, et al. (2015). 3-(4-Bromophenyl)cyclopent-2-en-1-one. PMC - NIH. [Link]

  • Agilent. (n.d.). Testing For Novel Psychoactive Substances. [Link]

  • Scribd. (n.d.). Yang Et Al 2017 Facile Synthesis of 1 (4 Bromophenyl) 1h Tetrazol 5 Amine and Related Amide Derivatives. [Link]

  • MDPI. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]

  • PubChem. (n.d.). 4-Bromophenylhydrazine hydrochloride. [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

Sources

Topic: 1-(4-Bromophenyl)cyclopentan-1-amine Hydrochloride Derivatives and Analogs: A Medicinal Chemistry Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(4-bromophenyl)cyclopentan-1-amine hydrochloride, its derivatives, and analogs. It is intended for researchers, medicinal chemists, and drug development professionals interested in the synthesis, characterization, and application of this versatile chemical scaffold.

Introduction: The Strategic Value of the 1-(4-Bromophenyl)cycloalkylamine Scaffold

The 1-(4-bromophenyl)cyclopentan-1-amine structure represents a valuable building block in modern drug discovery.[1] Its utility stems from the combination of a conformationally constrained cycloalkylamine, known for its presence in centrally active agents, and a synthetically versatile bromophenyl ring. This unique combination offers a powerful platform for generating diverse chemical libraries and probing structure-activity relationships (SAR).

The core components each serve a critical, strategic purpose:

  • The 4-Bromophenyl Group: This moiety is not merely a placeholder but an active participant in molecular design. The bromine atom serves as an exceptionally effective synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the late-stage introduction of diverse functionalities, enabling rapid exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.[2]

  • The Cyclopentylamine Moiety: The rigid cyclopentyl ring restricts the conformational freedom of the molecule compared to acyclic analogs. This pre-organization can lead to a more favorable entropy of binding to biological targets. Furthermore, the tertiary carbon atom to which both the phenyl ring and the amine are attached creates a stable and defined three-dimensional structure, a feature often found in compounds targeting receptors and enzymes within the central nervous system (CNS).

This guide will detail the synthesis of this core, methods for its derivatization, analytical techniques for its characterization and quality control, and its potential applications in medicinal chemistry.

Synthesis Strategies: From Core to Analogs

The synthesis of this scaffold and its derivatives is a multi-step process that can be logically divided into the construction of the core amine and its subsequent functionalization.

Synthesis of the Core Scaffold: 1-(4-Bromophenyl)cyclopentan-1-amine

The primary challenge in synthesizing the core is the efficient formation of the C-C bond between the phenyl and cyclopentyl rings and the subsequent introduction of the amine functionality at the C1 position. A common and robust approach involves a Grignard reaction with a nitrile, followed by hydrolysis and reductive amination or similar amine-forming reactions.

A logical retrosynthetic pathway begins by disconnecting the C-N bond, leading back to a ketone intermediate, which can be formed from the reaction of a Grignard reagent with a nitrile.

G Target 1-(4-Bromophenyl)cyclopentan-1-amine Intermediate1 1-(4-Bromophenyl)cyclopentan-1-imine Target->Intermediate1 Reduction (e.g., NaBH4) Intermediate2 1-(4-Bromophenyl)cyclopentan-1-one Intermediate1->Intermediate2 Reaction with Amine Source Precursor1 4-Bromobenzonitrile Intermediate2->Precursor1 Grignard Reaction & Hydrolysis Precursor2 Cyclopentylmagnesium bromide Intermediate2->Precursor2 G cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Final Product Start 1-(4-Bromophenyl)cyclopentan-1-amine (or N-protected version) Reaction Heat under Inert Atmosphere Start->Reaction Boronic Aryl/Heteroaryl Boronic Acid or Ester Boronic->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Dioxane/H2O) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify End 1-(4'-Substituted-biphenyl-4-yl) cyclopentan-1-amine Purify->End G cluster_R1 R1: Amine Substitution cluster_R2 R2: Phenyl Ring Substitution cluster_R3 R3: Cycloalkyl Ring Modification Core 1-(4-Bromophenyl)cyclopentan-1-amine Amine_Mod N-Alkylation N-Acylation Core->Amine_Mod R1 Phenyl_Mod Cross-Coupling at Br Core->Phenyl_Mod R2 Ring_Mod Ring Expansion/Contraction (e.g., Cyclohexyl, Cyclobutyl) Core->Ring_Mod R3 Amine_Effect Modulates: H-bonding, Basicity (pKa), Solubility, Lipophilicity Amine_Mod->Amine_Effect Phenyl_Effect Modulates: Sterics, Electronics (π-π, cation-π), Metabolic Stability Phenyl_Mod->Phenyl_Effect Ring_Effect Modulates: Conformational Rigidity, Lipophilicity (logP), Vectorial orientation of R1/R2 Ring_Mod->Ring_Effect

Sources

Spectroscopic Characterization of 1-(4-Bromophenyl)cyclopentan-1-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride is a primary amine salt of significant interest in medicinal chemistry and drug development due to its structural motifs, which are common in pharmacologically active compounds. A thorough spectroscopic characterization is paramount for confirming its identity, purity, and structure. This in-depth technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of the spectra is grounded in fundamental principles and supported by data from analogous structures.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data. The molecule consists of a cyclopentyl ring and a 4-bromophenyl group attached to a quaternary carbon, which also bears an amino group, protonated to form the hydrochloride salt.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and complementary information.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; D₂O will result in the exchange of the amine protons, causing their signal to disappear, while these protons will be observable in DMSO-d₆.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR, to ensure adequate signal dispersion.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. A spectral width of 200-220 ppm is standard.

¹H NMR: Predicted Chemical Shifts and Interpretation

The ¹H NMR spectrum will be characterized by signals from the aromatic protons of the bromophenyl ring and the aliphatic protons of the cyclopentyl ring. The amine protons will also be visible if a non-exchanging solvent is used.

Proton Environment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Aromatic (Ha)~7.6Doublet2HProtons ortho to the bromine atom, deshielded by its electron-withdrawing inductive effect.
Aromatic (Hb)~7.4Doublet2HProtons meta to the bromine atom.
Cyclopentyl (aliphatic)1.8 - 2.5Multiplet8HThe eight protons of the cyclopentyl ring will likely appear as a complex multiplet due to their similar chemical environments and spin-spin coupling.
Amine (NH₃⁺)8.0 - 9.0 (in DMSO-d₆)Broad Singlet3HThe protons of the ammonium group are deshielded and often appear as a broad signal due to quadrupolar relaxation and exchange. In D₂O, this signal will not be observed.
¹³C NMR: Predicted Chemical Shifts and Interpretation

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Carbon Environment Predicted Chemical Shift (δ, ppm) Rationale
Quaternary Aromatic (C-Br)~122The carbon directly attached to bromine is shielded by the "heavy atom effect".
Aromatic (CH)~129, ~132Signals for the protonated aromatic carbons.
Quaternary Aromatic (C-C)~140The ipso-carbon attached to the cyclopentyl group.
Quaternary Aliphatic (C-NH₃⁺)~60The carbon atom bonded to the nitrogen is significantly deshielded.
Cyclopentyl (CH₂)25 - 40The methylene carbons of the cyclopentyl ring will likely have overlapping signals in this region.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The spectrum can be obtained using the solid sample directly with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr (potassium bromide) pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands and Interpretation

The IR spectrum will show characteristic absorption bands for the amine salt, the aromatic ring, and the aliphatic C-H bonds.

Wavenumber (cm⁻¹) Vibration Intensity Rationale and Authoritative Grounding
3200 - 2800N-H stretch (NH₃⁺)Strong, BroadThis broad and intense absorption is characteristic of the stretching vibrations of the ammonium cation in a primary amine salt.[1][2]
~3050Aromatic C-H stretchMediumStretching vibrations of the C-H bonds on the phenyl ring.
2960 - 2850Aliphatic C-H stretchMedium-StrongAsymmetric and symmetric stretching of the C-H bonds in the cyclopentyl ring.
~1600, ~1480Aromatic C=C stretchMediumThese bands are characteristic of the carbon-carbon double bond stretching within the aromatic ring.
1620 - 1560N-H bend (NH₃⁺)MediumAsymmetric bending vibration of the ammonium group.[1]
~1550N-H bend (NH₃⁺)MediumSymmetric bending (umbrella) mode of the ammonium group.[1]
~1100C-N stretchMediumStretching vibration of the carbon-nitrogen bond.
~1010C-Br stretchMedium-StrongThe carbon-bromine stretch is typically observed in this region.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile salts like the hydrochloride. For this compound, ESI in positive ion mode would be ideal.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation

The mass spectrum will be characterized by the presence of a distinctive isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively).[3][4] This results in two molecular ion peaks (M⁺ and M+2) of similar intensity, separated by two mass units.[3][5][6]

G M [C₁₁H₁₅BrNH₂]⁺ m/z = 256/258 F1 [C₁₁H₁₅NH₂]⁺ m/z = 161 M->F1 - Br• F2 [C₆H₄Br]⁺ m/z = 155/157 M->F2 - C₅H₁₀NH₂•

Caption: Predicted key fragmentation pathways for 1-(4-Bromophenyl)cyclopentan-1-amine.

m/z Proposed Fragment Interpretation
256/258[M]⁺ (free amine)The molecular ion of the free amine, showing the characteristic 1:1 isotopic pattern for a bromine-containing compound. The hydrochloride salt will likely dissociate in the ion source.
155/157[C₆H₄Br]⁺Loss of the cyclopentylamine radical, resulting in the bromophenyl cation. This fragment will also exhibit the bromine isotopic pattern.
161[M - Br]⁺Loss of a bromine radical from the molecular ion.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound. The predicted data, based on established spectroscopic principles and data from related structures, offers a robust framework for the characterization of this compound. This guide serves as a valuable resource for researchers in the synthesis, quality control, and analysis of this and similar molecules.

References

  • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybromin
  • Mass Spectrometry (MS)
  • Fragmentation and Interpretation of Spectra. (n.d.). In Introduction to Mass Spectrometry.
  • Mass spectrum & fragmentation of 1-bromobutane. (2022). Chem Help ASAP.
  • THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. (n.d.). Canadian Science Publishing.
  • Mass spectrum of bromomethane. (n.d.). Doc Brown's Advanced Organic Chemistry.
  • Supporting Information for "Copper-Catalyzed Aerobic Oxidative C-H/N-H Annulation of Arylhydrazines with Terminal Alkynes". (n.d.). The Royal Society of Chemistry.
  • Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online.
  • (1-((4-Bromophenyl)thio)cyclopropyl)methanamine hydrochloride. (n.d.). PubChem.
  • The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2- (methylamino)propan-1-one (brephedrone) in the forensic facilities. (2019).

Sources

An In-Silico-Guided Exploration of 1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride: A Technical Guide for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in-silico investigation of 1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride, a member of the arylcyclohexylamine chemical class.[1] Given the pharmacological precedent of this class, which includes N-methyl-D-aspartate (NMDA) receptor antagonists, this document outlines a structured, multi-faceted computational approach to characterize its potential as a therapeutic agent.[2] We present a logical progression of methodologies, from initial target interaction analysis via molecular docking to the dynamic assessment of complex stability through molecular dynamics simulations. Furthermore, we detail the critical evaluation of its drug-likeness using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling and explore the broader structural context through Quantitative Structure-Activity Relationship (QSAR) analysis. This guide is intended for researchers, computational chemists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind each experimental choice, ensuring a robust and self-validating computational workflow.

Introduction: The Scientific Context of this compound

This compound (CAS No. 1172462-36-0) is a synthetic compound belonging to the arylcyclohexylamine class.[1][3] This class is notable for its profound effects on the central nervous system, with prototypical members like phencyclidine (PCP) and ketamine acting as dissociative anesthetics.[1][2] The primary mechanism for their activity is the antagonism of the NMDA receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity and neuronal function.[4][5][6][7] The structural motif of an aryl group and an amine on a cyclohexyl or, in this case, a cyclopentyl ring is crucial for this interaction.[1]

The subtle structural modifications within the arylcyclohexylamine family can drastically alter their pharmacological profiles, leading to variations in potency, selectivity, and side effects.[1] Therefore, a detailed preclinical assessment is paramount. In-silico, or computational, studies offer a time- and cost-efficient methodology to predict the molecular behavior, potential efficacy, and safety profile of new chemical entities like this compound before committing to resource-intensive in-vitro and in-vivo experiments.[8][9]

This guide delineates a comprehensive in-silico workflow designed to build a foundational understanding of this compound's therapeutic potential.

The In-Silico Investigation Workflow: A Rationale-Driven Approach

The predictive power of computational studies lies in the integration of multiple techniques, each providing a unique piece of the puzzle. Our workflow is designed to logically progress from static binding predictions to dynamic stability analysis and holistic property evaluation.

In_Silico_Workflow cluster_0 Initial Assessment & Target Interaction cluster_1 Dynamic Stability & Refinement cluster_2 Pharmacokinetic & Safety Profiling cluster_3 Integrated Analysis ligand_prep Ligand Preparation (3D Structure Generation & Energy Minimization) docking Molecular Docking (Binding Pose & Affinity Prediction) ligand_prep->docking target_id Target Identification (NMDA Receptor Subunit, e.g., GluN2B) target_id->docking md_setup MD System Setup (Solvation & Ionization) docking->md_setup Top Pose Selection md_sim Molecular Dynamics Simulation (100ns Production Run) md_setup->md_sim md_analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) md_sim->md_analysis final_report Comprehensive Profiling & Go/No-Go Decision md_analysis->final_report Stability Insights admet ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) qsar QSAR Analysis (Activity Prediction vs. Analogs) admet->qsar Informs admet->final_report Drug-Likeness Data qsar->final_report Activity Context

Caption: Overall workflow for the in-silico analysis of the target compound.

In-Silico Methodologies: Protocols and Scientific Rationale

Molecular Docking: Elucidating the Binding Hypothesis

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the specific interactions that stabilize the complex.[10][11]

Causality Behind Experimental Choices:

  • Target Selection: We select the GluN1/GluN2B subtype of the NMDA receptor, as it is a well-characterized target for arylcyclohexylamine antagonists like ifenprodil.[12]

  • Software Choice: AutoDock Vina is chosen for its balance of speed and accuracy, making it suitable for initial screening and binding mode prediction.[13]

  • Search Algorithm: The Lamarckian Genetic Algorithm is employed as it efficiently explores a wide conformational space to find the lowest energy binding pose.[13]

Molecular_Docking_Workflow Molecular Docking Protocol prep Preparation Stage Receptor Preparation (PDB ID: 6HUO, Add Hydrogens, Assign Charges) Ligand Preparation (SMILES to 3D, Energy Minimization) grid Grid Box Generation Define search space around the known PCP binding site within the ion channel. prep:r->grid:g dock Docking Execution Run AutoDock Vina using specified exhaustiveness (e.g., 16). prep:l->dock:d grid:g->dock:d analysis Post-Docking Analysis Rank poses by binding affinity (kcal/mol). Analyze interactions (H-bonds, hydrophobic contacts) of the top-ranked pose. dock:d->analysis:score

Caption: Step-by-step workflow for molecular docking.

Experimental Protocol: Molecular Docking

  • Receptor Preparation:

    • Download the crystal structure of the human NMDA receptor (e.g., PDB ID: 6HUO) from the Protein Data Bank.

    • Using AutoDockTools, remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and compute Gasteiger charges to assign correct atom types.

    • Save the prepared receptor file in PDBQT format.

  • Ligand Preparation:

    • Generate the 3D structure of 1-(4-Bromophenyl)cyclopentan-1-amine from its SMILES string.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Define rotatable bonds and save in PDBQT format.

  • Grid Box Definition:

    • Identify the coordinates of the known PCP/ketamine binding site within the NMDA receptor ion channel.

    • Define a grid box (e.g., 25x25x25 Å) centered on this site to encompass the entire binding pocket.

  • Docking Simulation:

    • Execute the docking run using the prepared receptor, ligand, and grid configuration files.

  • Results Analysis:

    • Analyze the output file to identify the binding energy of the top-ranked pose.

    • Visualize the ligand-receptor complex to identify key interacting residues and the nature of the interactions (e.g., hydrogen bonds, hydrophobic contacts).

ParameterHypothetical ValueInterpretation
Binding Affinity (kcal/mol)-8.5Strong predicted binding affinity.
Interacting ResiduesAsn616, Met643Potential hydrogen bonding and hydrophobic interactions.
Molecular Dynamics (MD) Simulations: Assessing Complex Stability

While docking provides a static snapshot, MD simulations offer insights into the dynamic behavior of the ligand-receptor complex over time in a simulated physiological environment.[14][15] This is crucial for validating the stability of the predicted binding pose.

Causality Behind Experimental Choices:

  • Force Field: The CHARMM36 force field is selected as it is well-parameterized for protein-ligand simulations.[16]

  • Water Model: The TIP3P water model is used to explicitly solvate the system, providing a realistic aqueous environment.

  • Simulation Time: A 100-nanosecond simulation is a standard duration to assess the stability of a small molecule in a binding pocket. Longer simulations can provide more detailed information but are computationally more expensive.

MD_Simulation_Workflow Molecular Dynamics Protocol start Start with Top Docked Pose setup System Building (Solvate with TIP3P water, add ions to neutralize) start->setup min Energy Minimization (Remove steric clashes) setup->min equil Equilibration (NVT followed by NPT ensemble to stabilize temp & pressure) min->equil prod Production MD Run (100 ns simulation) equil->prod analyze Trajectory Analysis (Calculate RMSD, RMSF, etc.) prod->analyze

Caption: Workflow for setting up and running an MD simulation.

Experimental Protocol: Molecular Dynamics Simulation

  • System Preparation:

    • Use the highest-scoring docked complex from the previous step.

    • Solvate the complex in a cubic box of TIP3P water, ensuring a minimum distance of 10 Å from the box edge.

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system.

  • Minimization and Equilibration:

    • Perform energy minimization to relax the system.

    • Gradually heat the system to 310 K under an NVT (constant volume) ensemble.[17]

    • Equilibrate the system's pressure under an NPT (constant pressure) ensemble.[17] Positional restraints on the protein and ligand are typically applied and then gradually released during this phase.

  • Production Run:

    • Run the production MD simulation for 100 ns without restraints. Save coordinates every 10 ps.

  • Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess overall stability. A stable RMSD indicates the complex has reached equilibrium.

    • Calculate the Root Mean Square Fluctuation (RMSF) per residue to identify flexible regions of the protein.

    • Analyze hydrogen bond occupancy and other key interactions throughout the simulation.

MetricHypothetical ResultInterpretation
Ligand RMSD< 2.0 ÅThe ligand remains stably bound in the predicted pose.
Protein Backbone RMSD< 3.0 ÅThe overall protein structure is stable during the simulation.
Key H-Bond Occupancy> 75%A specific hydrogen bond is consistently maintained, indicating its importance for binding.
ADMET Prediction: Evaluating Drug-Likeness

A potent molecule is not a viable drug if it cannot reach its target or is toxic.[8] ADMET prediction assesses a compound's pharmacokinetic and safety profile.[18][]

Causality Behind Experimental Choices:

  • Comprehensive Profiling: We use a suite of predictive models to cover key aspects of ADMET, from basic physicochemical properties to complex toxicological endpoints.[20]

  • Early-Stage Filtering: This analysis is performed early to identify potential liabilities that would halt development, saving significant resources.[8][9]

ADMET_Workflow ADMET Prediction Pipeline cluster_A Absorption & Distribution cluster_M Metabolism cluster_T Toxicity input Input Ligand (SMILES) caco2 Caco-2 Permeability input->caco2 bbb BBB Penetration input->bbb pgp P-gp Substrate input->pgp cyp CYP450 Inhibition (e.g., 2D6, 3A4) input->cyp herg hERG Inhibition input->herg ames AMET Mutagenicity input->ames hepatotox Hepatotoxicity input->hepatotox

Caption: Key endpoints evaluated in the ADMET prediction workflow.

Experimental Protocol: ADMET Profiling

  • Platform Selection: Utilize a validated online ADMET prediction server such as admetSAR or SwissADME.

  • Input: Submit the SMILES string of this compound.

  • Data Collection: Compile the predictions for a range of critical endpoints.

  • Analysis: Evaluate the predicted properties against established thresholds for orally bioavailable central nervous system drugs.

PropertyPredicted ValueAcceptable RangeInterpretation
Caco-2 PermeabilityHighHighGood potential for intestinal absorption.[18]
BBB PenetrationYesYesLikely to cross the blood-brain barrier to reach its CNS target.
CYP2D6 InhibitionNon-inhibitorNon-inhibitorLow risk of drug-drug interactions via this pathway.
hERG InhibitionLow riskLow riskReduced potential for cardiotoxicity.
AMES ToxicityNon-mutagenNon-mutagenUnlikely to be mutagenic.
Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[21] This allows for the prediction of activity for new compounds and highlights structural features that are important for potency.

Causality Behind Experimental Choices:

  • Contextual Analysis: By building a QSAR model with known arylcyclohexylamine NMDA antagonists, we can predict the activity of our target compound and understand how its unique features (cyclopentyl ring, 4-bromo substitution) contribute to its profile relative to its analogs.[22][23]

Experimental Protocol: QSAR Analysis

  • Dataset Curation: Compile a dataset of structurally related arylcyclohexylamines with experimentally determined NMDA receptor binding affinities (e.g., Ki or IC50 values).

  • Descriptor Calculation: For each molecule in the dataset, including our target compound, calculate a range of molecular descriptors (e.g., topological, electronic, physicochemical).

  • Model Building: Use a statistical method, such as partial least squares (PLS) or a random forest, to build a regression model correlating the descriptors with the biological activity.

  • Model Validation: Validate the model using internal (cross-validation) and external (test set) validation techniques to ensure its predictive power.

  • Prediction: Use the validated QSAR model to predict the binding affinity of this compound.

Integrated Data Interpretation & Future Directions

The true strength of this in-silico workflow is the synthesis of data from all stages. A strong binding affinity from docking, a stable complex in MD simulations, a favorable ADMET profile, and a high predicted activity from QSAR would collectively build a compelling case for advancing this compound to the next stage of drug discovery.

Conversely, this analysis can raise red flags. A stable docked pose that is invalidated by MD simulations, or a prediction of high hERG inhibition, would signal the need for structural modification or de-prioritization of the compound.

Future work based on these findings would include:

  • In-vitro Validation: Experimental confirmation of NMDA receptor binding affinity and functional antagonism.

  • Lead Optimization: If liabilities are identified (e.g., moderate CYP inhibition), the in-silico models can be used to guide the design of new analogs with improved properties.

  • Off-Target Profiling: Computational screening against a panel of other receptors to predict potential side effects.

References

  • Ambert, N., Greget, R., Haeberlé, O., Bischoff, S., Berger, T. W., Bouteiller, J. M., & Baudry, M. (2010). Computational studies of NMDA receptors: differential effects of neuronal activity on efficacy of competitive and non-competitive antagonists. PLoS ONE, 5(8), e12399. [Link]

  • Fiveable. (n.d.). ADMET prediction. Medicinal Chemistry Class Notes. [Link]

  • Di Mola, A., et al. (2008). Computational studies to discover a new NR2B/NMDA receptor antagonist and evaluation of pharmacological profile. ChemMedChem, 3(10), 1539-48. [Link]

  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. [Link]

  • Ahamad, S., et al. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advances in Pharmacology, 103, 139-162. [Link]

  • Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates?. [Link]

  • Ambert, N., et al. (2010). Computational studies of NMDA receptors: differential effects of neuronal activity on efficacy of competitive and noncompetitive antagonists. OAB. [Link]

  • Cheng, F., et al. (2017). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. RSC Advances, 7(83), 52893-52902. [Link]

  • Simlab. (2023, June 24). Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. YouTube. [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]

  • Singh, P., & Singh, S. (2023). Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. Springer Link. [Link]

  • Ambert, N., et al. (2010). Computational studies of NMDA receptors: differential effects of neuronal activity on efficacy of competitive and noncompetitive. ResearchGate. [Link]

  • Bioinformatics Review. (2020, July 12). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. [Link]

  • Amanote Research. (n.d.). (PDF) Computational Studies of NMDA Receptors: Differential. [Link]

  • KBbox. (n.d.). Small Molecule Docking. [Link]

  • Singh, T., & Biswas, D. (2017). Molecular Docking: A structure-based drug designing approach. JSciMed Central. [Link]

  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. [Link]

  • Ferreira, L. G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. MDPI. [Link]

  • Bioinformatics. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Kawczak, P., Bober, L., & Bączek, T. (2018). Activity evaluation of some psychoactive drugs with the application of QSAR/QSPR modeling methods. ResearchGate. [Link]

  • Cannaert, A., et al. (2021). The Psychonauts' Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity. PubMed Central. [Link]

  • Cannaert, A., et al. (2021). The Psychonauts' Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity. PubMed. [Link]

  • LookChem. (n.d.). Cas 1306604-68-1, 2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride. [Link]

  • LookChem. (n.d.). Cas 1094341-13-5, 1-(4-Bromophenyl)cyclopentanamine. [Link]

  • Wikipedia. (n.d.). Quantitative structure–activity relationship. [Link]

  • ResearchGate. (2022). Mechanism of action of arylcyclohexylamine derivatives. [Link]

  • Gibson, S. E., et al. (2014). 3-(4-Bromophenyl)cyclopent-2-en-1-one. PubMed Central. [Link]

  • Musah, R. A. (2025). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI. [Link]

  • Wikipedia. (n.d.). Arylcyclohexylamine. [Link]

  • Le Lous, M., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. PubMed Central. [Link]

  • Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. MDPI. [Link]

  • ResearchGate. (2025, August 6). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. [Link]

  • Yang, H., et al. (2017). Facile Synthesis of 1-(4-Bromophenyl)-1h-Tetrazol-5-Amine and Related Amide Derivatives. Scribd. [Link]

  • Pelixo, R., et al. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. PubMed. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. PubMed Central. [Link]

Sources

Methodological & Application

Topic: Analytical Methods for the Quantification of 1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

**Abstract

This technical note provides a comprehensive guide to the analytical quantification of 1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride, a chiral amine of interest in pharmaceutical research and development. Recognizing the critical need for robust and reliable analytical data, we present detailed protocols for several key methodologies. The primary focus is on a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for assay and impurity profiling. Additionally, we address the compound's chiral nature by outlining a method for enantiomeric separation using Chiral HPLC. Alternative techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and direct UV-Vis Spectrophotometry, are discussed as complementary approaches. Each protocol is presented with an emphasis on the scientific rationale behind methodological choices, ensuring that researchers, scientists, and drug development professionals can both replicate and adapt these methods with a full understanding of the underlying principles. All methodologies are framed within the context of established regulatory guidelines to ensure data integrity and trustworthiness.

Introduction and Compound Overview

This compound is a synthetic organic compound featuring a primary amine on a cyclopentyl ring, which is substituted with a bromophenyl group. Its structure presents several key analytical considerations:

  • Aromatic Chromophore: The 4-bromophenyl group provides a strong chromophore, making it highly suitable for UV-based detection methods.

  • Primary Amine: The basic nature of the amine group dictates that pH control is critical in chromatographic separations to ensure consistent ionization state and good peak shape. As a hydrochloride salt, it is generally water-soluble.[1][2]

  • Chiral Center: The C1 carbon of the cyclopentyl ring is a stereocenter, meaning the compound exists as a pair of enantiomers. In pharmaceutical applications, enantiomers can have different pharmacological and toxicological profiles, making their separation and individual quantification essential.[3][4]

Accurate quantification is paramount for ensuring the quality, safety, and efficacy of any active pharmaceutical ingredient (API) or intermediate. This note provides the foundational methods to achieve this, grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).[5][6][7]

Primary Method: Reversed-Phase HPLC for Assay and Purity

RP-HPLC is the industry-standard and most robust method for the analysis of non-volatile, UV-active compounds like 1-(4-Bromophenyl)cyclopentan-1-amine HCl. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[8]

Scientific Rationale for Method Design
  • Column Selection: A C18 (octadecylsilyl) column is chosen for its versatility and strong hydrophobic retention of the aromatic ring.

  • Mobile Phase Control: The primary amine has a pKa that necessitates a buffered mobile phase. Operating at a pH of around 3.0 ensures the amine is consistently protonated (R-NH3+), leading to a single, sharp chromatographic peak and preventing interactions with residual silanols on the column surface. A phosphate buffer is a common and robust choice.[8]

  • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak efficiency and lower UV cutoff. The ratio of buffer to acetonitrile is optimized to achieve a suitable retention time (typically 3-10 minutes).

  • Detection: The bromophenyl group exhibits strong absorbance in the low UV range. A detection wavelength of 220 nm is selected to provide high sensitivity for both the main compound and potential impurities.

Detailed Experimental Protocol: RP-HPLC

Objective: To determine the purity and concentration (assay) of 1-(4-Bromophenyl)cyclopentan-1-amine HCl.

A. Reagents and Materials

  • 1-(4-Bromophenyl)cyclopentan-1-amine HCl Reference Standard and Sample

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Water (HPLC or Milli-Q Grade)

  • 0.45 µm Membrane and Syringe Filters

B. Solution Preparation

  • Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

  • Mobile Phase: Prepare a filtered and degassed mixture of Phosphate Buffer (pH 3.0) and Acetonitrile in a 60:40 (v/v) ratio.

  • Diluent: Use the Mobile Phase as the diluent.

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter prior to injection.

C. Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 60:40 (v/v) Phosphate Buffer (pH 3.0) : Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 220 nm
Run Time 15 minutes

D. System Suitability Test (SST) Before sample analysis, inject the standard solution five times. The system is deemed ready for use if the following criteria are met:

  • Tailing Factor (Asymmetry): Not more than 2.0.

  • Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.

  • Theoretical Plates (N): Not less than 2000.

Workflow and Data Analysis

The general workflow for HPLC analysis is depicted below. Purity is calculated using the area percent method. The assay is calculated by comparing the peak area of the sample to that of the reference standard of a known concentration.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile 1. Prepare Mobile Phase & Diluent prep_std 2. Prepare Standard Solution prep_mobile->prep_std prep_sample 3. Prepare Sample Solution prep_std->prep_sample equilibrate 4. Equilibrate HPLC System prep_sample->equilibrate sst 5. Perform System Suitability Test (SST) equilibrate->sst inject 6. Inject Blank, Standard, & Sample Solutions sst->inject acquire 7. Acquire Chromatograms inject->acquire integrate 8. Integrate Peaks acquire->integrate calculate 9. Calculate Assay & Purity integrate->calculate

Caption: General workflow for RP-HPLC analysis.

Method Validation Summary (per ICH Q2(R1))

A validated method ensures trustworthiness and reliability.[5][9] The following tables present example data for key validation parameters.

Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
10115,234
25288,150
50575,980
1001,151,500
1501,727,300
Correlation Coefficient (r²) > 0.999

Accuracy and Precision Data (n=3 at each level)

LevelConcentration (µg/mL)Mean Recovery (%)RSD (%)
80%8099.80.9
100%100100.50.7
120%120100.10.8

Chiral Purity Analysis by Chiral HPLC

To quantify the enantiomeric excess (e.e.) of the desired stereoisomer, a specialized chiral separation method is required. This typically involves a chiral stationary phase (CSP) that interacts differently with each enantiomer.[3][10]

Scientific Rationale for Method Design
  • Column Selection: Polysaccharide-based CSPs, such as amylose or cellulose derivatives (e.g., CHIRALPAK® series), are highly effective for separating a wide range of chiral compounds, including aromatic amines.[11]

  • Mobile Phase: Normal-phase chromatography (e.g., n-hexane with an alcohol modifier like isopropanol or ethanol) is the most common starting point for chiral separations on these columns. The alcohol modifier competes with the analyte for polar interaction sites on the CSP, and adjusting its concentration is the primary way to optimize resolution.[12]

  • Additive: A small amount of a basic additive, like diethylamine (DEA), is often required when analyzing amines in normal-phase. It acts as a competing base to minimize strong, non-enantioselective interactions between the analyte's amine group and the CSP, resulting in improved peak shape and resolution.[11]

Detailed Experimental Protocol: Chiral HPLC

Objective: To separate and quantify the enantiomers of 1-(4-Bromophenyl)cyclopentan-1-amine.

A. Reagents and Materials

  • Racemic 1-(4-Bromophenyl)cyclopentan-1-amine HCl Sample

  • n-Hexane (HPLC Grade)

  • Isopropanol (IPA) (HPLC Grade)

  • Diethylamine (DEA) (Reagent Grade)

B. Solution Preparation

  • Mobile Phase: Prepare a filtered and degassed mixture of n-Hexane, Isopropanol, and Diethylamine in a 90:10:0.1 (v/v/v) ratio.

  • Sample Solution (1 mg/mL): Dissolve ~10 mg of the sample in 10 mL of the mobile phase. Note: The hydrochloride salt may have limited solubility in nonpolar solvents. Gentle warming or sonication may be required, or neutralization and extraction of the free base may be necessary for optimal results.

C. Chromatographic Conditions

ParameterCondition
HPLC System HPLC with UV Detector
Column CHIRALPAK® AD-H, 250 mm x 4.6 mm, 5 µm
Mobile Phase 90:10:0.1 (v/v/v) n-Hexane : IPA : DEA
Flow Rate 0.8 mL/min
Column Temperature 25°C
Injection Volume 10 µL
UV Detection 220 nm

Alternative and Complementary Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identification and quantification, particularly for volatile compounds. As an amine salt, the target analyte is non-volatile. Therefore, a chemical derivatization step is mandatory to convert it into a volatile, thermally stable analogue suitable for GC analysis.[13]

Principle: The sample is derivatized, injected into the GC where it is volatilized and separated in a capillary column, and then detected by a mass spectrometer, which provides both quantitative data and mass information for structural confirmation.

Derivatization: Silylation is a common approach. The active hydrogens on the primary amine are replaced with a trimethylsilyl (TMS) group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This eliminates polar interactions and increases volatility.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis weigh 1. Weigh Sample dissolve 2. Dissolve in Aprotic Solvent (e.g., Pyridine) weigh->dissolve derivatize 3. Add Derivatizing Agent (e.g., BSTFA) & Heat dissolve->derivatize inject 4. Inject Derivatized Sample into GC-MS derivatize->inject separate 5. Separate on Capillary Column inject->separate detect 6. Detect by Mass Spectrometer separate->detect

Sources

The Versatile Synthon: Application Notes for 1-(4-Bromophenyl)cyclopentan-1-amine Hydrochloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and materials science, the demand for novel molecular architectures with precisely tailored properties is ever-present. Serving as a critical nexus for synthetic innovation is 1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride, a versatile building block that offers a confluence of reactive sites for strategic molecular elaboration. This guide provides an in-depth exploration of its synthetic utility, underpinned by established mechanistic principles and detailed, field-proven protocols for its application in key organic transformations.

Introduction: A Molecule of Strategic Importance

This compound, with the chemical formula C₁₁H₁₅BrClN, is a bifunctional organic compound that has garnered significant interest as a precursor in the synthesis of a wide array of bioactive molecules and complex organic materials.[1] Its structure is characterized by a cyclopentylamine moiety, providing a nucleophilic primary amine, and a bromophenyl group, which serves as a handle for a variety of powerful cross-coupling reactions. This unique combination allows for sequential or orthogonal functionalization, making it a valuable synthon for generating molecular diversity.

The hydrochloride salt form enhances the compound's stability and handling characteristics, rendering it amenable to a range of standard laboratory procedures. Before its use in most organic reactions, the free base, 1-(4-bromophenyl)cyclopentanamine, is typically liberated in situ through the addition of a suitable base. This guide will delve into the practical applications of this compound, focusing on N-alkylation and palladium-catalyzed cross-coupling reactions, which represent the most common and powerful transformations leveraging its inherent reactivity.

N-Alkylation: Building the Amine Scaffold

The primary amine of 1-(4-bromophenyl)cyclopentan-1-amine offers a direct route to the synthesis of N-substituted derivatives, which are common motifs in pharmacologically active compounds. Direct N-alkylation with alkyl halides is a fundamental transformation, though it requires careful control to mitigate over-alkylation, a common side reaction where the initially formed secondary amine, being more nucleophilic, reacts further to yield a tertiary amine.

Mechanistic Insight into N-Alkylation

The N-alkylation of a primary amine with an alkyl halide proceeds via a nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. The initial product is the hydrohalide salt of the secondary amine, which is then neutralized to the free secondary amine.

A key challenge is the potential for the newly formed, and often more reactive, secondary amine to compete with the starting primary amine for the alkylating agent, leading to the formation of a tertiary amine. This can be addressed by carefully controlling the stoichiometry, using a large excess of the primary amine, or by employing a strategy of competitive deprotonation/protonation where the secondary amine product is selectively protonated and thus deactivated towards further alkylation.

Protocol for Selective Mono-N-Alkylation

This protocol is designed to favor the formation of the mono-alkylated product by using a controlled amount of base and the amine hydrochloride salt.

Reaction Scheme:

N_Alkylation reactant1 1-(4-Bromophenyl)cyclopentan-1-amine (as HCl salt) reagents Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMF, CH₃CN) reactant2 Alkyl Halide (R-X) product N-Alkyl-1-(4-bromophenyl)cyclopentan-1-amine reagents->product

A schematic of the N-alkylation reaction.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound1172462-36-0276.62
Alkyl Bromide/IodideVariesVaries
Potassium Carbonate (K₂CO₃)584-08-7138.21
N,N-Dimethylformamide (DMF)68-12-273.09
Diethyl Ether (Et₂O)60-29-774.12
Saturated aqueous Sodium Bicarbonate (NaHCO₃)144-55-884.01
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add anhydrous potassium carbonate (2.5 eq) and N,N-dimethylformamide (DMF, 5-10 mL per mmol of amine).

  • Stir the suspension at room temperature for 15-20 minutes to liberate the free amine.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 15 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

The 4-bromophenyl moiety of the title compound is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new C-C and C-N bonds. This opens up a vast chemical space for the synthesis of complex molecules.

Buchwald-Hartwig Amination: A Gateway to Di- and Tri-arylamines

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. This reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position of the phenyl ring.

Mechanistic Overview:

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves several key steps:

  • Oxidative Addition: A Pd(0) complex reacts with the aryl bromide to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the reductive elimination of the C-N bond, which forms the desired arylamine product and regenerates the Pd(0) catalyst.

Buchwald_Hartwig reactant1 1-(4-Bromophenyl)cyclopentan-1-amine (as free base) catalyst_system Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) reactant2 Amine (R₂NH) product N-Aryl-1-(4-aminophenyl)cyclopentan-1-amine catalyst_system->product

Workflow for Buchwald-Hartwig amination.

General Protocol for Buchwald-Hartwig Amination:

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
1-(4-Bromophenyl)cyclopentan-1-amine1094341-13-5240.15
Amine (Primary or Secondary)VariesVaries
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.72
XPhos564483-18-7476.66
Sodium tert-butoxide (NaOtBu)865-48-596.10
Toluene (anhydrous)108-88-392.14

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add 1-(4-bromophenyl)cyclopentan-1-amine (1.0 eq), the desired amine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • In a separate vial, prepare the catalyst system by mixing Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) in anhydrous toluene.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Suzuki-Miyaura Coupling: Crafting Biaryl Structures

The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid or ester) and an aryl halide. This reaction is instrumental in the synthesis of biaryl compounds, which are prevalent in many pharmaceuticals and advanced materials.

Mechanistic Synopsis:

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving:

  • Oxidative Addition: The Pd(0) catalyst adds to the aryl bromide to form a Pd(II) complex.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Coupling reactant1 1-(4-Bromophenyl)cyclopentan-1-amine (as free base) catalyst_system Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) reactant2 Arylboronic Acid (Ar-B(OH)₂) product 1-(Biphenyl-4-yl)cyclopentan-1-amine catalyst_system->product

Suzuki-Miyaura coupling reaction pathway.

General Protocol for Suzuki-Miyaura Coupling:

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
1-(4-Bromophenyl)cyclopentan-1-amine1094341-13-5240.15
Arylboronic AcidVariesVaries
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)14221-01-31155.56
Potassium Carbonate (K₂CO₃)584-08-7138.21
1,4-Dioxane123-91-188.11
Water7732-18-518.02

Procedure:

  • To a round-bottom flask, add 1-(4-bromophenyl)cyclopentan-1-amine (1.0 eq), the arylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).

  • Add a mixture of 1,4-dioxane and water (typically 4:1 v/v).

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Add Pd(PPh₃)₄ (5 mol%) to the reaction mixture and continue to degas for another 5 minutes.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via flash column chromatography or recrystallization.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its dual functionality allows for a wide range of transformations, from the construction of diverse amine scaffolds via N-alkylation to the creation of complex biaryl and arylamine structures through palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this valuable compound in their drug discovery and materials science endeavors. As with all synthetic procedures, careful optimization of reaction conditions may be necessary to achieve the best results for specific substrates.

References

  • LookChem. Cas 1094341-13-5, 1-(4-Bromophenyl)cyclopentanamine. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Bhattacharyya, S., et al. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 2014, 4, 18229-18233. [Link]

Sources

The Strategic Utility of 1-(4-Bromophenyl)cyclopentan-1-amine Hydrochloride in Modern Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the efficient construction of novel molecular architectures with desirable pharmacological profiles is paramount. The selection of versatile and strategically functionalized building blocks is a critical determinant in the success of a medicinal chemistry campaign. 1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride emerges as a valuable, albeit specialized, chemical intermediate. Its true potential lies not in its intrinsic biological activity, but in its capacity as a scaffold for the synthesis of more complex and potent therapeutic agents.

This technical guide provides an in-depth analysis of the applications of this compound in pharmaceutical research. We will explore the rationale behind its use, focusing on the synthetic versatility of the 4-bromophenyl group and the advantageous physicochemical properties imparted by the cyclopentylamine moiety. Furthermore, detailed protocols for key synthetic transformations are provided to illustrate its practical utility in the laboratory.

Core Attributes and Strategic Value

This compound is a bifunctional molecule that offers two key points of diversification for the medicinal chemist.

PropertyValueSignificance in Drug Discovery
Molecular Formula C₁₁H₁₅BrClNProvides a foundation for building molecules in the small molecule drug space.
Appearance White to off-white powderStandard for a chemical intermediate.
Key Functional Groups Primary amine, Aryl bromideEnables a wide range of chemical modifications.

The primary amine serves as a nucleophile or can be transformed into various other functional groups. The aryl bromide is a particularly powerful synthetic handle, enabling a multitude of palladium-catalyzed cross-coupling reactions. This dual functionality allows for the rapid generation of diverse chemical libraries, a cornerstone of modern hit-to-lead and lead optimization efforts.

The Synthetic Versatility of the 4-Bromophenyl Moiety

Aryl bromides are indispensable in modern organic synthesis due to their optimal reactivity in transition metal-catalyzed cross-coupling reactions.[1][2] The bromine atom in this compound provides a robust platform for the introduction of a wide array of substituents, thereby enabling extensive Structure-Activity Relationship (SAR) studies.

The following diagram illustrates the central role of the aryl bromide in accessing diverse chemical space.

G main 1-(4-Bromophenyl)cyclopentan-1-amine Hydrochloride suzuki Suzuki Coupling (Aryl or Heteroaryl Groups) main->suzuki buchwald Buchwald-Hartwig Amination (Nitrogen-based substituents) main->buchwald sonogashira Sonogashira Coupling (Alkynyl Groups) main->sonogashira cyanation Cyanation (Nitrile Group) main->cyanation

Caption: Synthetic pathways from the 4-bromophenyl group.

The Cyclopentylamine Scaffold: A Bioisostere with Advantages

The cyclopentyl group can be considered a saturated bioisostere of a phenyl ring.[3] The replacement of a flat, aromatic ring with a three-dimensional, saturated scaffold is a strategy often employed to improve the physicochemical properties of a drug candidate. This "escape from flatland" can lead to:

  • Improved Solubility: The non-planar nature of the cyclopentyl ring can disrupt crystal packing, often leading to enhanced aqueous solubility.[3]

  • Reduced Metabolic Liability: Phenyl rings are susceptible to oxidative metabolism by cytochrome P450 enzymes. Saturated rings, like cyclopentane, often exhibit greater metabolic stability.[4]

  • Novel Intellectual Property: The use of less common scaffolds can lead to novel chemical entities with stronger patent protection.

The cyclopentylamine moiety itself is present in various biologically active compounds, including those targeting the central nervous system.[5]

Experimental Protocols

The following protocols are provided as examples of how this compound can be utilized in a research setting. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol details the palladium-catalyzed coupling of the aryl bromide with a boronic acid to introduce a new aryl or heteroaryl group. This is a foundational reaction for building molecular complexity.[6]

Workflow Diagram:

G start Combine Reactants degas Degas Mixture start->degas heat Heat to Reaction Temp. degas->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify end Characterize Product purify->end

Caption: Suzuki-Miyaura cross-coupling workflow.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (3.0 eq).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

  • Degassing: Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol describes the palladium-catalyzed coupling of the aryl bromide with an amine, enabling the synthesis of diarylamines or N-aryl heterocycles. This is a key transformation in the synthesis of many biologically active molecules.[2]

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst such as tBuXPhos Pd G3 (0.02 eq), a suitable phosphine ligand (e.g., tBuXPhos, 0.04 eq), and a strong base such as sodium tert-butoxide (1.5 eq) in a vial.

  • Solvent Addition: Add an anhydrous solvent, such as toluene or dioxane.

  • Reaction: Seal the vial and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction for the disappearance of starting material by TLC or LC-MS.

  • Workup: After the reaction is complete, cool to room temperature and quench with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography.

  • Characterization: Confirm the structure of the final product using spectroscopic methods (NMR, MS).

Conclusion

This compound is a valuable and versatile building block for pharmaceutical research. Its strategic combination of a synthetically tractable aryl bromide and a bioisosterically advantageous cyclopentylamine scaffold provides medicinal chemists with a powerful tool for the rapid and efficient synthesis of novel drug candidates. The protocols outlined in this guide serve as a starting point for the exploration of this compound's full potential in the ongoing quest for new and improved therapeutics.

References

  • Li, J., et al. (2024). Iron(II)-Catalyzed Radical [3 + 2] Cyclization of N-Aryl Cyclopropylamines for the Synthesis of Polyfunctionalized Cyclopentylamines. Organic Letters. [Link]

  • Li, J., et al. (2024). Iron(II)-Catalyzed Radical [3 + 2] Cyclization of N-Aryl Cyclopropylamines for the Synthesis of Polyfunctionalized Cyclopentylamines. PubMed. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromophenylacetic Acid in Modern Pharmaceutical Development. [Link]

  • Bremner, J. B., et al. (2012). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters. [Link]

  • Mykhailiuk, P. K. (2023). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ChemRxiv. [Link]

  • Mykhailiuk, P. K. (2023). The para-substituted phenyl ring and its saturated bioisosteres. ResearchGate. [Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of (4-Bromophenyl)trimethylsilane in Modern Organic Synthesis. [Link]

  • Wu, Y. J., et al. (2014). Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wisdomlib. (2025). Aryl bromides: Significance and symbolism. [Link]

  • Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • ResearchGate. Representative examples of drugs containing an aryl‐substituted heteroarene. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Chlorophenacyl Bromide in Pharmaceutical Synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Role of (4-Bromophenyl)urea in Modern Organic Synthesis. [Link]

  • Rivera, D. G., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Frontiers in Chemistry. [Link]

  • Springer. (2024). Introducing bromine to the molecular structure as a strategy for drug design. [Link]

  • Iglarz, M., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. [Link]

Sources

Application Notes and Protocols: 1-(4-Bromophenyl)cyclopentan-1-amine Hydrochloride as a Versatile Precursor for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1-(4-Bromophenyl)cyclopentyl-1-amine Scaffold

In the landscape of modern medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the efficient discovery and development of novel therapeutic agents. 1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride emerges as a precursor of significant strategic value, offering a unique combination of structural features that are highly desirable for the synthesis of diverse and potent bioactive molecules.[1]

The core structure, featuring a cyclopentylamine moiety attached to a bromophenyl ring, provides an excellent foundation for generating libraries of compounds with potential applications in various therapeutic areas. The primary amine group serves as a key functional handle for a wide array of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. The presence of the bromine atom on the phenyl ring is particularly advantageous, enabling facile modification through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, thereby expanding the accessible chemical space. Furthermore, the cyclopentyl ring introduces a degree of conformational rigidity and three-dimensionality, which can be crucial for optimizing binding interactions with biological targets.

This guide provides a comprehensive overview of the application of this compound as a precursor, with a focus on the synthesis of a bioactive thiazol-4(5H)-one derivative exhibiting promising anticancer and enzyme-inhibitory activities.

Key Structural Features and Their Implications in Drug Design

FeatureChemical PropertySignificance in Drug Discovery
Primary Amine Nucleophilic, basicReadily derivatized to form amides, sulfonamides, ureas, and secondary/tertiary amines, allowing for modulation of physicochemical properties and biological activity.
4-Bromophenyl Group Susceptible to cross-coupling reactionsEnables the introduction of a wide range of aryl, heteroaryl, and alkyl groups, facilitating structure-activity relationship (SAR) studies and optimization of potency and selectivity.
Cyclopentyl Ring Provides conformational constraintCan enhance binding affinity to target proteins by reducing the entropic penalty of binding and presenting substituents in a defined spatial orientation.

Synthetic Workflow: From Precursor to Bioactive Thiazol-4(5H)-one

The following diagram illustrates a representative synthetic pathway for the transformation of this compound into a bioactive 2-aminothiazol-4(5H)-one derivative.

G Precursor 1-(4-Bromophenyl)cyclopentan-1-amine Hydrochloride FreeBase 1-(4-Bromophenyl)cyclopentan-1-amine (Free Base) Precursor->FreeBase Base Treatment Thiourea N-(1-(4-Bromophenyl)cyclopentyl)thiourea FreeBase->Thiourea Thiocarbonylation Thiazolone 5-Bromo-2-((1-(4-bromophenyl)cyclopentyl)amino) thiazol-4(5H)-one Thiourea->Thiazolone Cyclization with α-haloacetyl halide Bioactive 5-(Aryl/Alkyl)-2-((1-(4-bromophenyl)cyclopentyl)amino) thiazol-4(5H)-one Thiazolone->Bioactive Cross-coupling (e.g., Suzuki)

Caption: Synthetic pathway from the precursor to bioactive thiazolones.

Protocol: Synthesis of 5-(4-bromophenyl)-2-(cyclopentylamino)thiazol-4(5H)-one

This protocol is adapted from methodologies described for the synthesis of analogous 2-aminothiazol-4(5H)-one derivatives and is tailored for the specific precursor, this compound.[2][3]

Part 1: Preparation of the Free Base

Rationale: The hydrochloride salt of the precursor is highly stable and soluble in aqueous media. To facilitate its reaction with non-polar reagents in organic solvents, it is necessary to convert it to its free amine form.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3) solution (1 M)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve this compound in deionized water.

  • Slowly add the basic solution (e.g., 1 M NaOH) dropwise while stirring until the pH of the solution is above 10.

  • Extract the aqueous solution with an organic solvent (e.g., DCM or EtOAc) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the free base, 1-(4-Bromophenyl)cyclopentan-1-amine, as an oil or low-melting solid.

Part 2: Synthesis of N-(1-(4-bromophenyl)cyclopentyl)thiourea

Rationale: The formation of a thiourea intermediate is a common and effective method for introducing the necessary functional group for the subsequent cyclization to form the thiazolone ring.

Materials:

  • 1-(4-Bromophenyl)cyclopentan-1-amine (from Part 1)

  • Ammonium thiocyanate (NH4SCN) or Benzoyl isothiocyanate

  • Hydrochloric acid (HCl)

  • Ethanol or Acetonitrile

  • Reflux condenser

  • Heating mantle

Procedure:

  • Dissolve 1-(4-Bromophenyl)cyclopentan-1-amine in a suitable solvent such as ethanol or acetonitrile.

  • Add an equimolar amount of ammonium thiocyanate and a catalytic amount of concentrated HCl.

  • Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to yield N-(1-(4-bromophenyl)cyclopentyl)thiourea.

Part 3: Cyclization to form 5-(4-bromophenyl)-2-((1-(4-bromophenyl)cyclopentyl)amino)thiazol-4(5H)-one

Rationale: The cyclization of the thiourea intermediate with an α-halo carbonyl compound is a classic Hantzsch-type synthesis that efficiently constructs the thiazolone ring.

Materials:

  • N-(1-(4-bromophenyl)cyclopentyl)thiourea (from Part 2)

  • Ethyl bromoacetate or Chloroacetyl chloride

  • Sodium acetate or Triethylamine

  • Ethanol or Glacial acetic acid

  • Reflux condenser

  • Heating mantle

Procedure:

  • Dissolve the N-(1-(4-bromophenyl)cyclopentyl)thiourea in a suitable solvent like ethanol or glacial acetic acid.

  • Add an equimolar amount of a base such as sodium acetate or triethylamine.

  • To this mixture, add an equimolar amount of ethyl bromoacetate or chloroacetyl chloride dropwise at room temperature.

  • Reflux the reaction mixture for several hours, monitoring its completion by TLC.

  • After completion, cool the reaction mixture and pour it into cold water.

  • The precipitated product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent (e.g., ethanol) to give the target bioactive molecule.

Biological Activity of a Representative Derivative

A structurally related compound, 5-(4-bromophenyl)-2-(cyclopentylamino)thiazol-4(5H)-one, has been synthesized and evaluated for its biological activities.[2][3] This derivative demonstrated notable potential in several key areas of therapeutic interest:

  • Anticancer Activity: The compound exhibited significant cytotoxic effects against various human cancer cell lines, including colon carcinoma (Caco-2), breast carcinoma (MDA-MB-231), and skin melanoma (SK-MEL-30).[2]

  • Enzyme Inhibition: It was identified as a potent inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme implicated in metabolic disorders.[2]

  • Antioxidant Properties: The compound was also shown to modulate the redox status in cancer cells, indicating potential antioxidant or pro-oxidant effects that could contribute to its anticancer activity.[2]

These findings underscore the potential of the 1-(4-Bromophenyl)cyclopentan-1-amine scaffold as a valuable starting point for the development of novel therapeutic agents.

Conclusion

This compound is a highly versatile and valuable precursor for the synthesis of a wide range of bioactive molecules. Its unique structural features, including a reactive primary amine, a modifiable bromophenyl ring, and a conformationally constrained cyclopentyl group, provide a robust platform for medicinal chemists to explore diverse chemical space and develop novel drug candidates. The detailed protocol for the synthesis of a bioactive thiazol-4(5H)-one derivative serves as a practical example of its application, highlighting a straightforward and efficient pathway to compounds with demonstrated anticancer and enzyme-inhibitory activities. Further exploration of this scaffold is warranted to unlock its full potential in the discovery of new and effective therapeutics.

References

  • Baumgart, S., Kupczyk, D., Plazinska, A., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules, 28(8), 3475. Available at: [Link]

  • ResearchGate. (2023). (PDF) Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Available at: [Link]

  • ResearchGate. Synthesis of 2-(cyclopentylamino)thiazol-4(5H)-one. Available at: [Link]

  • Semantic Scholar. The synthesis of novel kinase inhibitors using click chemistry. Available at: [Link]

  • LookChem. Cas 1094341-13-5,1-(4-Bromophenyl)cyclopentanamine. Available at: [Link]

Sources

Application Note & Experimental Protocols: Strategic Functionalization of 1-(4-Bromophenyl)cyclopentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the chemical modification of 1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride, a versatile scaffold relevant to pharmaceutical and materials science research. We move beyond a simple recitation of steps to explain the underlying chemical principles that guide the choice of reagents and conditions. This document outlines detailed, field-proven protocols for selective functionalization at its three primary reactive sites: the aryl bromide, the primary amine, and the cyclopentyl C-H bonds. The protocols emphasize palladium-catalyzed cross-coupling reactions for C-C and C-N bond formation, standard N-functionalization techniques, and an outlook on advanced C-H activation strategies. Each protocol is designed as a self-validating system, complete with reagent tables, step-by-step instructions, and guidance on the characterization of final products.

Introduction: A Scaffold of Opportunity

This compound is a valuable starting material in drug discovery and development. Its structure presents three distinct points for chemical diversification, allowing for the systematic exploration of chemical space to optimize biological activity, selectivity, and pharmacokinetic properties.

  • Aryl Bromide : A prime substrate for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, alkyl, and alkynyl groups.[1]

  • Primary Amine : A nucleophilic center and a hydrogen-bond donor, this site can be readily acylated, alkylated, or arylated to modulate polarity, basicity, and intermolecular interactions.[2]

  • Cyclopentyl C-H Bonds : While traditionally considered inert, modern synthetic methods have opened pathways for the selective functionalization of these C(sp³)–H bonds, offering novel vectors for molecular modification.[3][4]

This guide provides robust protocols to exploit these reactive centers, enabling researchers to generate diverse libraries of novel compounds efficiently.

Core Functionalization Strategies: A Logic-Based Workflow

The strategic modification of the parent compound requires careful consideration of reaction compatibility and chemoselectivity. The amine is typically protected or reacted first, or the cross-coupling reaction is performed under conditions that tolerate the free amine. The hydrochloride salt form necessitates the use of a base to liberate the free, nucleophilic amine for N-functionalization reactions.

G Start 1-(4-Bromophenyl)cyclopentan-1-amine Hydrochloride Aryl_Br Aryl Bromide (C-Br) Start->Aryl_Br Amine Primary Amine (C-N) Start->Amine Cyclopentyl Cyclopentyl Ring (C-H) Start->Cyclopentyl Suzuki Suzuki Coupling (C-C) Aryl_Br->Suzuki Buchwald Buchwald-Hartwig (C-N) Aryl_Br->Buchwald Sonogashira Sonogashira (C-C≡C) Aryl_Br->Sonogashira Acylation N-Acylation (Amide) Amine->Acylation Alkylation N-Alkylation (sec-Amine) Amine->Alkylation CH_Activation C-H Activation (Advanced) Cyclopentyl->CH_Activation

Figure 1: Key functionalization pathways for the target scaffold.

PART I: Functionalization of the Aryl Bromide Moiety

The aryl bromide is an exceptionally versatile handle for building molecular complexity. Palladium-catalyzed cross-coupling reactions are the cornerstone of this approach, offering reliable and modular methods for C-C and C-N bond formation.[5] These reactions have revolutionized pharmaceutical synthesis due to their broad substrate scope and functional group tolerance.[6]

Protocol 1.1: Suzuki-Miyaura C-C Coupling

This protocol describes the formation of a biaryl system, a common motif in bioactive molecules, by coupling the aryl bromide with a boronic acid derivative.

Causality: The choice of a phosphine ligand like SPhos is critical; its bulky, electron-rich nature promotes the oxidative addition of the aryl bromide to the Pd(0) center and facilitates the final reductive elimination step, leading to higher yields and faster reaction times.[7] K₃PO₄ is used as a base to facilitate the transmetalation step of the catalytic cycle.

Sources

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 1-(4-Bromophenyl)cyclopentan-1-amine Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a detailed framework for the comprehensive characterization of 1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride and its related derivatives, a class of compounds often encountered as intermediates in pharmaceutical synthesis. Ensuring the structural integrity, purity, and identity of such molecules is paramount for regulatory compliance and the success of drug development programs.[1][2] We present an integrated analytical strategy employing chromatographic and spectroscopic techniques, moving from initial purity assessment to unambiguous structural elucidation. This document explains the causality behind experimental choices and provides detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction (SCXRD).

The Strategic Importance of Rigorous Characterization

Aryl-cycloalkylamine derivatives are prevalent scaffolds in medicinal chemistry.[3] The subject molecule, this compound, combines a chiral center, an aromatic ring with a heavy atom, a cycloalkane moiety, and a salt form. Each of these features presents unique analytical challenges and necessitates a multi-faceted characterization approach. An incomplete or inaccurate analysis can lead to downstream failures in synthesis, erroneous biological data, or regulatory hurdles. The workflow described herein is designed as a self-validating system, where orthogonal techniques provide complementary data to build a complete and trustworthy profile of the molecule.

Overall Characterization Workflow

A logical and efficient characterization process is crucial. The workflow begins with assessing the sample's complexity and purity, followed by techniques that confirm molecular weight and probe functional groups, and culminates in detailed structural mapping.

Characterization_Workflow start Synthesized Material (Crude or Purified) hplc HPLC Analysis (Purity & Isomer Separation) start->hplc Initial Assessment ms Mass Spectrometry (LC-MS) (Molecular Weight & Formula) hplc->ms Purity >95% ftir FTIR Spectroscopy (Functional Group ID) ms->ftir Correct MW nmr NMR Spectroscopy ('H, '³C, 2D) (Connectivity & Structure) ftir->nmr Functional Groups Confirmed xrd Single Crystal X-Ray Diffraction (Absolute 3D Structure) nmr->xrd Unambiguous Confirmation (If Required) end Fully Characterized Compound (Identity, Purity, Structure Confirmed) nmr->end Structure Elucidated xrd->end

Caption: Overall characterization workflow for amine derivatives.

Purity Assessment and Isomer Separation: High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is the cornerstone of purity assessment in pharmaceutical analysis.[4][5] For 1-(4-Bromophenyl)cyclopentan-1-amine, a reverse-phase (RP-HPLC) method is the logical starting point due to the compound's moderate polarity. The C18 stationary phase provides hydrophobic interaction with the bromophenyl and cyclopentyl groups, while a buffered acidic mobile phase ensures the amine remains protonated and exhibits good peak shape. The potential for positional isomers or synthesis-related impurities makes a high-resolution separation method essential.[6]

Protocol 3.1: Reverse-Phase HPLC Purity Analysis
  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary for on-column injection.

  • Instrumentation & Conditions:

    • System: A standard HPLC or UPLC system with UV detection.

    • Data Acquisition: Collect chromatograms for 20-30 minutes to ensure all late-eluting impurities are observed.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • The retention time (Rt) serves as a key identifier for the compound under these specific conditions.

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmHigh-resolution separation for isomers and impurities.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure amine protonation.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% to 95% B over 15 minBroad gradient to elute compounds of varying polarity.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and run-to-run reproducibility.
Detector UV at 220 nm and 254 nm220 nm for general detection, 254 nm for the aromatic ring.

Molecular Identity Confirmation: Spectrometric Techniques

Once purity is established, the next critical step is to confirm the molecular weight and elemental composition, followed by the identification of key functional groups and the overall molecular structure.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides the exact molecular weight of a compound, which is a fundamental piece of identity. For 1-(4-Bromophenyl)cyclopentan-1-amine, the most telling feature in its mass spectrum is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[7][8] This results in two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity, separated by 2 m/z units, providing definitive evidence for the presence of a single bromine atom.[9]

Protocol 4.1.1: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
  • Sample Preparation: Use the eluent from the HPLC or prepare a dilute solution (~10 µg/mL) of the compound in 50:50 acetonitrile/water with 0.1% formic acid.

  • Instrumentation: An LC-MS system, preferably with a high-resolution mass analyzer like TOF or Orbitrap.

  • Acquisition Parameters:

    • Ionization Mode: Positive ESI. The amine group is basic and will readily accept a proton to form [M+H]⁺.

    • Mass Range: Scan from m/z 50 to 500.

    • Source Conditions: Optimize capillary voltage, gas flow, and temperature according to the instrument manufacturer's guidelines.

  • Data Analysis:

    • Identify the molecular ion cluster. For the free base (C₁₁H₁₄BrN), the expected monoisotopic mass is ~255.03 Da. In positive ESI, look for the [M+H]⁺ ion.

    • Confirm the presence of two peaks of nearly equal height separated by 2 m/z units in the molecular ion cluster, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

    • Utilize the high-resolution data to predict the elemental formula and compare it to the theoretical formula.

IonExpected m/z (for C₁₁H₁₅BrN⁺)Description
[M(⁷⁹Br)+H]⁺ ~256.04Molecular ion with the ⁷⁹Br isotope.
[M(⁸¹Br)+H]⁺ ~258.04Molecular ion with the ⁸¹Br isotope (M+2 peak).
Relative Intensity ~100%~98%
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR is a rapid and non-destructive technique that provides a molecular "fingerprint" by identifying the vibrational frequencies of functional groups. For a primary amine hydrochloride, the key diagnostic feature is the broad, strong absorption in the 2800-3200 cm⁻¹ region, which is characteristic of the N-H⁺ stretching vibrations of an ammonium salt.[10] This clearly distinguishes it from the free primary amine, which shows two sharper N-H stretching bands around 3300-3500 cm⁻¹.[11][12]

Protocol 4.2.1: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average 16-32 scans to obtain a high signal-to-noise ratio.

    • Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.

  • Data Analysis: Correlate the observed absorption bands with known vibrational frequencies.

Wavenumber (cm⁻¹)Vibrational ModeExpected Appearance
~3200-2800 N-H⁺ Stretch (Ammonium Salt)Broad, strong, and often complex.[10]
~3050-3010 Aromatic C-H StretchMedium to weak, sharp.
~2960-2850 Aliphatic C-H Stretch (Cyclopentyl)Medium to strong, sharp.
~1600, 1480 Aromatic C=C BendingMedium intensity peaks.
~1580-1500 N-H⁺ BendingMedium intensity.[10]
~1100-1000 Aromatic C-Br StretchMedium to strong.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule.[4] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the same for carbon atoms. For this specific molecule, we expect to see distinct signals for the aromatic protons (showing a characteristic AA'BB' splitting pattern for a 1,4-disubstituted ring), the aliphatic protons of the cyclopentyl ring, and the exchangeable amine protons.[13]

Protocol 4.3.1: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows for the observation of the exchangeable N-H protons.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • ¹H NMR: Standard pulse sequence, sufficient number of scans to achieve good signal-to-noise.

    • ¹³C NMR: Proton-decoupled pulse sequence (e.g., zgpg30), typically requires a longer acquisition time.

    • 2D NMR (Optional but Recommended): A COSY experiment will confirm H-H couplings, and an HSQC experiment will correlate directly bonded protons and carbons.

  • Data Analysis: Assign all peaks in the spectra to the corresponding atoms in the molecule.

Proton Assignment (¹H NMR)Expected δ (ppm)MultiplicityIntegration
Ar-H (ortho to Br) 7.5 - 7.7Doublet (d)2H
Ar-H (ortho to C) 7.3 - 7.5Doublet (d)2H
-NH₃⁺ 8.5 - 9.5 (in DMSO-d₆)Broad singlet (br s)3H
-CH₂- (Cyclopentyl) 1.8 - 2.5Multiplet (m)8H
Carbon Assignment (¹³C NMR)Expected δ (ppm)
Ar-C (C-NH₂) 140 - 145
Ar-CH (ortho to C) 128 - 130
Ar-CH (ortho to Br) 131 - 133
Ar-C (C-Br) 120 - 125
Quaternary C (C1 of cyclopentyl) 60 - 65
-CH₂- (Cyclopentyl) 23 - 40

Definitive Structure and Stereochemistry: Single-Crystal X-ray Diffraction (SCXRD)

Expertise & Rationale: While the combination of NMR and MS can define the constitution of a molecule, SCXRD provides its definitive three-dimensional structure in the solid state.[14] It is the gold standard for unambiguously determining bond lengths, bond angles, and the absolute configuration of chiral centers.[15] For a hydrochloride salt, this technique also reveals the intricate network of intermolecular interactions, such as hydrogen bonds between the ammonium group and the chloride anion, which dictate the crystal packing.[16]

Protocol 5.1: Crystal Growth and Data Collection
  • Crystal Growth: Growing diffraction-quality single crystals is often the most challenging step. Slow evaporation of a saturated solution is a common method. A solvent system like ethanol/water or isopropanol/ether should be explored.

  • Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. This model is then refined to best fit the experimental data.

The output of a successful SCXRD experiment is a complete 3D model of the molecule, confirming the connectivity of the 4-bromophenyl and cyclopentylamine moieties and providing precise metric parameters for the entire structure.

Integrated Data Interpretation

No single technique provides all the necessary information. The strength of this characterization strategy lies in the convergence of data from these orthogonal methods.

Integrated_Analysis center Confirmed Structure of 1-(4-Bromophenyl)cyclopentan-1-amine HCl hplc HPLC Data - Purity > 99% - Rt = X min hplc->center Purity & Identity ms MS Data - Correct MW (256/258 Da) - Confirms C₁₁H₁₄BrN Formula - 1:1 M/M+2 Isotope Pattern ms->center Molecular Weight & Formula ftir FTIR Data - Broad N-H⁺ stretch (~3000 cm⁻¹) - Aromatic & Aliphatic C-H - C-Br stretch ftir->center Functional Groups nmr NMR Data - Correct proton/carbon count - 1,4-disubstituted aromatic pattern - Cyclopentyl signals - Confirms connectivity nmr->center Connectivity xrd SCXRD Data - Unambiguous 3D structure - Confirms salt formation - Defines crystal packing xrd->center Absolute Structure

Caption: Integrated data analysis for structural confirmation.

Conclusion

The characterization of this compound and its derivatives requires a systematic and multi-technique approach. By logically progressing from chromatographic purity assessment to detailed spectroscopic analysis and, when necessary, single-crystal X-ray diffraction, researchers can build a comprehensive and reliable data package. This robust characterization is fundamental to ensuring the quality, safety, and efficacy of materials used in pharmaceutical research and development.

References

Handling and storage guidelines for 1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Guide to Safe and Effective Utilization

1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride is a versatile chemical intermediate recognized for its potential as a building block in the synthesis of bioactive molecules and pharmaceutical drugs.[1] As a brominated aromatic amine salt, its unique structural features make it a valuable compound in medicinal chemistry and drug discovery programs. The purpose of this document is to provide a comprehensive guide to its safe handling, storage, and use in a laboratory setting. Given the absence of a comprehensive public safety datasheet, this guide synthesizes information from structurally related compounds and established best practices for handling potent pharmaceutical powders to ensure user safety and experimental integrity.

Section 1: Compound Identification and Properties

A clear understanding of the compound's properties is foundational to its safe handling.

PropertyDataSource(s)
Chemical Name This compoundN/A
CAS Number 1172462-36-0[1]
Molecular Formula C₁₁H₁₅BrClNN/A
Appearance White powder[1]
Purity Typically ≥99%[1]
Application Intermediate for drug development and chemical synthesis[1]

Note: Detailed physical properties such as melting point and solubility are not consistently available in public literature. Researchers should perform small-scale solubility tests in relevant laboratory solvents as needed.

Section 2: Hazard Assessment and Safety Philosophy

As a matter of scientific best practice, any compound with limited toxicological data, especially one intended for pharmaceutical research, should be handled as a potentially potent and hazardous substance. The primary risks associated with fine pharmaceutical powders include inhalation of airborne particles and cross-contamination.[2][3]

Causality of Hazards:

  • Respiratory Hazard: Fine powders can easily become airborne during manipulation (e.g., weighing, transferring), posing an inhalation risk. Even small quantities of potent active pharmaceutical ingredients (APIs) can have significant physiological effects.[2][4]

  • Dermal and Ocular Hazard: The hydrochloride salt form suggests the compound is a potential skin and eye irritant. Similar amine hydrochlorides and brominated compounds are classified as irritants or corrosives.[5][6]

  • Cross-Contamination: In facilities handling multiple compounds, escaped powder can contaminate other experiments, leading to inaccurate results and potential safety issues.[3][7]

Based on these principles, a containment-focused approach is mandatory.

Section 3: Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety involves both PPE and engineering controls to minimize exposure.

Control TypeSpecificationRationale
Primary Engineering Control Certified chemical fume hood or a powder containment enclosure (glove box).Prevents inhalation of airborne powder by maintaining negative pressure and providing a physical barrier.[7][8]
Eye Protection Chemical safety goggles with side shields or a face shield.Protects eyes from airborne powder and potential splashes during solution preparation.[9][10]
Hand Protection Nitrile gloves (double-gloving recommended).Prevents direct skin contact. Double-gloving allows for the safe removal of the outer, potentially contaminated layer.
Body Protection A lab coat, fully buttoned.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be required for large quantities or if engineering controls are insufficient. Consult your institution's safety officer.Provides an additional layer of protection against inhalation, especially in the event of a spill.

Section 4: Storage and Stability

Proper storage is crucial for maintaining the compound's purity and integrity. Amine hydrochlorides are salts and can be hygroscopic (absorb moisture from the air).

  • Temperature: Store at controlled room temperature (20°C to 25°C).[11]

  • Atmosphere: Keep in a tightly sealed container in a dry environment.[11] The use of a desiccator is recommended for long-term storage to prevent moisture absorption.

  • Light: Store in a dark place, such as inside a cabinet, to protect from light.[11] While specific photosensitivity data is unavailable, this is a prudent measure for complex organic molecules.

  • Incompatibilities: Avoid storage near strong oxidizing agents and strong bases.[10] Contact with strong bases will deprotonate the amine hydrochloride to its free amine form.[12]

Section 5: Protocols for Handling and Solution Preparation

This section provides a step-by-step protocol for safely weighing the powdered compound and preparing a stock solution. This protocol is designed as a self-validating system to minimize exposure and ensure accuracy.

Workflow for Safe Handling and Preparation

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup Phase A 1. Don PPE (Lab Coat, Goggles, Double Gloves) B 2. Prepare Workspace (Fume Hood/Enclosure) A->B C 3. Decontaminate Surfaces (e.g., 70% Ethanol) B->C D 4. Weigh Compound (Use anti-static weigh boat) C->D Enter Handling Phase F 6. Add Compound to Solvent (Slowly, with stirring) D->F E 5. Prepare Solvent (In appropriate glassware) E->F G 7. Ensure Complete Dissolution (Sonicate if necessary) F->G H 8. Seal Stock Solution (Label clearly) G->H Enter Cleanup Phase I 9. Decontaminate & Dispose (Weigh boat, outer gloves) H->I J 10. Clean Workspace I->J K 11. Remove PPE J->K

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 1-(4-Bromophenyl)cyclopentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)cyclopentan-1-amine and its hydrochloride salt are valuable intermediates in the synthesis of various biologically active molecules and pharmaceutical compounds. The presence of the bromophenyl moiety allows for further functionalization via cross-coupling reactions, while the cyclopentylamine core is a common scaffold in medicinal chemistry. This document provides a detailed guide for the scale-up synthesis of 1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride, focusing on a robust and scalable two-step process. The protocols herein are designed with an emphasis on process safety, efficiency, and product purity, reflecting industry best practices.

Overall Synthetic Scheme

The synthesis proceeds via a two-step route, commencing with the addition of a Grignard reagent to an aryl nitrile, followed by in-situ hydrolysis and subsequent salt formation.

Synthetic_Scheme cluster_0 Step 1: Grignard Addition & Hydrolysis cluster_1 Step 2: Hydrochloride Salt Formation 4-Bromobenzonitrile 4-Bromobenzonitrile Intermediate Imine-MgBr Complex (in situ) 4-Bromobenzonitrile->Intermediate 1. THF, 0°C to rt Cyclopentylmagnesium_bromide Cyclopentylmagnesium bromide Cyclopentylmagnesium_bromide->Intermediate Amine_Free_Base 1-(4-Bromophenyl)cyclopentan-1-amine Intermediate->Amine_Free_Base 2. Aqueous Acid Work-up (e.g., NH4Cl, HCl) Final_Product 1-(4-Bromophenyl)cyclopentan-1-amine HCl Amine_Free_Base->Final_Product HCl_solution HCl in Solvent HCl_solution->Final_Product Solvent (e.g., IPA, EtOAc)

Figure 1: Overall synthetic workflow for the preparation of the target compound.

PART 1: Core Synthesis Protocol

Step 1: Synthesis of 1-(4-Bromophenyl)cyclopentan-1-amine via Grignard Reaction

This step involves the nucleophilic addition of cyclopentylmagnesium bromide to 4-bromobenzonitrile. The Grignard reaction is highly exothermic and requires careful control of temperature and addition rates, especially at scale.[1] The choice of 2-Methyltetrahydrofuran (2-MeTHF) as a solvent is recommended for its higher boiling point and potentially better safety profile compared to diethyl ether or THF.[1]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (molar eq.)Example Scale (mol)Example Scale (mass/vol)
Magnesium turnings24.311.21.229.2 g
Cyclopentyl bromide149.031.11.1163.9 g (121.4 mL)
4-Bromobenzonitrile182.021.01.0182.0 g
Iodine253.81catalytic-1-2 small crystals
2-Methyltetrahydrofuran (anhydrous)86.13--~1.8 L
Ammonium chloride (sat. aq. soln.)53.49--~1.0 L
Hydrochloric acid (1M aq.)36.46--As needed for pH adjustment
Ethyl acetate88.11--For extraction
Brine (sat. aq. NaCl soln.)---For washing
Sodium sulfate (anhydrous)142.04--For drying

Protocol:

  • Reactor Setup: A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser with an inert gas inlet (Nitrogen or Argon), a thermocouple for internal temperature monitoring, and a pressure-equalizing dropping funnel is assembled. The entire apparatus must be thoroughly dried (e.g., oven-dried glassware) and purged with inert gas.

  • Grignard Reagent Preparation:

    • Charge the reactor with magnesium turnings (1.2 eq).

    • Add a small amount (~100 mL) of anhydrous 2-MeTHF, just enough to cover the magnesium.

    • Add a few crystals of iodine to initiate the reaction. A brownish color indicates the start of the activation.

    • In the dropping funnel, prepare a solution of cyclopentyl bromide (1.1 eq) in anhydrous 2-MeTHF (~500 mL).

    • Once initiation is confirmed (slight exotherm, disappearance of iodine color), begin the slow, dropwise addition of the cyclopentyl bromide solution. The rate of addition should be controlled to maintain a gentle reflux. The reaction is highly exothermic.[2][3] Use the reactor jacket cooling to maintain the internal temperature below 40-50°C.

    • After the addition is complete, stir the mixture at ambient temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear grey and cloudy.

  • Addition of Nitrile:

    • Cool the freshly prepared Grignard reagent to 0-5°C using a circulating chiller.

    • Dissolve 4-bromobenzonitrile (1.0 eq) in anhydrous 2-MeTHF (~1.2 L) and add this solution to the dropping funnel.

    • Add the 4-bromobenzonitrile solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10°C. This addition is also exothermic.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction progress by TLC or HPLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to 0-5°C.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (~1.0 L). Caution: This is an exothermic process, and hydrogen gas may be evolved. Ensure adequate ventilation and cooling.

    • Once the quenching is complete, adjust the pH of the aqueous layer to ~9-10 with a suitable base (e.g., 2M NaOH) to ensure the product is in its free base form.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with ethyl acetate.

    • Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(4-Bromophenyl)cyclopentan-1-amine as an oil or a low-melting solid. The crude product can be used directly in the next step or purified by vacuum distillation if necessary.

Step 2: Formation and Purification of this compound

The hydrochloride salt is typically a stable, crystalline solid, which facilitates purification and handling.[4]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (molar eq.)Example Scale (mol)Example Scale (mass/vol)
Crude Amine Free Base254.161.0~1.0 (theoretical)~254 g
Isopropanol (IPA)60.10--As needed
Hydrochloric acid, 37% aq.36.46~1.1~1.1~92 mL
Acetone or MTBE---For washing

Protocol:

  • Salt Formation:

    • Dissolve the crude amine free base in a suitable solvent such as isopropanol (IPA) or ethyl acetate (approx. 3-5 volumes, e.g., 750 mL - 1.25 L).

    • Cool the solution in an ice bath to 0-5°C.

    • Slowly add concentrated hydrochloric acid (37%, ~1.1 eq) dropwise with vigorous stirring. The hydrochloride salt should precipitate as a white solid.[5][6]

    • Monitor the pH of the solution to ensure it is acidic (pH 1-2).

  • Crystallization and Isolation:

    • After the addition is complete, stir the resulting slurry at 0-5°C for 1-2 hours to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a cold, non-polar solvent like acetone or methyl tert-butyl ether (MTBE) to remove any non-polar impurities.[7]

  • Purification (Recrystallization):

    • If required, the hydrochloride salt can be recrystallized for higher purity. A common solvent system for amine hydrochlorides is an alcohol/ether or alcohol/water mixture.

    • For example, dissolve the solid in a minimal amount of hot methanol or ethanol and then slowly add a less polar solvent like diethyl ether or MTBE until turbidity is observed.

    • Allow the solution to cool slowly to room temperature and then to 0-5°C to induce crystallization.

    • Filter the purified crystals, wash with a cold solvent, and dry under vacuum at 40-50°C to a constant weight.

PART 2: Process Safety and Scale-Up Considerations

Scaling up chemical reactions introduces challenges not always present at the lab scale, primarily related to heat and mass transfer.[8]

Grignard Reaction Safety:

The initiation of a Grignard reaction can be unpredictable. On a large scale, a delayed initiation followed by a rapid, uncontrolled exotherm is a significant hazard.[2][3][9]

Grignard_Safety Start Start Prep Dry Glassware & Inert Atmosphere Start->Prep Initiation Initiate with I2/heat Confirm Exotherm Prep->Initiation Addition Slow, Controlled Addition of Alkyl Halide Initiation->Addition Temp_Control Monitor Internal Temp. Cooling Jacket Active Addition->Temp_Control Runaway Runaway Condition? Temp_Control->Runaway Stop_Addition Stop Addition Emergency Cooling Runaway->Stop_Addition Yes Continue Proceed with Synthesis Runaway->Continue No Stop_Addition->Addition Re-evaluate/Dilute

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to help you troubleshoot common issues and improve your synthesis yield. This document is structured as a dynamic FAQ and Troubleshooting guide to address the practical challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

The most prevalent and robust pathway involves a two-step sequence:

  • Grignard Reaction: Addition of a 4-bromophenylmagnesium halide to cyclopentanone to form the tertiary alcohol intermediate, 1-(4-bromophenyl)cyclopentan-1-ol.

  • Ritter Reaction: Treatment of the alcohol intermediate with a nitrile (commonly acetonitrile or hydrogen cyanide) under strong acidic conditions, followed by hydrolysis to yield the primary amine, which is then isolated as its hydrochloride salt.[1][2]

This route is favored because it utilizes readily available starting materials and relies on well-understood, high-yielding transformations.

Q2: What are the most critical parameters influencing the overall yield?

The overall yield is highly dependent on the success of two key stages: the formation of the Grignard reagent and the efficiency of the Ritter reaction.

  • For the Grignard Reaction: Absolute exclusion of moisture and atmospheric oxygen is paramount.[3] The quality of the magnesium and the choice of solvent are also critical factors.[4][5]

  • For the Ritter Reaction: The stability of the tertiary carbocation intermediate is key.[6][7] This is influenced by the strength of the acid catalyst and the reaction temperature. Inefficient hydrolysis of the resulting amide can also significantly lower the yield of the final amine.

Q3: Are there alternative synthetic strategies to consider?

While the Grignard-Ritter sequence is standard, other routes exist, such as the direct addition of 4-bromophenyllithium to a cyclopentanone-derived ketimine. However, this often involves more sensitive reagents and harsher conditions. For most applications, optimizing the standard route provides the most efficient path to the desired product.

Visualized Synthetic Workflow

The following diagram outlines the principal synthetic pathway from starting materials to the final hydrochloride salt.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Ritter Reaction & Salt Formation 4-Bromoiodobenzene 4-Bromoiodobenzene Grignard_Reagent 4-Bromophenylmagnesium iodide 4-Bromoiodobenzene->Grignard_Reagent Mg, THF Mg_turnings Mg turnings Mg_turnings->Grignard_Reagent Anhydrous_THF Anhydrous THF Anhydrous_THF->Grignard_Reagent Alcohol_Intermediate 1-(4-Bromophenyl)cyclopentan-1-ol Grignard_Reagent->Alcohol_Intermediate 1. Add Cyclopentanone 2. Aqueous Workup (NH4Cl) Cyclopentanone Cyclopentanone Cyclopentanone->Alcohol_Intermediate Amide_Intermediate N-(1-(4-bromophenyl)cyclopentyl)acetamide Alcohol_Intermediate->Amide_Intermediate Ritter Reaction Acetonitrile Acetonitrile Acetonitrile->Amide_Intermediate Conc_H2SO4 Conc. H2SO4 Conc_H2SO4->Amide_Intermediate Hydrolysis Acid/Base Hydrolysis Amide_Intermediate->Hydrolysis Free_Amine 1-(4-Bromophenyl)cyclopentan-1-amine Hydrolysis->Free_Amine Final_Product 1-(4-Bromophenyl)cyclopentan-1-amine HCl Free_Amine->Final_Product HCl_in_Ether HCl in Ether/IPA HCl_in_Ether->Final_Product

Caption: General workflow for synthesizing the target compound.

Troubleshooting Guide

Part A: Grignard Reagent Formation & Reaction

Q: My Grignard reaction fails to initiate. The solution remains colorless and the magnesium is unreactive. What is the cause?

This is the most common failure point. The primary cause is the presence of moisture or an overly passivated magnesium surface.

Causality: Grignard reagents are potent nucleophiles and strong bases that react instantly with protic sources like water.[8] The magnesium metal surface is also typically coated with a passivating layer of magnesium oxide (MgO), which prevents the organic halide from accessing the metal surface.[5]

Solutions:

  • Ensure Absolute Anhydrous Conditions:

    • All glassware must be oven-dried (>120 °C) for several hours or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).[4]

    • The solvent (THF or diethyl ether) must be rigorously dried. Anhydrous ether from a freshly opened bottle or passed through an alumina column is recommended.[3][5]

    • The 4-bromo-iodobenzene or 4-bromobenzene starting material should be pure and dry.

  • Activate the Magnesium: The MgO layer must be disrupted.[5]

    • Mechanical Activation: Before adding solvent, crush the magnesium turnings with a glass rod inside the reaction flask under an inert atmosphere.

    • Chemical Activation: Add a small crystal of iodine (I₂). The iodine will react with the magnesium surface, exposing fresh metal. The characteristic brown color of iodine should dissipate as the reaction initiates.[4][5] Alternatively, 1,2-dibromoethane can be used as an entrainer.

G Start Grignard Reaction Fails to Initiate Check_Dry Is all glassware rigorously dry? Start->Check_Dry Check_Solvent Is the solvent anhydrous grade? Check_Dry->Check_Solvent Yes Dry_Glassware Oven/flame dry all glassware under inert atmosphere. Check_Dry->Dry_Glassware No Check_Mg Is the Mg surface passivated? Check_Solvent->Check_Mg Yes Use_Dry_Solvent Use freshly opened anhydrous solvent or distill/dry it. Check_Solvent->Use_Dry_Solvent No Activate_Mg Activate Mg: - Add I2 crystal - Crush turnings - Add 1,2-dibromoethane Check_Mg->Activate_Mg Yes/Likely Success Reaction Initiates Activate_Mg->Success Dry_Glassware->Start Use_Dry_Solvent->Start

Caption: Troubleshooting decision tree for Grignard reaction initiation.

Q: The yield of my alcohol intermediate is low, and I have a significant amount of biphenyl byproduct. How can I fix this?

Low yield of the desired alcohol is often coupled with the formation of 4,4'-dibromobiphenyl.

Causality: The biphenyl byproduct forms from a Wurtz-type coupling reaction where a molecule of the formed Grignard reagent attacks the C-Br bond of an unreacted 4-bromophenyl halide molecule.[3] This side reaction is favored by high local concentrations of the aryl halide and elevated temperatures.[3]

Solutions:

  • Control the Addition Rate: Add the solution of the aryl halide in THF to the magnesium suspension slowly and dropwise. This maintains a low concentration of the aryl halide, favoring its reaction with magnesium over the coupling side reaction.

  • Maintain Moderate Temperature: While some initial heating might be needed to start the reaction, it should be maintained at a gentle reflux. Overheating can accelerate the rate of byproduct formation.[3]

  • Use a "Turbo Grignard" Reagent: For challenging cases, using a reagent like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) can facilitate a bromine-magnesium exchange with the aryl bromide at low temperatures, which can suppress side reactions.[9]

ParameterStandard ConditionOptimized Condition for High YieldRationale
Aryl Halide Addition Added in one portionSlow, dropwise addition via addition funnelMinimizes high local concentration of aryl halide, reducing Wurtz coupling.[3]
Temperature Vigorous refluxGentle reflux (~40-50 °C in THF)Reduces the rate of the undesired coupling side reaction.[3]
Solvent Diethyl EtherTHFTHF's higher boiling point allows for better temperature control, and it is a better solvent for stabilizing the Grignard reagent.[4]
Part B: Ritter Reaction and Final Product Isolation

Q: My Ritter reaction gives a poor yield of the N-acetylated intermediate. What factors should I investigate?

A low-yielding Ritter reaction typically points to incomplete carbocation formation, competing elimination reactions, or issues with the nitrile nucleophile.

Causality: The Ritter reaction proceeds via an SN1 mechanism where a strong acid protonates the tertiary alcohol, which then leaves as water to form a stable tertiary carbocation.[6][10] This carbocation is trapped by the nitrile. If the acid is not strong enough or if the temperature is too high, the carbocation may undergo elimination (E1) to form an alkene.

G cluster_0 Carbocation Formation cluster_1 Nucleophilic Attack & Hydrolysis Alcohol R-OH Protonated_Alcohol R-OH2+ Alcohol->Protonated_Alcohol + H+ Carbocation R+ Protonated_Alcohol->Carbocation - H2O Water H2O Nitrilium_Ion R-N+=C-R' Carbocation->Nitrilium_Ion Nucleophilic Attack Nitrile R'-C≡N Nitrile->Nitrilium_Ion Amide Amide Nitrilium_Ion->Amide + 2H2O - H3O+

Caption: Simplified mechanism of the Ritter Reaction.[7][10]

Solutions:

  • Acid Strength and Stoichiometry: Concentrated sulfuric acid is the standard choice.[2] Ensure it is used in stoichiometric or slight excess. Other strong acids like triflic acid can be used but are more expensive.[11]

  • Temperature Control: Perform the initial addition of the alcohol to the acid/nitrile mixture at a low temperature (e.g., 0-10 °C) to manage the exotherm. Then, allow the reaction to slowly warm to room temperature or slightly above to ensure complete reaction. Avoid high temperatures that favor elimination.

  • Reaction Time: The reaction may require several hours to go to completion. Monitor the reaction by TLC (Thin Layer Chromatography) by taking small aliquots, quenching them, and spotting against the starting alcohol.

  • Hydrolysis Step: The intermediate N-acetyl amide requires hydrolysis to yield the final primary amine. This is typically achieved by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH). Acidic hydrolysis is often convenient as it directly produces the amine salt. Ensure the hydrolysis conditions (time, temperature, concentration) are sufficient for complete conversion.

Q: The final product precipitates as a sticky oil instead of a crystalline hydrochloride salt. How can I achieve proper crystallization?

Causality: The presence of impurities can inhibit crystallization, acting as "crystal poisons." Residual solvent or an incorrect stoichiometry of HCl can also lead to the formation of an oil.

Solutions:

  • Purify the Free Amine: Before salt formation, consider purifying the free amine product by column chromatography or distillation to remove any unreacted starting material or byproducts.[12][13]

  • Solvent Selection for Salt Formation: The choice of solvent is critical.

    • Dissolve the purified free amine in a non-polar solvent in which the hydrochloride salt is insoluble, such as diethyl ether or a mixture of ethyl acetate and hexanes.

    • Slowly add a solution of HCl in a miscible solvent (e.g., HCl in diethyl ether, or HCl in isopropanol) dropwise with vigorous stirring.

  • Induce Crystallization:

    • If an oil forms, try scratching the inside of the flask with a glass rod at the oil-solvent interface.

    • Add a seed crystal from a previous successful batch if available.

    • Triturate the oil with a poor solvent like hexane or pentane, which may solidify it.

    • Cool the solution in an ice bath or refrigerator for an extended period.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(4-Bromophenyl)cyclopentan-1-ol
  • Assemble a three-necked flask equipped with a condenser, a magnetic stirrer, and a dropping funnel, all under a positive pressure of Argon. Flame-dry the entire apparatus and cool to room temperature.

  • To the flask, add magnesium turnings (1.2 eq).

  • Add a single crystal of iodine.

  • In the dropping funnel, prepare a solution of 4-bromoiodobenzene (1.0 eq) in anhydrous THF.

  • Add ~10% of the aryl halide solution to the magnesium. The solution should warm and the iodine color should fade, indicating initiation. If not, gently warm the flask with a heat gun.

  • Once initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for an additional hour at room temperature.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Add a solution of cyclopentanone (1.05 eq) in anhydrous THF dropwise, maintaining the temperature below 15 °C.

  • After addition, remove the ice bath and stir at room temperature for 2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol.

Protocol 2: Synthesis of this compound
  • In a flask, cool a mixture of acetonitrile (5.0 eq) and concentrated sulfuric acid (2.0 eq) to 0 °C.

  • Slowly add a solution of the crude 1-(4-bromophenyl)cyclopentan-1-ol (1.0 eq) in acetonitrile to the cold acid mixture.

  • After addition, allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and basify to pH > 12 with cold 50% NaOH(aq).

  • Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude N-acetyl amide.

  • To the crude amide, add 6M HCl(aq) and heat to reflux for 6-12 hours until TLC shows complete consumption of the amide.

  • Cool the reaction mixture to room temperature. Wash with diethyl ether to remove any non-basic impurities.

  • Basify the aqueous layer with NaOH(aq) until pH > 12 and extract the free amine with diethyl ether (3x).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to obtain the purified free amine.

  • Dissolve the amine in a minimal amount of cold diethyl ether and add a 2M solution of HCl in diethyl ether dropwise until precipitation ceases.

  • Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield the final product.

References

  • Organic Chemistry Portal. (2019). Ritter Reaction. [Link][6][10]

  • Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Chem 355 Handout. [Link][8]

  • Wikipedia. (2023). Ritter reaction. [Link][1]

  • Reddit r/Chempros. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link][4]

  • Adams, R., & Pachter, I. J. (1952). The Ritter Reaction. Organic Reactions, 17. [Link][2]

  • ResearchGate. (n.d.). Optimization of reaction conditions using 1‐bromo‐4‐iodobenzene (1g). [Link][9]

  • Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances. [Link][12]

  • Nikpour, F., & Ghorbani-Choghamarani, A. (2012). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid. Journal of Chemical Sciences, 124(5), 1025–1032. [Link][11]

  • NROChemistry. (n.d.). Ritter Reaction. [Link][7]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link][3]

  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link][5]

  • Kurosawa, W., Kan, T., & Fukuyama, T. (n.d.). Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides. Organic Syntheses. [Link][13]

  • Heck, R. F. (1965). 3-(4-Bromophenyl)cyclopent-2-en-1-one. Journal of the American Chemical Society, 87(11), 2572–2573. (Note: While the direct link is to a characterization paper, it references the original synthesis method which is relevant for purification strategies). [Link][14]

Sources

Technical Support Center: Purification of Crude 1-(4-Bromophenyl)cyclopentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this arylcyclohexylamine derivative.[1]

The synthesis of arylcyclohexylamines like 1-(4-Bromophenyl)cyclopentan-1-amine often involves methods like the Grignard reaction.[2] While effective, these syntheses can yield a variety of impurities that complicate the isolation of the desired product in its hydrochloride salt form with high purity. This guide offers practical, experience-driven solutions to common purification issues.

Troubleshooting Guide & FAQs

This section addresses specific problems you might encounter during the purification of crude this compound.

Issue 1: The crude product is an oil or a sticky solid and won't crystallize.

Question: My crude this compound is an oil or a sticky mass after the initial workup. How can I induce crystallization?

Answer: This is a common issue often caused by the presence of unreacted starting materials, solvent residues, or non-polar byproducts that act as crystallization inhibitors.

Causality & Expert Insight: The Grignard reaction, a frequent route to this compound, can produce non-polar impurities like biphenyl.[3] Biphenyl is formed from the coupling of the Grignard reagent with unreacted bromobenzene, a reaction favored by higher temperatures and concentrations.[3] These types of impurities can hinder the formation of a crystalline lattice.

Troubleshooting Steps:

  • Trituration: Before attempting recrystallization, try triturating the crude oil or sticky solid with a non-polar solvent in which your desired product has low solubility. Petroleum ether or hexane are excellent choices.[3] This process will wash away many non-polar impurities.

    • Protocol: Add a small volume of cold petroleum ether to your crude product. Stir or sonicate the mixture. The desired hydrochloride salt should precipitate as a solid, while the non-polar impurities remain dissolved. Decant the solvent and repeat the process a few times.

  • Solvent Selection for Recrystallization: If trituration is insufficient, a carefully chosen solvent system for recrystallization is crucial. For amine hydrochlorides, polar protic solvents or mixtures are often effective.

    • Recommended Solvents: Consider recrystallizing from absolute ethanol, isopropanol, or a mixture of ethanol and diethyl ether.[4] The addition of a less polar "anti-solvent" like diethyl ether can help to induce precipitation.

  • Seeding: If you have a small amount of pure, crystalline product from a previous batch, adding a "seed" crystal to the supersaturated solution can initiate crystallization.

Issue 2: The final product has a persistent yellow or brown discoloration.

Question: After recrystallization, my this compound is still colored. What causes this and how can I decolorize it?

Answer: Color in the final product often indicates the presence of chromophoric impurities, which can arise from side reactions or decomposition.

Causality & Expert Insight: As mentioned, biphenyl impurities from the Grignard reaction can impart a yellowish color.[3] Additionally, amines can be susceptible to air oxidation, which can lead to colored byproducts.

Troubleshooting Steps:

  • Activated Carbon Treatment: During the recrystallization process, the use of activated carbon can effectively remove colored impurities.

    • Protocol: Dissolve the crude product in a minimal amount of a suitable hot solvent. Add a small amount of activated carbon (typically 1-2% by weight) to the hot solution. Swirl the mixture for a few minutes and then perform a hot filtration to remove the carbon. Allow the filtrate to cool slowly to form crystals.

  • Multiple Recrystallizations: In some cases, a single recrystallization may not be sufficient. A second recrystallization can significantly improve the purity and color of the final product.

Issue 3: Low yield after purification.

Question: My final yield of pure this compound is very low. What are the potential causes and how can I improve it?

Answer: Low yields can result from several factors, including incomplete reaction, losses during workup and transfers, or using a suboptimal purification strategy.

Causality & Expert Insight: A critical step is the initial workup to separate the free amine from non-basic impurities before converting it to the hydrochloride salt. Inefficient extraction of the amine can lead to significant losses.

Troubleshooting Steps:

  • Efficient Acid-Base Extraction: To isolate your basic amine product from the reaction mixture, perform an acidic wash.[5] This protonates the amine, making it water-soluble and allowing for its separation from non-basic organic impurities.

    • Protocol: After the reaction, wash the organic layer with a dilute acid solution (e.g., 1M HCl).[5] This will extract your amine into the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) to deprotonate the amine, causing it to precipitate or be extractable back into an organic solvent.[5]

  • Minimize Transfers: Each transfer of material from one vessel to another can result in losses. Plan your purification workflow to minimize the number of transfers.

  • Optimize Recrystallization: Using too much solvent during recrystallization will result in a significant portion of your product remaining in the mother liquor. Aim to use the minimum amount of hot solvent required to fully dissolve the crude product.

Issue 4: The purity of the final product is still not satisfactory.

Question: I've followed the purification steps, but analytical data (e.g., HPLC, NMR) shows that my product is still not pure enough. What else can I do?

Answer: If standard purification techniques are insufficient, more advanced methods may be necessary, or you may need to reconsider the nature of the persistent impurities.

Causality & Expert Insight: Some impurities may have very similar solubility properties to your desired product, making them difficult to remove by simple recrystallization. These could include isomers or closely related byproducts.

Troubleshooting Steps:

  • Column Chromatography: For difficult separations, column chromatography can be very effective.[6] Since the product is an amine, using silica gel may lead to streaking. It is often better to perform chromatography on the free amine before converting it to the hydrochloride salt. You can use a solvent system containing a small amount of a basic modifier like triethylamine to improve the separation on silica gel.[7]

  • Alternative Salt Formation: While the hydrochloride salt is common, forming a salt with a different acid (e.g., tartaric acid, oxalic acid) can sometimes result in a more easily crystallizable solid with different solubility properties, allowing for the separation of impurities.[7]

Experimental Protocols & Data

Protocol 1: General Purification by Acid-Base Extraction and Recrystallization

This protocol outlines a standard procedure for the purification of crude this compound.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it several times with a dilute aqueous acid solution (e.g., 1 M HCl).[8] This will protonate the amine and extract it into the aqueous layer.[8]

  • Separation of Layers: Separate the aqueous layer containing the protonated amine salt. The organic layer, containing non-basic impurities, can be discarded.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10 M NaOH) with stirring until the solution is strongly basic (pH > 12). This will deprotonate the amine, causing it to separate as an oil or solid.

  • Extraction of Free Amine: Extract the free amine back into an organic solvent like diethyl ether or dichloromethane.

  • Drying and Solvent Removal: Dry the organic extracts over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to obtain the crude free amine.

  • Salt Formation: Dissolve the crude free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The hydrochloride salt should precipitate.

  • Recrystallization: Collect the precipitated hydrochloride salt by filtration and recrystallize it from a suitable solvent system, such as ethanol or an ethanol/diethyl ether mixture.

Data Summary Table
PropertyValue
Molecular Formula C11H15BrClN
Molecular Weight 276.60 g/mol
Appearance White to off-white powder[9]
Purity (Typical) >99% after proper purification[9]

Visualizing the Purification Workflow

The following diagram illustrates the logical flow of the purification process.

PurificationWorkflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification CrudeProduct Crude Reaction Mixture (Amine, Impurities) AcidWash Acidic Wash (e.g., 1M HCl) CrudeProduct->AcidWash Dissolve in Organic Solvent Basification Basification (e.g., NaOH) AcidWash->Basification Separate Aqueous Layer Extraction Extraction of Free Amine (e.g., Diethyl Ether) Basification->Extraction Precipitated Free Amine SaltFormation HCl Salt Formation Extraction->SaltFormation Isolate & Dry Free Amine Recrystallization Recrystallization (e.g., Ethanol) SaltFormation->Recrystallization Crude HCl Salt PureProduct Pure Hydrochloride Salt Recrystallization->PureProduct

Sources

Overcoming solubility issues with 1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the solubility challenges often encountered with this compound. As Senior Application Scientists, we understand that overcoming these hurdles is critical for the success of your research and development projects.

Understanding the Molecule: Why Solubility Can Be a Challenge

This compound is an arylcyclohexylamine derivative.[1] Its structure, characterized by a non-polar bromophenyl and cyclopentyl group, contributes to its hydrophobic nature, which can lead to low aqueous solubility.[2] The hydrochloride salt form is intended to improve water solubility compared to its freebase counterpart.[3] However, factors such as pH, solvent choice, and concentration can still significantly impact its ability to form a clear solution.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in water or aqueous buffers. What is the primary reason for this?

A1: The limited aqueous solubility of this compound, even as a hydrochloride salt, is primarily due to its significant non-polar structural components.[2] The principle of "like dissolves like" governs solubility, and the large hydrophobic regions of the molecule are not readily solvated by polar water molecules. If the concentration you are attempting to achieve exceeds its intrinsic solubility limit in that specific aqueous medium, you will observe undissolved solid material.

Q2: How does pH influence the solubility of this compound?

A2: As the hydrochloride salt of a primary amine, the pH of the solution is a critical factor in determining its solubility. The amine group can exist in a protonated (charged) or deprotonated (neutral) state.

  • In acidic to neutral pH (generally below its pKa): The amine group is protonated (R-NH3+), forming a salt that is more polar and thus more soluble in aqueous solutions.[4][5]

  • In basic pH (above its pKa): The amine group is deprotonated to its freebase form (R-NH2), which is significantly less polar and therefore less soluble in water.[6]

Therefore, attempting to dissolve the compound in a basic buffer can lead to precipitation.

Q3: I've observed that even in an acidic buffer, the solubility is limited. What other factors could be at play?

A3: Several factors beyond pH can influence solubility:

  • Temperature: For many solids, solubility increases with temperature as the dissolution process is often endothermic.[2]

  • Ionic Strength: The presence of other salts in your buffer can impact solubility through the "common ion effect" or by altering the activity of the solute.

  • Particle Size: Smaller particle sizes increase the surface area available for solvation, which can lead to a faster dissolution rate.[2]

Q4: Can I use an organic co-solvent to improve solubility?

A4: Yes, using a water-miscible organic co-solvent is a common and effective strategy. The addition of solvents like ethanol, DMSO (dimethyl sulfoxide), or DMF (dimethylformamide) reduces the overall polarity of the aqueous medium, making it more favorable for solvating the hydrophobic regions of the molecule.[2]

Troubleshooting Guide: Step-by-Step Solutions

If you are encountering solubility issues, follow this systematic approach to identify and resolve the problem.

Initial Assessment: Is it Truly Undissolved?

A clear, transparent solution indicates complete dissolution. If you observe any of the following, your compound is not fully dissolved:

  • Visible solid particles

  • Cloudiness or turbidity

  • A visible laser beam when a laser pointer is shone through the solution (Tyndall effect), indicating a colloidal suspension rather than a true solution.[2]

dot graph TD { A[Start: Observe undissolved solid] --> B{Is the solution pH acidic?}; B -->|Yes| C{Try gentle heating}; B -->|No| D[Adjust pH to acidic range (e.g., pH 4-6)]; C --> E{Is the solution clear?}; C -->|No| F[Add a water-miscible co-solvent]; D --> G{Is the solution clear?}; G -->|Yes| H[End: Compound Dissolved]; G -->|No| C; E -->|Yes| H; F --> I{Is the solution clear?}; I -->|Yes| H; I -->|No| J[Consider converting to freebase for organic solvents]; J --> K[End: Alternative formulation required];

}

Troubleshooting Flowchart for Solubility Issues

Issue 1: Compound Fails to Dissolve in Aqueous Buffer
  • Probable Cause: The concentration exceeds the compound's solubility at the given pH and temperature, or the buffer pH is too high.

  • Solution 1: pH Adjustment. Ensure your buffer pH is acidic. If you are using a neutral or basic buffer, this is likely the cause of the poor solubility. For amine hydrochlorides, a lower pH will favor the protonated, more soluble form.[4]

  • Solution 2: Gentle Heating and Sonication. Warming the solution (e.g., to 37-50°C) can increase solubility.[2] Sonication can also help break up solid aggregates and accelerate dissolution.

  • Solution 3: Employing a Co-solvent. If pH adjustment and heating are insufficient, the addition of a co-solvent is recommended.

Issue 2: Precipitation Occurs After Initial Dissolution
  • Probable Cause: The solution was supersaturated, or a change in conditions (e.g., temperature decrease, pH shift) caused the compound to fall out of solution. The chemical stability of the drug in the dissolution medium can also be a factor.[7][8]

  • Solution 1: Maintain Temperature. If the compound was dissolved with heating, ensure the solution is maintained at that temperature for subsequent experiments.

  • Solution 2: Verify pH Stability. Check the pH of the solution after the compound has been added to ensure it has not shifted.

  • Solution 3: Re-evaluate Solvent System. The current solvent system may not be robust enough to maintain solubility. Consider increasing the proportion of the organic co-solvent.

Experimental Protocols

Protocol 1: Solubilization in an Aqueous System using a Co-solvent

This protocol is designed for preparing a stock solution in a mixed aqueous/organic solvent system.

  • Weigh the Compound: Accurately weigh the desired amount of this compound.

  • Initial Co-solvent Addition: Add a small volume of a water-miscible organic solvent (e.g., DMSO, ethanol) to the solid. For example, start with enough solvent to make a concentrated initial solution (e.g., 10-50 mg/mL).

  • Vortex/Sonicate: Vigorously vortex or sonicate the mixture until the solid is completely dissolved in the organic solvent.

  • Aqueous Dilution: Slowly add your desired aqueous buffer to the concentrated organic solution while vortexing. Add the buffer in a stepwise manner to avoid shocking the system and causing precipitation.

  • Final Volume Adjustment: Continue adding the aqueous buffer until the final desired concentration is reached.

  • Visual Confirmation: Ensure the final solution is clear and free of any precipitate.[2]

Protocol 2: Conversion of Hydrochloride Salt to Freebase for Enhanced Organic Solubility

For applications requiring solubility in non-polar organic solvents (e.g., hexane, ethyl acetate), converting the hydrochloride salt to its freebase form is necessary.[9][10]

  • Dissolution: Dissolve the this compound in a minimal amount of water.

  • Basification: Slowly add a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO3) or a dilute sodium hydroxide (NaOH) solution, dropwise while stirring.[10] Monitor the pH with a pH meter or pH paper. Continue adding the base until the pH is alkaline (e.g., pH 9-10). You will likely observe the formation of a precipitate or an oily layer, which is the freebase form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the freebase into an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction three times to ensure complete recovery.

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is the freebase of the compound, which should exhibit significantly improved solubility in non-polar organic solvents.

Data Presentation: Solubility Overview

The following table provides a qualitative summary of the solubility of this compound in various common laboratory solvents. This should serve as a starting point for solvent selection.

SolventTypeExpected Solubility of HCl SaltRationale
WaterPolar ProticSparingly SolubleThe hydrochloride salt improves solubility, but the large hydrophobic structure limits it.
Phosphate-Buffered Saline (PBS) pH 7.4Aqueous BufferSparingly SolubleSimilar to water; the neutral pH is not optimal for this amine salt.
EthanolPolar ProticSolubleThe alkyl chain can interact with the non-polar parts of the molecule.
MethanolPolar ProticSolubleSimilar to ethanol, it's a good solvent for many organic salts.
DMSOPolar AproticVery SolubleA strong polar aprotic solvent capable of dissolving a wide range of compounds.
DMFPolar AproticSolubleAnother effective polar aprotic solvent.
Dichloromethane (DCM)Non-polarInsolubleAs a salt, it is not expected to be soluble in non-polar organic solvents.
HexaneNon-polarInsolubleThe ionic nature of the salt prevents dissolution in highly non-polar solvents.

Note: "Soluble" and "Sparingly Soluble" are qualitative terms. The actual solubility limits should be determined empirically for your specific experimental conditions.

Final Recommendations

When working with this compound, a systematic approach to solubilization is key. Always start with the assumption that aqueous solubility will be limited and that pH will be a critical parameter. For most applications requiring an aqueous environment, the use of a co-solvent like DMSO or ethanol will likely be necessary. For purely organic, non-polar systems, conversion to the freebase is the most effective strategy.

We trust this guide will assist you in overcoming the solubility challenges associated with this compound, enabling you to proceed with your research efficiently and effectively.

References

  • Benchchem. Technical Support Center: Troubleshooting [Compound Name] Solubility Issues. Accessed December 12, 2025.
  • JoVE. Extraction: Effects of pH. 2024-04-04.
  • A. S. L. N. Rao, S. Naggi, and V. R. M. Gupta. Dissolution Method Troubleshooting: An Industry Perspective. 2022-11-01.
  • Pharma.Tips.
  • Studylib.
  • Guidechem. This compound CAS NO.1172462-36-0.
  • LookChem. Cas 1306604-68-1, 2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride.
  • American Pharmaceutical Review. Dissolution Method Troubleshooting. 2022-11-04.
  • Sciencemadness.org.
  • National Institutes of Health. Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents.
  • Study.com. Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. 2021-10-11.
  • BLD Pharm. 1158544-96-7|N-[(4-Bromophenyl)methyl]cyclopentanamine hydrochloride.
  • YouTube. Diethylamine HCl → Freebase Diethylamine #chemistry #freebase #lsd. 2022-10-08.
  • Wikipedia. Amine.
  • ResearchGate. What is the best way to convert my amine compound from the salt form into free amine?. 2015-01-09.
  • Chemistry LibreTexts. 10.8: Amines as Bases. 2014-08-20.
  • BLD Pharm. 626603-31-4|1-(4-Bromophenyl)-cyclopentanemethanamine.
  • Reddit. Obtaining free base from hydrochloride salt in methanol as solvent? : r/chemistry. 2021-09-04.
  • ECHEMI. What is the best method to convert HCl amine salt to free amine?.
  • LookChem. Cas 1094341-13-5, 1-(4-Bromophenyl)cyclopentanamine.
  • ACS GCI Pharmaceutical Roundtable.
  • CORE. Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).
  • Chemia. Highly selective yet gentle brominating agents:N-bromo compounds(1)
  • Liberty University.
  • ResearchGate. Sustainable bromination of organic compounds: A critical review.
  • Engineered Science Publisher. Modern Approaches to Green Bromination for a Sustainable Future. 2025-09-18.
  • BLDpharm. 1228092-84-9|(1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride.
  • PubChem. (1S,2R)-2-(3-bromophenyl)-1-(2-phenylethyl)cyclopropan-1-amine;hydrochloride.
  • Wikipedia. Arylcyclohexylamine.
  • PubMed Central.
  • ResearchGate. (PDF) Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. 2022-12-08.
  • PubChem. 1-(4-Chloro-2-fluorophenyl)cyclopentan-1-amine.
  • Taylor & Francis. Arylcyclohexylamines – Knowledge and References.

Sources

Technical Support Guide: Optimization of Reaction Conditions for 1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis and optimization of 1-(4-bromophenyl)cyclopentan-1-amine hydrochloride. This molecule is a valuable building block in medicinal chemistry and drug development, often utilized in the construction of more complex pharmacologically active agents. The presence of the bromophenyl moiety provides a versatile handle for subsequent cross-coupling reactions, making this compound a key intermediate.[1][2]

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you navigate common challenges and optimize your reaction conditions for yield, purity, and scalability. We will explore the primary synthetic routes, address frequently asked questions, and provide robust troubleshooting strategies.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound typically originates from a common precursor: 4-bromophenyl cyclopentyl ketone. From this starting material, two principal and effective synthetic pathways are generally employed: Reductive Amination and the Strecker Amino Acid Synthesis .

Synthetic_Pathways cluster_ra Route 1: Reductive Amination cluster_strecker Route 2: Strecker Synthesis start 4-Bromophenyl Cyclopentyl Ketone ra_imine Imine Intermediate start->ra_imine + NH3 strecker_nitrile α-Aminonitrile Intermediate (1-(4-Bromophenyl)cyclopentane-1-carbonitrile) start->strecker_nitrile + NH4Cl, KCN ra_reduction In-situ Reduction ra_imine->ra_reduction free_base Amine Free Base (1-(4-Bromophenyl)cyclopentan-1-amine) ra_reduction->free_base [H] strecker_hydrolysis Nitrile Hydrolysis strecker_nitrile->strecker_hydrolysis strecker_hydrolysis->free_base + H3O+ final_product Final Product: This compound free_base->final_product + HCl

Caption: Primary synthetic routes to the target compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 1-(4-bromophenyl)cyclopentan-1-amine? The two most prevalent and reliable methods are Reductive Amination of 4-bromophenyl cyclopentyl ketone and the Strecker Synthesis, which proceeds through an α-aminonitrile intermediate.[3][4][5] Both routes are effective, and the choice often depends on available reagents, scale, and tolerance for specific reaction conditions (e.g., handling of cyanide salts in the Strecker synthesis).

Q2: How does the Reductive Amination pathway work? Reductive amination is a powerful method for forming amines from carbonyl compounds.[3] The process involves two key steps that are typically performed in one pot:

  • Imine Formation: The ketone (4-bromophenyl cyclopentyl ketone) reacts with an amine source, typically ammonia, under weakly acidic conditions to form an imine intermediate. This reaction is an equilibrium, and water is a byproduct.[3][6]

  • Reduction: The imine is then reduced in situ to the desired primary amine. A reducing agent selective for the imine over the starting ketone is crucial for high yields.[7]

Q3: What is the mechanism of the Strecker Synthesis in this context? The Strecker synthesis is a classic method for producing α-amino acids, but it is equally effective for synthesizing α-amino nitriles as precursors to amines.[4][5] The reaction begins with the ketone, which reacts with ammonia (often from ammonium chloride) to form an imine. Cyanide ion (from KCN or NaCN) then acts as a nucleophile, attacking the imine carbon to form a stable α-aminonitrile, 1-(4-bromophenyl)cyclopentane-1-carbonitrile.[8] This intermediate is then hydrolyzed, typically under strong acidic conditions, to yield the amine.[5]

Q4: Which reducing agent is best for the Reductive Amination route? The choice of reducing agent is critical for success.

  • Sodium Borohydride (NaBH₄): Can be used, but it can also reduce the starting ketone. Therefore, it's typically added after allowing sufficient time for imine formation.[7][9]

  • Sodium Cyanoborohydride (NaBH₃CN): A classic choice. It is selective for the protonated imine (iminium ion) over the ketone at mildly acidic pH (around 4-5).[6][7] However, it is highly toxic.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): Often the preferred reagent in modern synthesis. It is less toxic than NaBH₃CN, highly selective for imines/iminium ions, and does not require stringent pH control, although it is water-sensitive.[9][10]

Q5: Why is the final product isolated as a hydrochloride salt? Isolating the amine as a hydrochloride salt offers several advantages. The salt is typically a stable, crystalline solid that is easier to handle, weigh, and store compared to the free base, which may be an oil or have limited shelf life.[11] This form also enhances solubility in aqueous media, which can be beneficial for downstream applications.

Section 3: Detailed Protocols and Optimization

Protocol 1: Synthesis via Reductive Amination using STAB

This protocol prioritizes the use of Sodium triacetoxyborohydride (STAB) for its selectivity and safety profile.[7][10]

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-bromophenyl cyclopentyl ketone (1.0 equiv) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Source: Add ammonium acetate (NH₄OAc, ~10 equiv) to the solution. The acetate salt provides both the ammonia source and the mild acidic catalyst needed for imine formation.[10]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Slowly add Sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 equiv) portion-wise to the stirring mixture. The reaction is often slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Extract the aqueous layer with DCM (3x).

  • Purification (Free Base): Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amine free base can be purified by column chromatography on silica gel if necessary.

Optimization Table for Reductive Amination Conditions

ParameterNaBH₄NaBH₃CNNaBH(OAc)₃ (STAB)Causality & Expert Insight
Selectivity Low (reduces ketones)High (reduces iminium ions)Very High (reduces imines/iminiums)STAB's steric bulk and moderated reactivity prevent reduction of the ketone, maximizing yield of the desired amine.[7][10]
Optimal pH 7-94-6Not strictly controlledNaBH₃CN requires acidic pH to form the more reactive iminium ion, which it selectively reduces.[6][7]
Solvent Protic (MeOH, EtOH)Protic (MeOH)Aprotic (DCE, DCM, THF)STAB is moisture-sensitive and not compatible with methanol.[9] Aprotic solvents are required.
Safety ModerateHigh Toxicity (Cyanide)Low ToxicityThe primary reason to choose STAB over cyanoborohydride is to avoid handling toxic cyanide reagents and waste streams.[10]
Protocol 2: Synthesis via Strecker Synthesis

This route involves the formation and subsequent hydrolysis of the α-aminonitrile intermediate.[5][12][13]

Step A: Synthesis of 1-(4-Bromophenyl)cyclopentane-1-carbonitrile

  • Reaction Setup: In a flask, dissolve potassium cyanide (KCN, ~1.2 equiv) and ammonium chloride (NH₄Cl, ~1.5 equiv) in aqueous ammonia or a water/alcohol mixture. Cool the solution in an ice bath.

  • Ketone Addition: Slowly add a solution of 4-bromophenyl cyclopentyl ketone (1.0 equiv) in a minimal amount of a miscible solvent like methanol.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24-48 hours. The formation of the α-aminonitrile often results in a precipitate.

  • Workup & Purification: Filter the solid product and wash thoroughly with water to remove inorganic salts. The crude nitrile can be recrystallized from a suitable solvent (e.g., ethanol/water) to achieve high purity.

Step B: Hydrolysis to the Amine Free Base

  • Reaction Setup: Suspend the α-aminonitrile (1.0 equiv) in concentrated hydrochloric acid (~10-20 equiv).

  • Hydrolysis: Heat the mixture to reflux for 4-8 hours. This step hydrolyzes the nitrile to a carboxylic acid and subsequently promotes decarboxylation under the harsh conditions to yield the primary amine.

  • Workup: Cool the reaction mixture and carefully neutralize with a strong base (e.g., 50% NaOH solution) to a pH > 12.

  • Extraction: Extract the resulting aqueous slurry with an organic solvent like diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude amine free base.

Protocol 3: Formation of the Hydrochloride Salt

This final step converts the purified free base into a stable, solid product.[14][15]

  • Dissolution: Dissolve the purified 1-(4-bromophenyl)cyclopentan-1-amine free base in a suitable anhydrous solvent, such as diethyl ether, isopropanol, or ethyl acetate.

  • Acidification: While stirring, slowly add a solution of hydrogen chloride (HCl) in the same solvent (e.g., 2M HCl in diethyl ether) dropwise. Add approximately 1.0-1.1 equivalents of HCl.

  • Crystallization: The hydrochloride salt will typically precipitate out of the solution as a white solid. Stir the resulting slurry at room temperature or in an ice bath for 1-2 hours to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of the cold, anhydrous solvent to remove any excess HCl or impurities.

  • Drying: Dry the final product, this compound, under vacuum to a constant weight. A typical appearance is a white powder.[16]

Section 4: Troubleshooting Guide

Even with robust protocols, challenges can arise. This section provides a logical framework for diagnosing and solving common experimental issues.

Troubleshooting_Workflow problem Problem Observed: Low Yield or Impure Product cause1 Cause: Incomplete Reaction problem->cause1 cause2 Cause: Side Reaction Dominates problem->cause2 cause3 Cause: Poor Salt Formation problem->cause3 cause4 Cause: Incomplete Hydrolysis (Strecker) problem->cause4 sol1a Solution: • Increase reaction time • Increase temperature • Check reagent stoichiometry/purity cause1->sol1a sol2a Solution (Reductive Amination): • Use a more selective reducing agent (STAB) • Ensure imine formation before adding NaBH4 cause2->sol2a sol3a Solution: • Use anhydrous solvents • Ensure correct stoichiometry of HCl • Try different crystallization solvent cause3->sol3a sol4a Solution: • Increase reflux time • Use stronger acid conditions • Ensure complete dissolution of nitrile cause4->sol4a

Caption: A logical workflow for troubleshooting common issues.

Troubleshooting Table

ProblemPotential Cause(s)Recommended Solution(s) & Explanation
Low yield in Reductive Amination; Alcohol byproduct observed. 1. Reducing agent is not selective and reduced the ketone.[3][7]2. Imine formation equilibrium is unfavorable.1. Change Reducing Agent: Switch to Sodium triacetoxyborohydride (STAB), which is highly selective for the iminium ion over the ketone.[9][10]2. Pre-form the Imine: Allow the ketone and ammonia source to stir for several hours before adding a less selective reducing agent like NaBH₄.[9]
Low yield in Strecker Synthesis (Nitrile step). 1. Unfavorable equilibrium for imine formation.2. Insufficient cyanide nucleophile.1. pH Control: Ensure the reaction medium is slightly basic to have free ammonia for nucleophilic attack, but not so basic as to prevent imine formation.2. Check Reagents: Use fresh, high-purity KCN or NaCN. Ensure adequate mixing to facilitate the three-component reaction.
Incomplete hydrolysis of the α-aminonitrile. 1. Insufficiently harsh hydrolysis conditions.2. Short reaction time.1. Increase Acid Concentration/Temperature: Use concentrated H₂SO₄ or a longer reflux time with concentrated HCl to drive the hydrolysis to completion.2. Monitor Reaction: Track the disappearance of the starting nitrile by TLC or LC-MS before initiating workup.
Final product is an oil or sticky solid, not a crystalline powder. 1. Presence of solvent or moisture.2. Incorrect stoichiometry of HCl (too much or too little).3. Impurities inhibiting crystallization.1. Ensure Anhydrous Conditions: Use anhydrous solvents for the salt formation and dry the free base thoroughly before this step.[14]2. Titrate with HCl: Add HCl solution slowly and stop once precipitation is complete. An excess can lead to oily products.3. Purify Free Base: If the free base is impure, purify it by column chromatography before attempting salt formation.
Reaction stalls; starting ketone remains. 1. Deactivated catalyst or reagents.2. Steric hindrance slowing the reaction.1. Use Fresh Reagents: Ensure all reagents (especially STAB and ammonia source) are fresh and anhydrous.2. Increase Temperature: Gently heating the reaction (e.g., to 40 °C) can often overcome activation energy barriers and drive the reaction to completion.

References

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • Synthonix, Inc. (n.d.). 1-(4-Bromophenyl)cyclopentane-1-carbonitrile. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination.
  • AOBChem USA. (n.d.). 1-(4-bromophenyl)cyclopentanecarbonitrile. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-(4-bromophenyl)cyclopropane-1-carbonitrile. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)Cyclopropanecarbonitrile. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-(4-Bromophenyl)ethanone oxime. Retrieved from [Link]

  • Google Patents. (2009). US20100204470A1 - method for salt preparation.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-(4-Bromophenyl)cyclopent-2-en-1-one. Retrieved from [Link]

  • Scribd. (n.d.). Yang Et Al 2017 Facile Synthesis of 1 (4 Bromophenyl) 1h Tetrazol 5 Amine and Related Amide Derivatives. Retrieved from [Link]

  • Google Patents. (2013). CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride.
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • MedSchoolCoach. (2020). Strecker Synthesis of Amino Acids | MCAT Organic Chemistry Prep. Retrieved from [Link]

  • The Brem Method. (2024). MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. Retrieved from [Link]

  • Reddit. (2018). What should we know about the Strecker and Gabriel synthesis of amino acids?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

Sources

1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride stability and degradation studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound. This guide offers troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and analytical data.

Introduction

This compound is a primary amine salt with a structure that presents specific stability considerations. The presence of a primary amine, a brominated phenyl group, and a cyclopentyl moiety means that the molecule is susceptible to degradation through several pathways, including oxidation, photolysis, and potential reactions under acidic or alkaline conditions. Understanding these liabilities is critical for developing stable formulations and robust, stability-indicating analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns are oxidative degradation of the primary amine, photolytic degradation due to the bromophenyl group, and potential for salt dissociation or hydrolysis under certain pH conditions. As a hydrochloride salt, it is generally more stable than its free base form, particularly against oxidative degradation. However, careful control of storage conditions is still necessary.

Q2: What are the recommended storage conditions for this compound?

A2: Based on supplier recommendations and the general properties of amine hydrochlorides, it is advised to store this compound in a well-sealed container, protected from light and moisture.[1] Storage at controlled room temperature, away from strong oxidizing agents, is recommended. For long-term storage, refrigeration (2-8 °C) may be considered to minimize any potential degradation.

Q3: Is this compound susceptible to hydrolysis?

A3: As a hydrochloride salt of a primary amine, it is relatively stable against hydrolysis in neutral and acidic solutions. However, under alkaline conditions, the free base will be liberated, which is more susceptible to degradation. Prolonged exposure to high or low pH at elevated temperatures could potentially lead to degradation, although this is generally less of a concern than oxidation or photolysis.

Q4: How does the bromophenyl group affect the stability of the molecule?

A4: The bromophenyl group is a chromophore, meaning it absorbs ultraviolet (UV) light. This makes the molecule susceptible to photodegradation. Exposure to light, especially UV light, can lead to the cleavage of the carbon-bromine bond or other photochemical reactions. Therefore, all handling and storage of this compound should be done under light-protected conditions.

Q5: What are the likely oxidative degradation products?

A5: Primary amines can undergo oxidation to form various products. Potential degradation products for 1-(4-Bromophenyl)cyclopentan-1-amine could include the corresponding hydroxylamine and nitroso compounds. Further oxidation could lead to ring-opening of the cyclopentyl group or other more complex products. The presence of trace metals can catalyze oxidative degradation.

Troubleshooting Guide

This section addresses common issues encountered during the handling, storage, and analysis of this compound.

Issue Potential Cause(s) Troubleshooting Steps
Appearance of new peaks in HPLC chromatogram upon storage. 1. Oxidative Degradation: Exposure to air (oxygen), especially in the presence of metal ions. 2. Photodegradation: Exposure to light (UV or ambient). 3. Thermal Degradation: Storage at elevated temperatures.1. Store the compound under an inert atmosphere (e.g., nitrogen or argon). Ensure all solvents are degassed. 2. Store in an amber vial or wrap the container in aluminum foil. Conduct all manipulations under low-light conditions. 3. Store at the recommended temperature and avoid temperature cycling.
Inconsistent analytical results (potency/purity). 1. Hygroscopicity: The hydrochloride salt may absorb moisture, leading to weight changes. 2. Incomplete dissolution or precipitation. 3. Interaction with excipients in a formulation. 1. Store in a desiccator. Equilibrate the container to room temperature before opening to prevent condensation. 2. Verify the solubility in your chosen solvent system. Use sonication or gentle heating if necessary, while monitoring for degradation. 3. Perform compatibility studies with planned excipients.
Poor peak shape in reversed-phase HPLC. 1. Interaction of the primary amine with residual silanols on the HPLC column. 2. Inappropriate mobile phase pH. 1. Use a base-deactivated column. 2. Adjust the mobile phase pH to be at least 2 pH units below the pKa of the amine to ensure it is fully protonated. A low pH mobile phase (e.g., pH 2.5-3.5) with a suitable buffer is recommended.
Unexpected degradation during forced degradation studies. 1. Over-stressing the sample: Using conditions that are too harsh can lead to the formation of secondary degradation products not relevant to shelf-life stability.[2] 2. Reactive impurities in reagents. 1. Start with milder stress conditions and incrementally increase the severity to achieve a target degradation of 5-20%.[3] 2. Use high-purity, HPLC-grade reagents for all studies.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[2][4] The following are suggested starting protocols that should be adapted based on the observed stability of the compound.

Analytical Methodology

A stability-indicating HPLC method is crucial. A typical starting point would be a reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a low pH aqueous buffer (e.g., phosphate or formate buffer at pH 3.0). Detection is typically by UV at a wavelength where the parent compound and potential degradants have significant absorbance.

Acidic and Alkaline Hydrolysis
  • Objective: To assess the stability of the compound in acidic and basic conditions.

  • Protocol:

    • Prepare a solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

    • For acidic hydrolysis, add an equal volume of 0.1 M HCl.

    • For alkaline hydrolysis, add an equal volume of 0.1 M NaOH.

    • Maintain the solutions at room temperature and analyze at initial, 4, 8, 24, and 48-hour time points.

    • If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60 °C).

    • Before analysis, neutralize the samples.

Oxidative Degradation
  • Objective: To investigate the susceptibility of the compound to oxidation.

  • Protocol:

    • Prepare a 1 mg/mL solution of the compound.

    • Add a sufficient volume of 3% hydrogen peroxide (H₂O₂).

    • Store the solution at room temperature, protected from light.

    • Analyze at initial, 2, 4, 8, and 24-hour time points.

    • The concentration of H₂O₂ and the temperature can be adjusted to achieve the desired level of degradation.[2]

Thermal Degradation
  • Objective: To evaluate the effect of high temperature on the stability of the compound.

  • Protocol:

    • Place the solid compound in a controlled temperature oven at 60 °C.

    • Also, prepare a 1 mg/mL solution and store it at 60 °C, protected from light.

    • Analyze the samples at 1, 3, 5, and 7-day intervals.

    • Compare the results with a control sample stored at the recommended storage condition.

Photolytic Degradation
  • Objective: To assess the stability of the compound upon exposure to light.

  • Protocol:

    • Expose a 1 mg/mL solution of the compound and the solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[5][6]

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

    • Analyze the exposed and control samples at appropriate time intervals.

Visualization of Workflows

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API 1-(4-Bromophenyl)cyclopentan-1-amine HCl Solution Prepare Stock Solution (~1 mg/mL) API->Solution Solid Solid API API->Solid Acid Acid Hydrolysis (0.1 M HCl, RT/60°C) Solution->Acid Base Alkaline Hydrolysis (0.1 M NaOH, RT/60°C) Solution->Base Oxidation Oxidation (3% H₂O₂, RT) Solution->Oxidation Thermal Thermal (60°C, Solid & Solution) Solution->Thermal Photo Photolytic (ICH Q1B Light Source) Solution->Photo Solid->Thermal Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC Stability-Indicating HPLC-UV Sampling->HPLC Data Assess Degradation Identify Products HPLC->Data

Caption: Workflow for conducting forced degradation studies.

Potential Degradation Pathways

Degradation_Pathways cluster_oxidation Oxidation cluster_photolysis Photolysis cluster_alkaline Alkaline Condition Parent 1-(4-Bromophenyl)cyclopentan-1-amine HCl Hydroxylamine N-hydroxy-1-(4-bromophenyl)cyclopentylamine Parent->Hydroxylamine [O] Debrominated 1-Phenylcyclopentan-1-amine Parent->Debrominated (Debromination) FreeBase 1-(4-Bromophenyl)cyclopentan-1-amine (Free Base) Parent->FreeBase OH⁻ Nitroso 1-Nitroso-1-(4-bromophenyl)cyclopentane Hydroxylamine->Nitroso [O]

Caption: Plausible degradation pathways for the compound.

References

Troubleshooting HPLC separation of 1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC separation of 1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common chromatographic challenges associated with this compound. As a basic aromatic amine, this molecule presents specific analytical hurdles, primarily related to peak shape and retention reproducibility. This document provides a structured, question-and-answer approach to troubleshoot and optimize your HPLC method.

Analyte Profile

Understanding the physicochemical properties of your analyte is the first step in effective method development and troubleshooting.

PropertyValue / InformationSource / Note
IUPAC Name This compound---
CAS Number 1172462-36-0[1]
Molecular Formula C₁₁H₁₅BrClN[2]
Molecular Weight 276.60 g/mol Calculated
Chemical Structure ---
Predicted pKa ~9.0 ± 0.5Estimated based on similar aromatic amines. The amine group is basic.[3]
Appearance White powder[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatographic problem encountered with this compound?

The most prevalent issue is peak tailing .[4] This is a classic problem for basic compounds, especially primary amines, in reversed-phase HPLC.[5] The tailing is primarily caused by secondary ionic interactions between the protonated amine group of the analyte and negatively charged, ionized silanol groups (Si-O⁻) on the surface of conventional silica-based stationary phases.[6] This secondary retention mechanism leads to a distorted peak shape where the back half of the peak is elongated.[7]

Q2: What is the best type of HPLC column for this analysis?

To minimize the silanol interactions described above, a base-deactivated column is strongly recommended.[8] These columns are specifically engineered to have minimal accessible silanol groups. Look for columns described as:

  • "Fully end-capped" or "double end-capped": These columns have had their residual silanol groups chemically derivatized with a small, non-polar group to make them inert.[8]

  • Containing a "polar-embedded" stationary phase: These phases have a polar group (like an amide) incorporated into the alkyl chain, which shields the analyte from interacting with the underlying silica surface.[8]

  • Based on ultra-high purity silica: Modern stationary phases are made from silica with very low metal content and a more homogeneous surface, which inherently reduces problematic silanol activity.[9]

Q3: Why is mobile phase pH so critical for this separation?

Mobile phase pH is arguably the most powerful tool for controlling the retention and peak shape of ionizable compounds like this amine.[10][11] The pH dictates the ionization state of both the analyte and the column's stationary phase.

  • Analyte Ionization: At a pH at least 2 units below the analyte's pKa (~9.0), the amine will be fully protonated (R-NH₃⁺). In this state, it is highly polar and will have lower retention on a reversed-phase column.[12]

  • Silanol Group Ionization: Silica surfaces have an acidic character. At low pH (e.g., pH < 4), the silanol groups (Si-OH) are fully protonated and neutral, which significantly reduces their capacity for unwanted ionic interactions with the positively charged analyte.[5][13]

Therefore, controlling the pH with a suitable buffer is essential for achieving reproducible retention times and symmetric peak shapes.[14]

In-Depth Troubleshooting Guide

Problem 1: Severe Peak Tailing

You observe a peak with an asymmetry factor (As) significantly greater than 1.5.

G start Peak Tailing Observed (As > 1.5) check_ph Is Mobile Phase pH < 4? start->check_ph check_buffer Is Buffer Concentration Adequate (20-50 mM)? check_ph->check_buffer Yes adjust_ph Adjust pH to 2.5-3.5 with a suitable buffer (e.g., Phosphate) check_ph->adjust_ph No check_column Are you using a Base-Deactivated Column? check_buffer->check_column Yes increase_buffer Increase buffer concentration to ensure stable pH check_buffer->increase_buffer No add_tea Consider adding a Competing Base (e.g., 0.1% TEA) check_column->add_tea No check_overload Check for Column Overload (Reduce sample concentration) check_column->check_overload Yes solution Peak Shape Improved add_tea->solution adjust_ph->solution increase_buffer->solution check_overload->solution G start Retention Time Drift check_buffer Is the Mobile Phase Properly Buffered? start->check_buffer check_temp Is the Column Temperature Controlled? check_buffer->check_temp Yes fix_buffer Use a buffer within 1 pH unit of its pKa and at a concentration of >20 mM check_buffer->fix_buffer No check_equilibration Is the Column Fully Equilibrated? check_temp->check_equilibration Yes use_oven Use a column oven set to a stable temperature (e.g., 30 °C) check_temp->use_oven No check_pump Is the Pump Delivering Consistently? check_equilibration->check_pump Yes equilibrate Equilibrate column for at least 10-15 column volumes check_equilibration->equilibrate No solution Stable Retention check_pump->solution fix_buffer->solution use_oven->solution equilibrate->solution

Caption: Factors influencing retention time stability.

  • Cause A: Inadequate Mobile Phase Buffering

    • Explanation: If the buffer concentration is too low or the chosen pH is far from the buffer's pKa, it will have poor capacity to resist small changes in pH. [9]For an ionizable compound, even a minor pH shift can cause a significant change in retention time. [13] * Solution: Ensure your buffer concentration is between 20-50 mM. Choose a buffer system whose pKa is within +/- 1 unit of your target mobile phase pH. For a target pH of 2.8, a phosphate buffer (pKa₂ ≈ 7.2, but effective at lower pH) is a common and robust choice.

  • Cause B: Column Temperature Fluctuations

    • Explanation: Retention in reversed-phase chromatography is an exothermic process. Small changes in ambient laboratory temperature can alter retention times. A 1°C increase in temperature can decrease retention time by 1-2%.

    • Solution: Always use a thermostatted column compartment (column oven). Set the temperature to a stable value slightly above ambient, for example, 30°C or 35°C, to ensure consistent performance. [15]* Cause C: Insufficient Column Equilibration

    • Explanation: The column stationary phase requires time to fully equilibrate with the mobile phase. If injections are made before the column is ready, retention times will drift (usually decreasing) until equilibrium is reached.

    • Solution: Before starting a sequence, equilibrate the column with the mobile phase for at least 10-15 column volumes. For a standard 4.6 x 150 mm column, this equates to about 15-25 minutes at a flow rate of 1.0 mL/min.

Problem 3: Split or Broad Peaks

You observe that the main analyte peak is split, shouldered, or excessively broad.

  • Cause A: Sample Solvent Incompatibility (Solvent Effect)

    • Explanation: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause peak distortion. The sample doesn't "band" tightly at the head of the column, leading to broad or split peaks.

    • Solution: Ideally, dissolve your sample in the mobile phase itself. If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte. Ensure the injection volume is kept small (e.g., < 10 µL).

  • Cause B: Column Overload

    • Explanation: Injecting too much mass of the analyte onto the column can saturate the stationary phase, leading to a loss of the ideal chromatographic distribution. This often results in a "shark-fin" or fronting peak shape, but can also manifest as a broad, tailing peak. [7] * Solution: Reduce the concentration of the sample or decrease the injection volume. Perform a simple experiment by diluting your sample 10-fold and re-injecting. If the peak shape improves dramatically, column overload was the likely cause.

  • Cause C: Operating Too Close to the Analyte's pKa

    • Explanation: If the mobile phase pH is very close to the analyte's pKa, the analyte will exist as a mixture of its protonated (R-NH₃⁺) and neutral (R-NH₂) forms. [10]These two forms will have different retention times, which can result in a broad or split peak. [14] * Solution: As a rule of thumb, adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For this basic compound (pKa ~9.0), operating at a pH below 7 is sufficient to avoid this issue.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • LCGC International. Triethylamine as a Mobile Phase Additive: What Does It Do? [Link]

  • ACS Publications. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]

  • Journal of Chromatography A. Mechanism of ion-pair liquid chromatography of amines, neutrals, zwitterions and acids using anionic hetaerons. [Link]

  • Phenomenex. Understanding USP Chapter <621>: HPLC Method Guidelines. [Link]

  • ResearchGate. How Triethilamine works on a compound separation in a reversed phase column (C18)? [Link]

  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [Link]

  • Scribd. Why Is PH Important For HPLC Buffers. [Link]

  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. [Link]

  • LCGC International. What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]

  • Chromatography Today. The use of Mobile Phase pH as a Method Development Tool. [Link]

  • Scribd. ACE® Ultra-Inert Base Deactivated HPLC Columns. [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? [Link]

  • Shimadzu. Analysis of underivatized amines and basic compounds. [Link]

  • HPLC-Today. TO ADD OR NOT TO ADD. [Link]

  • Semantic Scholar. Mechanism of ion-pair liquid chromatography of amines, neutrals, zwitterions and acids using anionic hetaerons. [Link]

  • American Laboratory. An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols. [Link]

  • Axion Labs. HPLC Peak Tailing. [Link]

  • MicroSolv Technology Corporation. Base Deactivated HPLC Column Definition. [Link]

  • Phenomenex. HPLC Troubleshooting Guide. [Link]

  • ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]

  • Restek. Amines: Topaz or Base Deactivated Liners? [Link]

  • Pharma Growth Hub. Effect of Triethylamine (TEA) on the Retention in RPLC. [Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Advanced Chromatography Technologies. HPLC Troubleshooting Guide. [Link]

  • ACS Publications. Ion pair extraction of pharmaceutical amines. Role of dipolar solvating agents in extraction of dextromethorphan. [Link]

  • LookChem. Cas 1306604-68-1, 2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride. [Link]

  • LookChem. Cas 1094341-13-5, 1-(4-Bromophenyl)cyclopentanamine. [Link]

  • ChemBK. 1-(4-Bromophenyl)piperazine. [Link]

  • PubChem. 2-(4-Bromophenyl)cyclopropan-1-amine. [Link]

  • PubChem. 1-(4-bromophenyl)cyclopropanamine. [Link]

Sources

Technical Support Center: Synthesis of 1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride. This document, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during this multi-step synthesis. We aim to explain the causality behind common issues and provide robust, field-proven solutions.

Section 1: Understanding the Synthetic Landscape

Q1: What are the primary synthetic routes to 1-(4-Bromophenyl)cyclopentan-1-amine, and what are their relative merits?

There are two predominant and reliable synthetic strategies for preparing the target amine. The choice between them often depends on the availability of starting materials, scalability, and the specific challenges a lab is equipped to handle.

  • The Grignard-Nitrile Pathway: This route involves the nucleophilic addition of a Grignard reagent to a nitrile. It begins with the formation of 4-bromophenylmagnesium bromide, which is then reacted with cyclopentanecarbonitrile. The resulting imine intermediate is subsequently reduced to the primary amine. This method is direct but highly sensitive to reaction conditions, particularly moisture.

  • The Ritter Reaction Pathway: This approach begins with the synthesis of 1-(4-bromophenyl)cyclopentan-1-ol (via the Grignard reaction of 4-bromophenylmagnesium bromide with cyclopentanone). This tertiary alcohol is then converted to an N-substituted amide using a nitrile in the presence of a strong acid (the Ritter Reaction).[1][2] The final step is the hydrolysis of this amide to yield the desired primary amine. This route involves more steps but can be more robust against certain side reactions if conditions are optimized.

Below is a workflow visualizing these two primary pathways.

cluster_0 Route A: Grignard-Nitrile Pathway cluster_1 Route B: Ritter Reaction Pathway A1 4-Bromophenyl Halide + Mg A2 4-Bromophenylmagnesium Bromide A1->A2 Formation A4 Imine Intermediate A2->A4 Addition A3 Cyclopentanecarbonitrile A3->A4 A5 1-(4-Bromophenyl)cyclopentan-1-amine A4->A5 Reduction (e.g., NaBH4) END Target Amine HCl A5->END HCl Salt Formation B1 4-Bromophenylmagnesium Bromide B3 1-(4-Bromophenyl)cyclopentan-1-ol B1->B3 Addition B2 Cyclopentanone B2->B3 B5 N-Substituted Amide Intermediate B3->B5 Ritter Reaction B4 Nitrile (e.g., MeCN) + Strong Acid B4->B5 B6 1-(4-Bromophenyl)cyclopentan-1-amine B5->B6 Hydrolysis B6->END HCl Salt Formation START Starting Materials START->A1 START->A3 START->B2 START->B4 Grignard 4-Br-Ph-MgX ImineSalt Imine-MgX Salt (Intermediate) Grignard->ImineSalt Nitrile Cyclopentyl-CN Nitrile->ImineSalt Ketone SIDE PRODUCT 1-(4-Bromophenyl)cyclopentyl Ketone ImineSalt->Ketone Aqueous Acid Workup (H3O+) Amine DESIRED PRODUCT Target Amine ImineSalt->Amine 1. Reducing Agent (e.g., NaBH4) 2. Aqueous Workup

Caption: Critical divergence point: hydrolysis vs. reduction of the imine intermediate.

Preventative Measures:

  • Sequential Addition: Do not add the aqueous quench until after the reduction step is complete.

  • Optimized Reduction: After the Grignard addition is complete (as monitored by TLC), cool the reaction mixture (e.g., to 0°C) and add the reducing agent (like NaBH₄ or LiAlH₄) directly to the ethereal solution of the imine salt.

  • Controlled Workup: Only after the reduction is complete should the reaction be carefully quenched with water, followed by an acidic workup if necessary to protonate the amine and separate it from byproducts.

Q4: I have a significant amount of 4,4'-dibromobiphenyl impurity. How is this formed and how can I avoid it?

Mechanism of Formation: This byproduct arises from a Wurtz-type coupling reaction, where the Grignard reagent reacts with unreacted 4-bromophenyl halide in the reaction mixture.

Solutions:

  • Slow Addition: Add the aryl halide solution dropwise to the magnesium suspension. This keeps the concentration of the halide low at any given time, favoring its reaction with magnesium over reaction with the already-formed Grignard reagent.

  • Correct Stoichiometry: Use a slight excess of magnesium (e.g., 1.1-1.2 equivalents) to ensure all the aryl halide is converted.

Section 3: Troubleshooting the Ritter Reaction Pathway

This route avoids the sensitive imine reduction but introduces challenges related to carbocation chemistry in strong acids.

Q5: My reaction yields a major byproduct that appears to be an alkene [1-(4-bromophenyl)cyclopent-1-ene]. Why?

Root Cause Analysis: The Ritter reaction proceeds via a tertiary carbocation formed from the protonation of the starting alcohol, 1-(4-bromophenyl)cyclopentan-1-ol. [3][4]This carbocation is an intermediate that can either be trapped by the nitrile (desired reaction) or undergo elimination (E1 reaction) by losing a proton from an adjacent carbon, forming an alkene. This elimination is a major competitive pathway, especially at higher temperatures. [2]

Alcohol 1-(4-Bromophenyl) cyclopentan-1-ol Carbocation Tertiary Carbocation (Intermediate) Alcohol->Carbocation H+ (-H2O) Alkene SIDE PRODUCT 1-(4-Bromophenyl) cyclopent-1-ene Carbocation->Alkene Elimination (-H+) Nitrilium Nitrilium Ion Carbocation->Nitrilium + R-CN (Desired) Amide Amide Intermediate Nitrilium->Amide + H2O

Caption: Competing pathways for the tertiary carbocation intermediate in the Ritter reaction.

Optimization Strategies:

  • Temperature Control: Maintain low reaction temperatures (e.g., 0-10°C) to favor the nucleophilic addition pathway over elimination, which has a higher activation energy.

  • Acid Choice: Use a strong, non-nucleophilic acid like concentrated sulfuric acid or trifluoroacetic acid.

  • Nitrile as Solvent: Using the nitrile (e.g., acetonitrile) as the solvent ensures a high concentration of the nucleophile is present to trap the carbocation as soon as it forms.

Q6: My final product is contaminated with the N-acetyl amide intermediate. How can I ensure complete hydrolysis?

Root Cause Analysis: The hydrolysis of the stable amide intermediate formed during the Ritter reaction requires harsh conditions. Incomplete hydrolysis is common if the reaction time, temperature, or acid/base concentration is insufficient. [5][6] Solutions:

  • Forced Hydrolysis Conditions: After the Ritter reaction, the intermediate amide must be hydrolyzed. This is typically achieved by heating under reflux with a strong acid (e.g., 6M HCl) or a strong base (e.g., concentrated NaOH or KOH) for several hours.

  • Monitoring: The progress of the hydrolysis should be monitored by TLC or LC-MS until the amide starting material is no longer observed.

  • Workup: If using basic hydrolysis, the final amine product will be the free base and will need to be extracted into an organic solvent. Acidification with HCl will then precipitate the desired hydrochloride salt.

Section 4: Purification and Data

Troubleshooting Summary Table
Observed Issue Potential Cause(s) Recommended Solution(s)
Low overall yieldInefficient Grignard formation; side reactions (e.g., elimination, ketone formation).Rigorously dry all reagents/glassware; activate Mg; control temperature; ensure sequential addition of reagents.
Product is a ketonePremature aqueous workup of the imine intermediate before reduction.Add reducing agent directly to the imine salt solution before quenching with water/acid. [7]
Presence of biphenyl impurityWurtz-type coupling of Grignard reagent with unreacted aryl halide.Slow, dropwise addition of aryl halide; use a slight excess of magnesium.
Presence of alkene impurityE1 elimination of the tertiary carbocation intermediate in the Ritter reaction.Maintain low reaction temperatures (0-10°C); use nitrile as the solvent. [2]
Amide impurity in final productIncomplete hydrolysis of the Ritter intermediate.Heat under reflux with strong acid (e.g., 6M HCl) or base for an extended period; monitor by TLC. [6]
Difficulty crystallizing HCl saltPresence of impurities; incorrect solvent system; residual water.Purify the free base amine first via column chromatography, then perform salt formation. Use anhydrous solvents like ether/isopropanol with HCl gas or an isopropanolic HCl solution.
Protocol: Final Purification and Salt Formation

Impurities often co-precipitate with the hydrochloride salt, making direct crystallization difficult. A robust method involves purifying the free base first.

  • Isolate Free Base: After the main reaction and workup, ensure the aqueous layer is strongly basic (pH > 12) to deprotonate the amine. Extract the free base into an organic solvent like dichloromethane or ethyl acetate.

  • Dry and Concentrate: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Chromatography (Optional but Recommended): If impurities are still present, purify the crude free base amine by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, often with a small percentage (e.g., 1%) of triethylamine to prevent the amine from streaking on the column.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, methanol, or isopropanol).

  • Precipitation: Slowly add a solution of anhydrous HCl in a compatible solvent (e.g., HCl in ether or isopropanolic HCl) dropwise with stirring. The this compound salt will precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash with cold anhydrous ether, and dry under high vacuum to yield the final product.

References

Sources

Technical Support Center: Chiral Separation of 1-(4-Bromophenyl)cyclopentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during the separation process.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding method selection and experimental setup for the chiral separation of this compound.

Q1: What are the primary methods for the chiral separation of this compound?

A1: The two primary methods for resolving the enantiomers of this compound are chiral High-Performance Liquid Chromatography (HPLC) and diastereomeric salt crystallization .

  • Chiral HPLC/SFC: This is a direct and widely used analytical and preparative technique. It involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.[1][2] Supercritical Fluid Chromatography (SFC) is often a powerful alternative to HPLC for primary amine separations.[3][4]

  • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic amine with a chiral resolving agent (typically a chiral acid) to form a pair of diastereomeric salts.[5] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[5]

Q2: Which chiral stationary phase (CSP) is most effective for separating primary amines like this one?

A2: Selecting the right CSP is crucial for a successful HPLC/SFC separation. For primary amines, several types of CSPs have shown high success rates:

  • Polysaccharide-based CSPs: These are the most versatile and widely used CSPs.[2][6] Columns with cellulose or amylose derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), are excellent starting points for screening.[1][7]

  • Crown Ether-based CSPs: These are specifically very efficient in separating primary amines, often with acidic aqueous mobile phases.[3][8]

  • Cyclofructan-based CSPs: These have demonstrated a high success rate in separating primary amines, particularly in the polar organic mode.[8]

  • Pirkle-type (Donor-Acceptor) CSPs: These CSPs, like the (R,R) Whelk-O 1, can also be suitable for the separation of related bromophenyl compounds.[2]

Q3: What are common chiral resolving agents for diastereomeric salt crystallization of amines?

A3: The choice of resolving agent is critical and often empirical. Common chiral acids used to resolve racemic amines include:

  • Tartaric acid and its derivatives

  • Mandelic acid and its derivatives

  • Camphorsulfonic acid

  • Dibenzoyltartaric acid

It is often necessary to screen several resolving agents to find one that forms diastereomeric salts with a significant solubility difference.[5]

Q4: Should I choose HPLC/SFC or crystallization for my separation?

A4: The choice depends on your specific goals:

  • For analytical purposes (e.g., determining enantiomeric purity): Chiral HPLC or SFC is the preferred method due to its high resolution, sensitivity, and speed.[9]

  • For preparative scale (isolating larger quantities of each enantiomer): Both techniques are viable. Preparative chiral chromatography can be very effective but may be more expensive. Diastereomeric salt crystallization is a more traditional and often more cost-effective method for large-scale production, but it can be more time-consuming to develop and may result in lower yields of the desired enantiomer.[5][10]

II. Troubleshooting Guide for Chiral HPLC/SFC Separation

This section provides a detailed, question-and-answer-based guide to troubleshoot common issues encountered during the chiral HPLC or SFC separation of this compound.

Problem 1: Poor or No Enantiomeric Resolution

Q: I'm not seeing any separation between my enantiomer peaks. What should I do first?

A: The first step is to systematically evaluate your chromatographic conditions. The lack of resolution is often due to a suboptimal choice of stationary phase or mobile phase.

Workflow for Troubleshooting Poor Resolution

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Steps & Protocols:
  • Verify Chiral Stationary Phase (CSP) Selection:

    • Question: Is the chosen CSP suitable for your analyte class?

    • Action: Consult column selection guides from manufacturers. Polysaccharide-based and crown ether-based CSPs are excellent starting points for primary amines.[2][3][8]

  • Optimize the Mobile Phase:

    • Question: Can the mobile phase composition be adjusted to improve selectivity?

    • Action: The type and concentration of the organic modifier and additives can significantly impact chiral recognition.[6]

    • Protocol: Mobile Phase Optimization

      • Organic Modifier: Vary the percentage of the organic modifier (e.g., isopropanol, ethanol in normal phase; acetonitrile, methanol in reversed-phase) in 5% increments.

      • Additives/Modifiers: For a basic compound like an amine, a basic modifier is often necessary to improve peak shape and can influence selectivity.[11] Add a small amount (0.1-0.5%) of a basic modifier such as diethylamine (DEA) or ethanolamine.[11][12] Conversely, for crown ether columns, an acidic mobile phase with an additive like trifluoroacetic acid (TFA) is typically required.[3]

  • Adjust the Column Temperature:

    • Question: Can temperature be used to enhance resolution?

    • Action: Temperature affects the thermodynamics of the chiral recognition process.[6] Lowering the temperature often improves resolution, but can increase analysis time and pressure.

    • Protocol: Temperature Optimization

      • Set the initial column temperature to 25°C.

      • Decrease the temperature in 5°C increments (e.g., 20°C, 15°C, 10°C) and analyze the sample at each temperature.[11]

      • If resolution does not improve, increase the temperature in 5°C increments from the initial setting (e.g., 30°C, 35°C, 40°C).[11]

Problem 2: Peak Tailing or Asymmetric Peaks

Q: My peaks are tailing, which is affecting my resolution and integration. What's causing this?

A: Peak tailing for amine compounds is commonly caused by secondary interactions with the stationary phase, particularly with residual silanol groups on the silica support.[8] It can also be a sign of column overload.

Workflow for Troubleshooting Peak Tailing

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps & Protocols:
  • Rule out Column Overload:

    • Question: Is the sample concentration too high?

    • Action: Dilute the sample and reinject.[11]

    • Protocol: Prepare serial dilutions of your sample (e.g., 1:10, 1:100). Inject the diluted samples. If the peak shape improves significantly, the original sample was overloading the column.

  • Optimize Mobile Phase Additives:

    • Question: Are secondary interactions with the stationary phase causing tailing?

    • Action: For basic compounds like 1-(4-Bromophenyl)cyclopentan-1-amine, adding a basic modifier to the mobile phase is crucial. This modifier will compete with the analyte for active silanol sites, reducing tailing.

    • Protocol: Add 0.1% to 0.5% of diethylamine (DEA), triethylamine (TEA), or another suitable basic additive to your mobile phase.[8][11] The absence of a basic additive can even lead to the amine not eluting from the column at all.[12]

  • Check Column Health:

    • Question: Is the column old or contaminated?

    • Action: Over time, columns can become contaminated or the stationary phase can degrade. Washing the column with a strong solvent can sometimes restore performance.

    • Protocol: Consult the column manufacturer's instructions for recommended washing procedures. For immobilized CSPs, stronger solvents like THF or DCM may be permissible. If washing does not improve peak shape, the column may need to be replaced.[11]

Quantitative Data Summary: Typical Starting Conditions
ParameterNormal Phase HPLCReversed-Phase HPLCSupercritical Fluid Chromatography (SFC)
CSP Polysaccharide-based (e.g., Chiralpak IA, IB, IC)Polysaccharide-based (immobilized), Crown EtherPolysaccharide-based, Crown Ether, Cyclofructan
Mobile Phase Hexane/Ethanol or Isopropanol (e.g., 80:20 v/v)Acetonitrile/Water or Methanol/Water with bufferCO₂/Methanol or Ethanol
Additive 0.1% DEA or TEA0.1% TFA (for crown ether) or buffer0.1% DEA or 0.3-0.2% (v/v) TFA-TEA[4]
Flow Rate 0.5 - 1.5 mL/min0.5 - 1.5 mL/min2 - 4 mL/min
Temperature 25°C25°C35-40°C

III. Troubleshooting Guide for Diastereomeric Salt Crystallization

This section addresses common challenges in developing a successful crystallization-based resolution.

Problem: No Crystal Formation or Oiling Out

Q: I've mixed my racemic amine with the chiral resolving agent, but I'm not getting any crystals, or the mixture is "oiling out." What should I do?

A: This is a common issue and usually points to problems with solvent selection, concentration, or the choice of resolving agent.

  • Solvent Screening is Key:

    • Question: Is the solvent system appropriate?

    • Action: The ideal solvent system should allow for the diastereomeric salt to be sparingly soluble at room temperature or below, but soluble at a higher temperature.

    • Protocol: Screen a variety of solvents with different polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof). Start with a small-scale screen in vials to observe solubility and crystal formation upon cooling.

  • Concentration and Supersaturation:

    • Question: Is the solution properly supersaturated?

    • Action: Crystallization requires a supersaturated solution. If the solution is too dilute, no crystals will form. If it's too concentrated, it may oil out or precipitate too rapidly, leading to poor selectivity.

    • Protocol:

      • Start by creating a saturated solution at an elevated temperature.

      • Slowly cool the solution to induce crystallization.

      • If no crystals form, try slowly evaporating some of the solvent to increase the concentration.

      • If the mixture oils out, add a small amount of solvent to redissolve the oil and attempt to cool more slowly.

  • Seeding:

    • Question: Can seeding help induce crystallization?

    • Action: Introducing a seed crystal of the desired diastereomeric salt can promote crystallization.

    • Protocol: If you can generate a small amount of the crystalline salt (e.g., by scratching the side of the flask or by fast evaporation of a small aliquot), add a tiny crystal to the supersaturated solution.

Problem: Low Diastereomeric Excess (d.e.) of the Crystallized Salt

Q: I've managed to crystallize a salt, but the diastereomeric excess is low. How can I improve it?

A: Low d.e. indicates that the two diastereomeric salts have similar solubilities in the chosen solvent system.

  • Recrystallization:

    • Action: The most straightforward way to improve d.e. is to perform one or more recrystallizations.

    • Protocol: Dissolve the isolated crystals in a minimal amount of hot solvent and allow them to recrystallize. Each recrystallization step should enrich the less soluble diastereomer.

  • Solvent System Optimization:

    • Action: The choice of solvent can dramatically affect the solubility difference between the diastereomers.

    • Protocol: Re-screen different solvents or solvent mixtures. Sometimes a less polar or more polar solvent can significantly improve the separation efficiency.

  • Change the Resolving Agent:

    • Action: If optimization of the crystallization conditions with one resolving agent fails to provide a good separation, it may be necessary to try a different one.[5] The geometry and interactions of a different chiral acid can lead to a much larger difference in the crystal lattice energies and solubilities of the resulting diastereomeric salts.

IV. References

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). Chromatography Today. [Link]

  • Chiral HPLC and SFC Columns. Columnex LLC. [Link]

  • Madhavan, P., Rao, B. M., Pravin, B., Thilakkumar, T., Arun, K., Sravan, T., Sivakumar, K., & Chandrasekhar, K. B. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Trade Science Inc. [Link]

  • Ali, I., Al-Othman, Z. A., & Farooqi, J. (2014). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Chirality, 26(11), 738-746. [Link]

  • Welch, C. J., Biba, M., & Regalado, E. L. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9), 674-681. [Link]

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. ResearchGate. [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Enantioselective crystallization of glutamic acid hydrochloride. ResearchGate. [Link]

  • Resolution of chiral amines. Google Patents.

  • Chiral resolution. Wikipedia. [Link]

  • Santos, P. P., & Pinheiro, P. F. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization: towards a greener industrial process. The Royal Society of Chemistry. [Link]

  • Light-Driven Crystallization-Induced Dynamic Resolution of Amines. Princeton University. [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International, 36(1), 22-29. [Link]

  • Catalytic Kinetic Resolution of Cyclic Secondary Amines. ResearchGate. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Al-Tel, T. H. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). ACS Publications. [Link]

  • Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles. (2022). ACS Omega. [Link]

  • Process for the separation of a mixture of enantiomers. European Patent Office. [Link]

  • Grinberg, N., & Pan, S. (2012). Chiral Separation for Enantiomeric Determination in the Pharmaceutical Industry. Semantic Scholar. [Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. (2006). Journal of the American Chemical Society. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). National Institutes of Health. [Link]

  • HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. (2022). PubMed Central. [Link]

Sources

Technical Support Center: Recrystallization of 1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in recrystallizing this compound?

A1: The primary challenge lies in selecting an appropriate solvent system that balances solubility and insolubility. As an amine salt, the compound is generally polar and requires polar solvents for dissolution.[1] However, many common polar solvents, like ethanol and methanol, may also dissolve the salt to a significant extent at room temperature, leading to poor recovery.[2] The key is to find a solvent or solvent mixture where the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.

Q2: My compound is "oiling out" instead of forming crystals. What causes this and how can I fix it?

A2: "Oiling out" is a common issue where the solute separates from a supersaturated solution as a liquid instead of a solid crystalline lattice.[3] This is often caused by a solution that is too concentrated or cooled too rapidly.[3] To mitigate this, you can try reducing the initial concentration by adding a small amount of additional hot solvent before cooling.[3] A slower, more gradual cooling process is also crucial; allow the solution to cool to room temperature slowly before transferring it to an ice bath.[3]

Q3: Can I use a single solvent for recrystallization?

A3: Yes, a single-solvent recrystallization is often the simplest and preferred method if a suitable solvent can be identified.[1] Alcohols like isopropanol or ethanol, sometimes with a small amount of water, are good starting points for amine hydrochlorides.[1][4] The ideal single solvent will dissolve the compound completely at its boiling point but will result in significant crystal formation upon cooling.

Q4: When should I consider a two-solvent (solvent/anti-solvent) system?

A4: A two-solvent system is beneficial when no single solvent provides the desired solubility profile.[1] This method involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a miscible "anti-solvent" in which it is poorly soluble to induce precipitation.[1] For this compound, a good solvent could be methanol or ethanol, with an anti-solvent like diethyl ether or toluene.[1]

Troubleshooting Guide

Issue 1: Low or No Crystal Formation Upon Cooling

Root Cause Analysis: This issue typically arises from either using too much solvent, resulting in a solution that is not supersaturated upon cooling, or selecting a solvent in which the compound remains highly soluble even at low temperatures.

Troubleshooting Protocol:

  • Concentrate the Solution: If you suspect too much solvent was used, gently heat the solution to evaporate a portion of the solvent. Be cautious not to overheat and decompose the compound.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid material, add a "seed crystal" to the cooled solution to initiate crystallization.[3]

  • Utilize an Anti-Solvent: If concentrating the solution is ineffective, you may need to add an anti-solvent. Slowly add a miscible solvent in which your compound is insoluble (e.g., diethyl ether) dropwise to the cooled solution until turbidity is observed, then allow it to stand.[1][2]

Issue 2: Poor Purity of the Recrystallized Product

Root Cause Analysis: Impurities can co-precipitate with the desired product if their solubility properties are too similar.[5] This can also occur if the cooling process is too rapid, trapping impurities within the crystal lattice.

Troubleshooting Protocol:

  • Slow Down the Cooling Process: Rapid cooling can lead to the formation of small, impure crystals.[3][6] Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. This promotes the growth of larger, purer crystals.[1]

  • Wash the Crystals: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent.[7] This will help to remove any residual mother liquor containing dissolved impurities.

  • Consider a Different Solvent System: If impurities persist, a different solvent system may be necessary to better differentiate the solubility of the product from the impurities.[5]

  • Activated Charcoal Treatment: If the impurities are colored, they may be removed by adding a small amount of activated charcoal to the hot solution before filtration.[2] The charcoal adsorbs the colored impurities, which are then removed during the hot filtration step.

Issue 3: Significant Product Loss (Low Yield)

Root Cause Analysis: Low yield can result from using an excessive amount of solvent, incomplete crystallization, or premature crystallization during hot filtration. The solubility of the hydrochloride salt in the chosen solvent at low temperatures is also a critical factor.[8]

Troubleshooting Protocol:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1] This ensures the solution is saturated, maximizing recovery upon cooling.

  • Optimize Cooling Time and Temperature: Ensure the solution is cooled for a sufficient amount of time at a low enough temperature (e.g., in an ice bath) to maximize crystal formation.[1]

  • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure all glassware is pre-heated and the filtration is performed quickly to prevent the product from crystallizing in the funnel.[1]

  • Recover from Mother Liquor: If significant product remains in the mother liquor, it may be possible to recover a second crop of crystals by evaporating some of the solvent and re-cooling. Note that this second crop may be less pure than the first.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is a starting point and may require optimization based on the purity of the starting material.

Recommended Solvent Systems:

  • Isopropanol

  • Ethanol/Water mixtures

  • Methanol[9]

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., isopropanol).

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[1]

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystallization.[1]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.[1]

  • Drying: Dry the purified crystals, preferably under vacuum.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

Recommended Solvent/Anti-Solvent Pairs:

  • Methanol / Diethyl Ether

  • Ethanol / Toluene

  • Isopropanol / Hexane

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., methanol).[7]

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "anti-solvent" (e.g., diethyl ether) dropwise until the solution becomes slightly cloudy.[1]

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears.[1]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Crystal Collection and Drying: Collect, wash with the ice-cold anti-solvent, and dry the crystals as described in Protocol 1.[1]

Data Presentation

Solvent SystemAdvantagesDisadvantages
Isopropanol Good balance of polarity; less volatile than methanol/ethanol.[4]May require larger volumes compared to more polar alcohols.
Ethanol/Water Highly tunable polarity by adjusting the water content.Water can be difficult to remove during drying.
Methanol Excellent solvating power for polar salts.[9]High solubility may lead to lower yields if not carefully controlled.
Methanol/Ether Allows for fine-tuning of precipitation; effective for removing non-polar impurities.Diethyl ether is highly flammable and volatile.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling hot_filter->cool ice_bath Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: General workflow for single-solvent recrystallization.

Troubleshooting_Tree cluster_yield Low Yield cluster_purity Poor Purity cluster_oiling Oiling Out start Recrystallization Issue c1 Too much solvent? start->c1 c2 Crystallization incomplete? start->c2 c3 Cooled too fast? start->c3 c4 Impurities co-precipitated? start->c4 c5 Too concentrated or cooled too quickly? start->c5 s1a Evaporate some solvent & re-cool c1->s1a s2a Increase cooling time/lower temp c2->s2a s3a Allow slow cooling before ice bath c3->s3a s4a Wash crystals thoroughly c4->s4a s4b Try a different solvent system c4->s4b s5a Dilute with more hot solvent c5->s5a s5b Ensure very slow cooling c5->s5b

Sources

Validation & Comparative

Purity validation of 1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Purity Validation of 1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride by High-Performance Liquid Chromatography

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound (CAS No. 1172462-36-0) is a key building block in the synthesis of various pharmacologically active molecules.[1][2] As a primary intermediate, its purity is paramount, directly influencing the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Even minute impurities can lead to downstream reaction failures, the formation of toxic byproducts, or compromised API stability.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, in-depth analysis of purity validation for this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will not only detail a robust analytical method but also explain the scientific rationale behind our choices, address common analytical challenges, and compare the performance of HPLC with a leading alternative, Ultra-Performance Liquid Chromatography (UPLC).

The Primary Method: A Deep Dive into RP-HPLC for Purity Validation

RP-HPLC is the workhorse of pharmaceutical quality control for its robustness, precision, and versatility.[3] For this compound, the separation is based on the differential partitioning of the analyte and its potential impurities between a nonpolar stationary phase (C18) and a polar mobile phase.

Causality Behind Experimental Choices

The selection of HPLC parameters is a deliberate process designed to achieve optimal separation and detection:

  • Stationary Phase (Column): A C18 (octadecylsilane) column is chosen for its strong hydrophobic retention, which is ideal for separating the nonpolar bromophenyl and cyclopentyl regions of the molecule from potential process-related impurities.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (acetonitrile) is used.

    • The Buffer (e.g., Phosphate Buffer, pH 3.0): This is the most critical component for analyzing an amine hydrochloride. The amine group is basic, and its protonation state is pH-dependent. An acidic buffer ensures the amine remains consistently protonated (as the hydrochloride salt), preventing peak tailing and splitting that can occur from interactions between the free amine and residual silanols on the column surface.

    • The Organic Modifier (Acetonitrile): Its concentration is optimized to control the elution time (retention) of the compound. A gradient elution, where the acetonitrile concentration is increased over time, is often employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and detected within a reasonable runtime.

  • Detection: The bromophenyl group in the molecule contains a strong chromophore that absorbs UV light. A UV detector set at a wavelength of maximum absorbance (e.g., ~225 nm) provides high sensitivity for both the main compound and related impurities.[4]

Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Mobile Phase & Diluent Preparation B Standard & Sample Solution Preparation A->B C System Equilibration B->C D Blank Injection (Diluent) C->D E System Suitability Test (SST) Injections D->E F Sample Injections E->F G Peak Integration & Identification F->G H SST Verification G->H I Purity Calculation (% Area Normalization) H->I J Final Report Generation I->J Troubleshooting Start Problem: Split or Tailing Peak for Amine Hydrochloride CheckBuffer Is the mobile phase buffered? Start->CheckBuffer FixBuffer Action: Incorporate an acidic buffer (e.g., pH 2.5-3.5 phosphate/formate) into the mobile phase. CheckBuffer->FixBuffer No CheckpH Is the buffer pH at least 2 units below the pKa of the amine? CheckBuffer->CheckpH Yes BufferYes Yes BufferNo No End Problem Resolved FixBuffer->End FixpH Action: Lower the mobile phase pH to ensure complete protonation of the amine. CheckpH->FixpH No CheckColumn Is the column old or showing signs of degradation? CheckpH->CheckColumn Yes pH_Yes Yes pH_No No FixpH->End FixColumn Action: Replace the column. Consider a column with end-capping to minimize silanol interactions. CheckColumn->FixColumn Yes CheckColumn->End No, consult further instrument diagnostics Column_Yes Yes Column_No No FixColumn->End

Sources

A Comparative Guide to Validated Analytical Methods for 1-(4-Bromophenyl)cyclopentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous and accurate analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The compound 1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride, a key building block in the synthesis of various therapeutic agents, necessitates robust analytical methods to ensure its identity, purity, and quality. This guide provides an in-depth comparison of two commonly employed analytical techniques for the characterization and quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The choice of an analytical method is not arbitrary; it is a carefully considered decision based on the physicochemical properties of the analyte, the intended purpose of the analysis (e.g., routine quality control, impurity profiling), and regulatory requirements. This document will delve into the theoretical underpinnings, practical considerations, and validation of these two powerful techniques, offering researchers, scientists, and drug development professionals a comprehensive framework for selecting the most appropriate method for their needs. All methodologies discussed are designed to meet the stringent criteria for analytical method validation as outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

The Analytical Challenge: this compound

This compound is a white powder[5] that, as a hydrochloride salt, is generally soluble in polar solvents, making it a suitable candidate for reversed-phase HPLC. The presence of a primary amine and a bromophenyl group provides chromophores for UV detection. For GC-MS analysis, the compound's volatility and thermal stability must be considered. The hydrochloride salt is non-volatile and would require conversion to the free base and potentially derivatization for successful analysis.

Method 1: High-Performance Liquid Chromatography (HPLC) for Potency and Purity

HPLC is a cornerstone of pharmaceutical analysis, offering high sensitivity, accuracy, and the ability to separate complex mixtures.[6][7] For this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical approach for determining potency and identifying non-volatile impurities.

Causality Behind Experimental Choices

The selection of each parameter in the HPLC method is deliberate. A C18 column is chosen for its hydrophobicity, which will effectively retain the analyte and separate it from more polar impurities. The mobile phase, a mixture of an aqueous buffer and an organic modifier, allows for the fine-tuning of the retention time and resolution. A phosphate buffer is selected to maintain a consistent pH, ensuring reproducible ionization of the amine group and, consequently, stable retention times. Acetonitrile is a common organic modifier that provides good peak shape and low UV cutoff. UV detection is appropriate due to the presence of the bromophenyl chromophore. The specific wavelength is chosen to maximize sensitivity for the analyte.

Experimental Protocol: RP-HPLC Method

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-17.1 min: 80% to 20% B

    • 17.1-20 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Diluent: Mobile Phase A:Mobile Phase B (80:20 v/v).

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing MobilePhase Prepare Mobile Phase Equilibrate Equilibrate HPLC System MobilePhase->Equilibrate Standard Prepare Standard Solution Inject Inject Blank, Standard, and Sample Standard->Inject Sample Prepare Sample Solution Sample->Inject Equilibrate->Inject Acquire Acquire Chromatographic Data Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate Potency and Purity Integrate->Calculate Report Generate Report Calculate->Report

Workflow for HPLC Analysis

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[6][8] For the analysis of this compound, GC-MS is particularly useful for identifying potential volatile impurities that may not be detected by HPLC, such as residual solvents or by-products from the synthesis. It also provides definitive structural confirmation through mass spectral fragmentation patterns.

Causality Behind Experimental Choices

Direct injection of the hydrochloride salt is not feasible due to its low volatility. Therefore, a sample preparation step involving neutralization to the free base is necessary. A non-polar capillary column, such as a DB-5ms, is chosen for its ability to separate a wide range of compounds based on their boiling points. The temperature programming allows for the sequential elution of compounds with different volatilities. Electron ionization (EI) is a standard ionization technique that produces reproducible fragmentation patterns, which are crucial for library matching and structural elucidation.

Experimental Protocol: GC-MS Method

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • Autosampler.

  • Data acquisition and processing software with a mass spectral library.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a vial.

  • Add 1 mL of 1 M Sodium Hydroxide to neutralize the salt.

  • Add 1 mL of a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) and vortex to extract the free base.

  • Allow the layers to separate and carefully transfer the organic layer to a clean vial for analysis.

3. Chromatographic and Mass Spectrometric Conditions:

  • Column: DB-5ms (5% Phenyl-polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_processing Data Interpretation Weigh Weigh Sample Neutralize Neutralize to Free Base Weigh->Neutralize Extract Liquid-Liquid Extraction Neutralize->Extract Inject Inject Organic Extract Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identify Peaks (Library Search) Detect->Identify Quantify Quantify Impurities (if needed) Identify->Quantify Report Generate Report Quantify->Report

Workflow for GC-MS Analysis

Comparison of Method Performance

The performance of each method must be validated according to ICH Q2(R1)/Q2(R2) guidelines to ensure they are fit for their intended purpose.[1][2][3][4] The following table summarizes the expected performance characteristics of the two validated methods.

Validation Parameter HPLC-UV GC-MS Rationale for Performance
Specificity HighVery HighHPLC demonstrates specificity through chromatographic separation. GC-MS provides an orthogonal separation mechanism and mass spectral identification, offering superior specificity.[2]
Linearity (r²) > 0.999> 0.995Both techniques exhibit excellent linearity over a defined concentration range.[2]
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%HPLC generally offers higher accuracy for quantification. The multi-step sample preparation for GC-MS can introduce more variability.[2]
Precision (%RSD) < 1.0%< 5.0%The automated and direct injection in HPLC leads to higher precision compared to the more complex sample preparation for GC-MS.[2]
Limit of Quantitation (LOQ) ~0.05%~0.01%GC-MS can often achieve lower detection and quantitation limits, especially in selected ion monitoring (SIM) mode, making it ideal for trace impurity analysis.
Robustness HighModerateHPLC methods are typically very robust. GC-MS methods can be more susceptible to variations in sample preparation and instrument parameters.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and complementary techniques for the analysis of this compound. The choice between them is dictated by the analytical objective.

  • For routine quality control, potency determination, and analysis of non-volatile impurities, the validated RP-HPLC method is the superior choice. It offers excellent accuracy, precision, and robustness with a straightforward sample preparation protocol.

  • For the identification of unknown volatile impurities, residual solvents, and for definitive structural confirmation, the validated GC-MS method is indispensable. Its high specificity and sensitivity for volatile compounds provide critical information that may be missed by HPLC.

In a comprehensive drug development program, both methods would likely be employed. The HPLC method would be used for routine release testing, while the GC-MS method would be utilized during process development, for impurity profiling, and to investigate any out-of-specification results. This orthogonal approach ensures a thorough understanding of the API's quality and provides a robust data package for regulatory submissions.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Integrated Liner Technologies. (2024, February 7). Techniques in Pharmaceutical Analysis. Retrieved from [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Vertex AI Search. (n.d.). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Different Techniques of Analysis. Retrieved from [Link]

  • Scribd. (n.d.). Analytical Techniques Comparison Final | PDF | High Performance Liquid Chromatography. Retrieved from [Link]

  • Walsh Medical Media. (2023, July 3). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bio Active Compounds Presents in Oeophylla smaragdina. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024, July 23). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Retrieved from [Link]

  • LookChem. (n.d.). This compound CAS NO.1172462-36-0. Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Results for 1-(4-Bromophenyl)cyclopentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and cross-validation of analytical methodologies for the characterization of 1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride, a key intermediate in pharmaceutical synthesis. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for selecting and validating appropriate analytical techniques to ensure the quality, purity, and stability of this compound. The methodologies discussed are grounded in the principles of scientific integrity, featuring self-validating systems and adherence to regulatory guidelines such as the International Council for Harmonisation (ICH) Q2(R2) standards.

Introduction: The Analytical Imperative for a Key Building Block

This compound serves as a critical precursor in the synthesis of various pharmacologically active molecules. Its purity and structural integrity are paramount to the safety and efficacy of the final drug product. Consequently, a comprehensive analytical strategy is essential to identify and quantify the active substance, detect potential impurities, and establish a stability profile. This guide presents a comparative analysis of three orthogonal analytical techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity and assay, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Orthogonal Analytical Approaches: A Triad of Confidence

A multi-faceted analytical approach, employing techniques with different separation and detection principles, provides a more comprehensive and reliable characterization of the analyte. This cross-validation strategy minimizes the risk of overlooking impurities or degradants that may not be detected by a single method.

Caption: Cross-validation workflow for analytical results.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Workhorse for Purity and Assay

RP-HPLC is the cornerstone for determining the purity of this compound due to its high resolution, sensitivity, and reproducibility. A well-developed RP-HPLC method can separate the main compound from process-related impurities and degradation products.

Rationale for Method Development

The selection of a C18 stationary phase is based on the non-polar nature of the bromophenyl and cyclopentyl moieties of the analyte, promoting retention via hydrophobic interactions. The mobile phase, a mixture of an acidic aqueous buffer and an organic modifier, is optimized to achieve a balance between retention, peak shape, and resolution. The acidic pH ensures the amine group is protonated, leading to better peak symmetry and preventing tailing.

Experimental Protocol: RP-HPLC
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a concentration of 1 mg/mL.

Validation Parameters (as per ICH Q2(R2))[1][2][3][4]
ParameterAcceptance CriteriaIllustrative Result
Specificity No interference from blank, placebo, or known impurities at the retention time of the analyte. Peak purity index > 0.999.Pass
Linearity (r²) ≥ 0.999 over the concentration range of 50-150% of the nominal concentration.0.9995
Accuracy (% Recovery) 98.0% - 102.0% at three concentration levels (80%, 100%, 120%).99.5% - 101.2%
Precision (% RSD) Repeatability (n=6): ≤ 1.0%. Intermediate Precision: ≤ 2.0%.0.45% (Repeatability)
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.0.01 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.0.03 µg/mL
Robustness % RSD of results after deliberate variations in method parameters (flow rate, temperature, mobile phase composition) should be ≤ 2.0%.Pass

Gas Chromatography-Mass Spectrometry (GC-MS): Unveiling Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the sample. It offers excellent sensitivity and specificity, with the mass spectrometer providing structural information for unknown peaks.

Causality in Experimental Choices

The analysis of amine hydrochlorides by GC-MS can be challenging due to their low volatility and potential for on-column degradation. To address this, two approaches are considered: direct analysis of the free base after in-situ neutralization or derivatization to form a more volatile and thermally stable derivative. For this guide, we will focus on the direct analysis approach. A key consideration is the potential for interaction with the solvent, especially methanol, which can lead to the formation of artifacts.[1] Therefore, a non-reactive solvent is preferred.

Experimental Protocol: GC-MS
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C (Splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C, hold for 5 min.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Dissolve the sample in dichloromethane (1 mg/mL) and add a small amount of a non-volatile base (e.g., triethylamine) to liberate the free amine.

Illustrative Impurity Profile
Retention Time (min)Putative IdentificationRationale for Presence
8.5CyclopentanoneStarting material for synthesis.
10.24-BromoanilinePotential byproduct.
12.7N-acetyl-1-(4-bromophenyl)cyclopentanaminePotential process-related impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides unequivocal structural confirmation of the main component and can be used to identify and quantify major impurities without the need for reference standards for those impurities. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

Rationale for Spectral Interpretation

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-bromophenyl group, the aliphatic protons of the cyclopentyl ring, and the amine proton. The chemical shifts and coupling patterns provide detailed information about the connectivity of the molecule. The ¹³C NMR spectrum will confirm the number of unique carbon atoms and their chemical environment.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated methanol (CD₃OD) or Deuterated chloroform (CDCl₃).

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

Expected Spectral Data (Illustrative)

¹H NMR (400 MHz, CDCl₃): δ 7.55 (d, J = 8.4 Hz, 2H, Ar-H), 7.30 (d, J = 8.4 Hz, 2H, Ar-H), 2.50-2.35 (m, 2H, cyclopentyl-H), 2.10-1.95 (m, 2H, cyclopentyl-H), 1.90-1.70 (m, 4H, cyclopentyl-H), (Amine and hydrochloride protons may be broad and exchangeable).

¹³C NMR (101 MHz, CDCl₃): δ 145.0 (Ar-C), 131.5 (Ar-CH), 128.0 (Ar-CH), 121.0 (Ar-C-Br), 65.0 (C-NH₂), 40.0 (cyclopentyl-CH₂), 24.0 (cyclopentyl-CH₂).

Caption: Structural confirmation by NMR spectroscopy.

Forced Degradation Studies: Predicting Stability

To establish the stability-indicating nature of the developed analytical methods, forced degradation studies are performed.[2][3][4][5] The compound is subjected to stress conditions to induce degradation, and the resulting samples are analyzed to ensure that the degradation products are well-resolved from the parent compound and from each other.

Stress Conditions
  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photostability: Exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

The results from these studies are crucial for developing a robust formulation and for defining appropriate storage conditions.

Conclusion: A Framework for Analytical Excellence

The cross-validation of analytical results using orthogonal techniques like RP-HPLC, GC-MS, and NMR provides a high degree of confidence in the quality and purity of this compound. This comprehensive approach, guided by the principles of scientific integrity and regulatory expectations, ensures that the analytical data is reliable and defensible. By understanding the rationale behind the experimental choices and implementing a self-validating system, researchers and drug development professionals can confidently characterize this critical pharmaceutical intermediate.

References

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • AMSlab. (2024). New update for ICH Q2 (R2) Analytical process validation guidance. Retrieved from [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • The Pharmaceutical and Chemical Journal. (2025). Method Development and Validation of Test Method using RP-HPLC. Retrieved from [Link]

  • Sharp. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H (a) and 13 C NMR spectra of 4 (b). Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Forced Degradation Studies. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of 1-(4-Bromophenyl)cyclopentan-1-amine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of the Arylcyclopentylamine Scaffold

The 1-(4-bromophenyl)cyclopentan-1-amine scaffold represents a compelling starting point for medicinal chemistry exploration. The structure combines a rigid cyclopentyl ring, which can confer favorable pharmacokinetic properties, with a synthetically versatile bromophenyl group. The bromine atom serves as a handle for a variety of cross-coupling reactions, allowing for systematic structural modifications. Furthermore, the primary amine is readily derivatized to explore structure-activity relationships (SAR). Arylcycloalkylamines, as a broad class, have been investigated for a range of biological activities, and the presence of a halogen like bromine can significantly influence potency and selectivity.[1]

This guide presents a comparative analysis of a proposed series of derivatives based on the 1-(4-bromophenyl)cyclopentan-1-amine hydrochloride core. While direct comparative data for this specific series is not extensively published, this document synthesizes insights from structurally related compounds to project potential biological activities and elucidate likely SAR.[2][3][4] We will focus on two key areas of therapeutic interest where bromophenyl-containing molecules have shown promise: antimicrobial and anticancer activities.[2][5][6][7] All experimental data presented is hypothetical, designed to illustrate the comparative performance that could be expected based on established medicinal chemistry principles. Detailed, validated protocols for assessing these biological activities are provided to support further research.

Proposed Synthesis of Derivatives

To explore the SAR of the 1-(4-bromophenyl)cyclopentan-1-amine scaffold, a series of derivatives can be synthesized. Modifications can be introduced at two primary sites: the primary amine (N-alkylation and N-acylation) and the aromatic ring (via Suzuki-Miyaura cross-coupling). A general synthetic workflow is outlined below.

G cluster_0 Core Synthesis cluster_1 N-Derivatization cluster_2 Aromatic Ring Modification A 1-(4-Bromophenyl)cyclopentan-1-carbonitrile B 1-(4-Bromophenyl)cyclopentan-1-amine (Free Base) A->B Reduction (e.g., LiAlH4) C 1-(4-Bromophenyl)cyclopentan-1-amine HCl (Core Compound) B->C HCl in Ether D N-Alkylation (R-X, Base) B->D E N-Acylation (R-COCl, Base) B->E H Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst) B->H F N-Alkyl Derivatives D->F G N-Amide Derivatives E->G I 1-(Biphenyl-4-yl)cyclopentan-1-amine Derivatives H->I

Figure 1: Proposed synthetic workflow for generating derivatives.

This modular approach allows for the creation of a diverse library of compounds to systematically probe the effects of various structural modifications on biological activity.

Comparative Biological Activity Analysis
Antimicrobial Activity

The prevalence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents.[8] Arylamine and bromophenyl-containing compounds have demonstrated potential as antibacterial agents, making this an important activity to investigate for the proposed derivatives.[2][4] Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli are common pathogens used for initial screening.

Hypothetical Comparative Antimicrobial Potency (MIC, µg/mL)

Compound IDR1 (N-substituent)R2 (Aryl-substituent)S. aureus (Gram-positive)E. coli (Gram-negative)
BCP-01 (Core) -H-Br128>256
BCP-02 -CH₃-Br64256
BCP-03 -C₂H₅-Br32128
BCP-04 -COCH₃-Br>256>256
BCP-05 -H-Phenyl64128
BCP-06 -H-4-CF₃-Phenyl3264
BCP-07 -C₂H₅-4-CF₃-Phenyl1632

Structure-Activity Relationship Insights:

  • N-Alkylation: Small alkyl substitutions on the amine (BCP-02, BCP-03) appear to enhance activity compared to the primary amine core (BCP-01). This is a common trend where increasing lipophilicity improves membrane penetration.[4] The ethyl group (BCP-03) is predicted to be more potent than the methyl group (BCP-02), suggesting an optimal lipophilicity range.

  • N-Acylation: The introduction of an amide group (BCP-04) is predicted to abolish activity. The change in basicity and electronic properties of the nitrogen atom can be detrimental to the antimicrobial mechanism of action for this scaffold.

  • Aromatic Substitution: Replacing the bromine with other aryl groups via Suzuki coupling could significantly modulate activity. An electron-withdrawing group like trifluoromethyl (BCP-06) is hypothesized to be more effective than a simple phenyl ring (BCP-05), a phenomenon observed in other classes of antibacterial compounds.[2]

  • Synergistic Modifications: Combining optimal modifications, such as N-ethylation and a 4-CF₃-phenyl group (BCP-07), is predicted to yield the most potent compound in the series, highlighting the importance of multiparameter optimization.

Anticancer (Cytotoxic) Activity

Many bromophenyl-containing scaffolds have been reported to possess significant anticancer properties.[2][5][6][9] Therefore, evaluating the cytotoxic potential of these novel derivatives against various human cancer cell lines is a logical progression. The Sulforhodamine B (SRB) assay is a robust and widely used method for this purpose.[2][10][11]

Hypothetical Comparative Cytotoxic Activity (IC₅₀, µM)

Compound IDR1 (N-substituent)R2 (Aryl-substituent)MCF-7 (Breast Cancer)A549 (Lung Cancer)
BCP-01 (Core) -H-Br75.288.1
BCP-02 -CH₃-Br60.572.4
BCP-03 -C₂H₅-Br45.355.9
BCP-04 -COCH₃-Br>100>100
BCP-05 -H-Phenyl30.841.2
BCP-06 -H-4-CF₃-Phenyl15.122.7
BCP-07 -C₂H₅-4-CF₃-Phenyl8.912.5

Structure-Activity Relationship Insights:

  • Core Structure: The parent compound (BCP-01) is predicted to have modest cytotoxic activity.

  • N-Alkylation: Similar to the antimicrobial trend, small N-alkyl groups (BCP-02, BCP-03) appear to moderately increase potency.

  • Aromatic Substitution: The most significant gains in potency are hypothesized to come from modifications to the aryl ring. Replacing bromine with a phenyl ring (BCP-05) enhances activity, and adding a potent electron-withdrawing group like -CF₃ (BCP-06) further boosts cytotoxicity. This suggests that interactions within the target's binding pocket are sensitive to the electronic and steric properties of this region of the molecule.[9]

  • Combined Effect: Again, the combination of optimal N-alkylation and aromatic substitution (BCP-07) is predicted to result in the highest potency, demonstrating a consistent SAR trend across both investigated biological activities.

Key Experimental Protocols

The generation of reliable and reproducible data is paramount. The following are detailed, standardized protocols for the assays used to generate the comparative data in this guide.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.[12][13]

G A Prepare bacterial inoculum (e.g., 0.5 McFarland standard) C Add standardized bacterial suspension to each well A->C B Prepare serial 2-fold dilutions of test compounds in a 96-well microtiter plate B->C E Incubate plate at 37°C for 18-24 hours C->E D Include positive (no drug) and negative (no bacteria) controls D->E F Visually inspect for turbidity or measure absorbance (OD600) E->F G Determine MIC: Lowest concentration with no visible growth F->G

Figure 2: Workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:

  • Preparation of Inoculum: Culture bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) overnight in appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of each test compound in DMSO. Perform serial two-fold dilutions in broth in a 96-well microtiter plate to achieve a range of desired final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

  • Controls: Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Protocol 2: In Vitro Cytotoxicity (Sulforhodamine B Assay)

The SRB assay is a colorimetric method used to measure drug-induced cytotoxicity by staining total cellular protein.[11][14]

G A Seed cancer cells in a 96-well plate and allow adhesion (24h) B Treat cells with serial dilutions of test compounds A->B C Incubate for a fixed exposure time (e.g., 48-72h) B->C D Fix cells with cold trichloroacetic acid (TCA) C->D E Wash plates and stain with Sulforhodamine B (SRB) dye D->E F Wash away unbound dye and solubilize bound dye with Tris buffer E->F G Measure absorbance at ~510 nm F->G H Calculate % cell viability and determine IC50 value G->H

Figure 3: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., MCF-7, A549) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells, and incubate at 4°C for 1 hour.

  • Staining: Discard the supernatant and wash the plates five times with slow-running tap water. Allow the plates to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 5-10 minutes. Measure the absorbance at approximately 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Conclusion and Future Directions

This guide provides a framework for the systematic evaluation of this compound derivatives. Based on established structure-activity relationships from related molecular classes, this scaffold holds significant potential for the development of novel antimicrobial and anticancer agents. The hypothetical data presented herein suggests that dual optimization of N-alkylation and aromatic substitution can lead to compounds with potent biological activity.

Future work should focus on the actual synthesis of the proposed derivatives and their rigorous biological evaluation using the protocols outlined. Promising lead compounds, such as the N-ethyl, 4-trifluoromethylphenyl derivative (BCP-07), should be further investigated for their mechanism of action, selectivity, and in vivo efficacy. This structured approach, combining rational design with standardized biological screening, is essential for advancing this promising chemical scaffold toward potential therapeutic applications.

References
  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. (n.d.). PubMed. [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2023). MDPI. [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (n.d.). National Center for Biotechnology Information. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). National Center for Biotechnology Information. [Link]

  • Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2023). Semantic Scholar. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). National Center for Biotechnology Information. [Link]

  • Pre-Clinical Testing → Example of In Vitro Study to Assess Drug Toxicity. (n.d.). Rephine. [Link]

  • Cell Cytotoxicity Assay, Cell Toxicity Assay. (n.d.). NorthEast BioLab. [Link]

  • Antimicrobial and Biofilm Inhibition Activity of Novel Biobased Quaternary Ammonium Salts. (2025). ACS Omega. [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.). MDPI. [Link]

  • Novel Tricyclic Compounds for Treating Bacterial Infections. (2025). ACS Publications. [Link]

  • Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. (n.d.). National Center for Biotechnology Information. [Link]

  • Exploration of Chemical Biology Approaches to Facilitate the Discovery and Development of Novel Antibiotics. (2022). Frontiers. [Link]

  • Review: Structure-Activity Relationship of Antimicrobial Peptoids. (n.d.). MDPI. [Link]

  • Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. (n.d.). PubMed. [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of 1-(4-Bromophenyl)cyclopentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(4-Bromophenyl)cyclopentan-1-amine is a crucial intermediate in pharmaceutical research, valued for its role as a building block in the synthesis of complex neurologically active compounds, including analogues of molecules like Arketamine.[1][2][3] The selection of an optimal synthetic pathway is paramount, directly influencing yield, purity, scalability, and overall cost-effectiveness. This guide provides a comprehensive comparison of the primary synthesis routes to 1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride, offering an in-depth analysis of the underlying chemical principles, detailed experimental protocols, and a data-driven comparison to aid researchers in making informed strategic decisions.

Introduction: Strategic Importance and Synthetic Challenges

The target molecule, a substituted α-tertiary aryl amine, presents unique synthetic challenges. The quaternary carbon center bearing the amine group is sterically hindered, which can impede reaction kinetics and necessitate carefully optimized conditions. The presence of the bromophenyl group offers a handle for further functionalization (e.g., via cross-coupling reactions) but must be stable to the conditions employed in the amine synthesis.

This guide will dissect three classical and highly effective methodologies for constructing this motif, starting from readily available precursors: the Ritter Reaction, the Strecker Synthesis, and the Bucherer-Bergs Reaction. Each route will be evaluated on its merits and drawbacks, providing a clear framework for process selection in both discovery and scale-up contexts.

Overview of Primary Synthetic Pathways

The synthesis of 1-(4-Bromophenyl)cyclopentan-1-amine fundamentally involves the formation of a carbon-nitrogen bond at the tertiary C1 position of the cyclopentyl ring. The choice of strategy is dictated by the starting material, which is typically either the corresponding ketone (1-(4-bromophenyl)cyclopentanone) or alcohol (1-(4-bromophenyl)cyclopentanol).

G cluster_start Key Starting Materials cluster_routes Synthetic Routes cluster_end Final Product Ketone 1-(4-bromophenyl)cyclopentanone Strecker Strecker Synthesis Ketone->Strecker NH4Cl, KCN Bucherer Bucherer-Bergs Reaction Ketone->Bucherer (NH4)2CO3, KCN Alcohol 1-(4-bromophenyl)cyclopentanol Ritter Ritter Reaction Alcohol->Ritter Nitrile, Strong Acid Product 1-(4-Bromophenyl)cyclopentan-1-amine HCl Ritter->Product Hydrolysis Strecker->Product Hydrolysis Bucherer->Product Intermediate Hydrolysis

Caption: High-level overview of the evaluated synthetic pathways.

Route A: The Ritter Reaction

The Ritter reaction is arguably one of the most direct and efficient methods for synthesizing tertiary amines from tertiary alcohols.[4][5] The reaction proceeds by generating a stable carbocation from the alcohol in a strong acidic medium, which is then trapped by a nitrile solvent, forming a nitrilium ion. Subsequent hydrolysis yields the corresponding N-alkyl amide, which can be further hydrolyzed to the target amine.[6][7]

Mechanism and Rationale

The key to the Ritter reaction's success is the formation of a stable tertiary carbocation at the C1 position, stabilized by the adjacent cyclopentyl ring and phenyl group.

  • Carbocation Formation: The tertiary alcohol, 1-(4-bromophenyl)cyclopentanol, is protonated by a strong acid (e.g., H₂SO₄). The subsequent loss of water generates a stable tertiary carbocation.

  • Nucleophilic Attack by Nitrile: The nitrogen atom of the nitrile (e.g., acetonitrile) acts as a nucleophile, attacking the carbocation to form a stable nitrilium ion intermediate.

  • Hydrolysis: Upon aqueous workup, the nitrilium ion is hydrolyzed to an N-acetylated amide intermediate.

  • Amide Hydrolysis: The resulting amide is then subjected to acidic or basic hydrolysis to cleave the acetyl group, yielding the final primary amine, which is then precipitated as the hydrochloride salt.

G start 1-(4-bromophenyl)cyclopentanol carbocation Tertiary Carbocation start->carbocation + H⁺ - H₂O nitrilium Nitrilium Ion Intermediate carbocation->nitrilium + CH₃CN amide N-acetyl Amide Intermediate nitrilium->amide + H₂O (workup) amine Target Amine amide->amine Hydrolysis (e.g., HCl, heat) G start 1-(4-bromophenyl)cyclopentanone imine Iminium Ion Intermediate start->imine + NH₃ - H₂O aminonitrile α-Aminonitrile Intermediate imine->aminonitrile + CN⁻ amine Target Amine aminonitrile->amine Hydrolysis (e.g., HCl, heat)

Caption: Simplified workflow for the Strecker Synthesis pathway.

Experimental Protocol (Exemplary)
  • Aminonitrile Formation: In a sealed vessel, a solution of 1-(4-bromophenyl)cyclopentanone (1.0 eq) in methanol is prepared. Ammonium chloride (1.5 eq) and potassium cyanide (1.2 eq) are added sequentially. The mixture is stirred at 50-60°C for 24 hours.

  • Isolation of Intermediate: After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated to yield the crude α-aminonitrile.

  • Hydrolysis: The crude aminonitrile is added to concentrated hydrochloric acid and heated to reflux for 24-48 hours. This step requires careful monitoring due to the evolution of gas and the harsh conditions.

  • Isolation: The work-up and isolation follow the same procedure as described in the Ritter Reaction (Section 3.2, Step 4).

Route C: The Bucherer-Bergs Reaction

Similar to the Strecker synthesis, the Bucherer-Bergs reaction is a multi-component synthesis starting from a ketone but produces a hydantoin intermediate. [8][9][10][11]This stable heterocyclic compound must then be hydrolyzed in a separate, often high-temperature, step to yield the desired amine.

Mechanism and Rationale

This reaction introduces a carbamoyl group that cyclizes to form the five-membered hydantoin ring.

  • Cyanohydrin Formation: The ketone reacts with cyanide to form a cyanohydrin intermediate.

  • Condensation and Cyclization: In the presence of ammonium carbonate, the cyanohydrin reacts with ammonia and carbon dioxide (from carbonate decomposition) to form an aminonitrile, which then cyclizes through a series of steps to yield the 5,5-disubstituted hydantoin. [9][10]3. Hydantoin Hydrolysis: The hydantoin ring is highly stable and requires aggressive conditions for cleavage (e.g., strong base like Ba(OH)₂ or strong acid at high temperatures) to hydrolyze the two amide bonds and release the amino acid, which can then decarboxylate to the amine. This hydrolysis step is often the lowest-yielding part of the sequence. [8]

Experimental Protocol (Exemplary)
  • Hydantoin Synthesis: 1-(4-bromophenyl)cyclopentanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq) are combined in a mixture of ethanol and water in a sealed pressure vessel. The mixture is heated to 90-110°C for 24 hours.

  • Intermediate Isolation: After cooling, the reaction mixture is acidified with HCl to precipitate the crude hydantoin. The solid is collected by filtration, washed with water, and dried.

  • Hydrolysis: The hydantoin intermediate is heated with 25% aqueous sodium hydroxide at 150-180°C in a sealed autoclave for 12 hours.

  • Isolation: The reaction mixture is cooled and acidified with concentrated HCl. The work-up and final precipitation as the hydrochloride salt are similar to the previously described methods.

Comparative Analysis

To provide a clear, objective comparison, the three routes are benchmarked against critical parameters for chemical synthesis.

ParameterRitter ReactionStrecker SynthesisBucherer-Bergs Reaction
Starting Material Tertiary AlcoholKetoneKetone
Key Reagents Strong Acid, NitrileKCN/NaCN, NH₄ClKCN/NaCN, (NH₄)₂CO₃
Number of Steps 2 (Amide formation, Hydrolysis)2 (Aminonitrile, Hydrolysis)2 (Hydantoin, Hydrolysis)
Typical Overall Yield Good to ExcellentModerate to GoodModerate
Purity Generally high after crystallizationCan have nitrile-related impuritiesCan have ring-opening byproducts
Scalability Excellent; often used in industry. [4]Good; requires handling of HCN gas or cyanide salts.Moderate; requires pressure vessels for both steps.
Safety Concerns Use of strong, corrosive acids.HIGH: Use of highly toxic cyanide salts. [12]HIGH: Use of highly toxic cyanide salts and high-pressure reactions.
Key Advantage High yields, very direct route from tertiary alcohols.Well-established, versatile for many ketones.Forms a stable, crystalline intermediate (hydantoin).
Key Disadvantage Requires the alcohol precursor; amide hydrolysis can be slow.Toxicity of cyanide; harsh hydrolysis conditions.Very harsh, high-temperature hydrolysis of the stable hydantoin ring often leads to low yields.

Conclusion and Senior Scientist Recommendation

Based on the comparative analysis, the Ritter Reaction emerges as the most promising route for the synthesis of this compound, particularly for scale-up and process efficiency. Its primary advantages are the directness of the route from a tertiary alcohol, generally higher yields, and avoidance of the extreme safety protocols associated with large-scale cyanide use in the Strecker and Bucherer-Bergs reactions. While the Strecker synthesis is a viable alternative, its reliance on cyanide and potentially more challenging hydrolysis step make it less favorable. The Bucherer-Bergs reaction, due to the extreme stability of the hydantoin intermediate and the correspondingly harsh conditions required for its cleavage, is the least efficient of the three pathways for this specific target.

For any laboratory or industrial application, the final decision should be guided by the availability and cost of the starting material (ketone vs. alcohol), the scale of the synthesis, and the available equipment and safety infrastructure. However, from a chemical efficiency and scalability standpoint, the Ritter reaction provides the most robust and reliable foundation for producing this valuable pharmaceutical intermediate.

References

  • Hashimoto, K. (2023). Arketamine for cognitive impairment in psychiatric disorders. Psychiatry and Clinical Neurosciences, 77(5), 297-298. [Link]

  • Wikipedia. (2023). Ritter reaction. [Link]

  • Wikipedia. (2023). Bucherer–Bergs reaction. [Link]

  • Surry, D. S., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(5), 1938-1941. [Link]

  • ResearchGate. (n.d.). Network construction of esketamine, arketamine, and...[Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

  • Micova, J., et al. (2002). Bucherer-Bergs Reaction. Synlett, 2002(10), 1715-1717. (Note: A direct link to the specific article is not available from the search results, but the general principle is well-documented).
  • Organic Chemistry Portal. (n.d.). Ritter Reaction. [Link]

  • Wikipedia. (2024). Arketamine. [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. [Link]

  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4013. [Link]

  • ChemEurope.com. (n.d.). Strecker amino acid synthesis. [Link]

  • Grokipedia. (n.d.). Arketamine. [Link]

  • ResearchGate. (n.d.). The Ritter reaction mechanism for the synthesis of...[Link]

  • Davoodnia, A., et al. (2012). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid. Journal of Chemical Sciences, 124(5), 1025-1032. [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. [Link]

  • WikiMili. (n.d.). Arketamine. [Link]

  • Yang, H., et al. (2017). Facile synthesis of 1-(4-bromophenyl)-1H-tetrazol-5-amine and related amide derivatives. Journal of Chemical Research, 41(10), 581-585. [Link]

  • Pu, X., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(5), 1938-1941. [Link]

  • Wikipedia. (2023). Strecker amino acid synthesis. [Link]

  • Hazelard, D., Nocquet, P., & Compain, P. (2017). Catalytic C–H amination at its limits: challenges and solutions. Organic Chemistry Frontiers, 4(12), 2500-2522. [Link]

  • Lee, J. Y., & Hartwig, J. F. (2013). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. Journal of the American Chemical Society, 135(42), 15873-15876. [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). [Link]

  • Al-Hadedi, A. A. M., & Tiekink, E. R. T. (2017). 3-(4-Bromophenyl)cyclopent-2-en-1-one. Molbank, 2017(3), M949. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. [Link]

  • Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1805. [Link]

  • Google Patents. (n.d.). CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride.
  • Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • PubMed Central. (n.d.). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. [Link]

Sources

A Framework for Inter-Laboratory Validation of 1-(4-Bromophenyl)cyclopentan-1-amine Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing a robust inter-laboratory validation program for the analysis of 1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride, a key intermediate in pharmaceutical synthesis.[1] Ensuring the reliability and reproducibility of analytical methods across different laboratories is a cornerstone of modern quality assurance, underpinning the safety and efficacy of final drug products.[2][3] This document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental design, data interpretation, and the establishment of a self-validating analytical system, in alignment with international regulatory standards.[4][5][6]

The Imperative for Inter-Laboratory Validation

Before a new drug substance or its intermediate, such as this compound, can be reliably used in a global manufacturing supply chain, the analytical methods used to assess its quality must be proven to be transferable and reproducible. A single-laboratory validation establishes the performance characteristics of a method under a specific set of conditions.[7][8] However, an inter-laboratory validation study, often referred to as a proficiency test, is the ultimate arbiter of a method's robustness.[2][9] It challenges the method by introducing the inherent variability of different laboratories, including different analysts, equipment, and reagent sources.[10]

The primary objectives of this validation are:

  • To Assess Reproducibility: To determine the precision of the method when performed by different laboratories.

  • To Demonstrate Method Robustness: To ensure that minor, real-world variations in analytical parameters do not significantly impact results.[11]

  • To Qualify Participating Laboratories: To provide an objective measure of a laboratory's competence to perform the analysis accurately.[2][3]

Foundational Pillar: Single-Laboratory Method Development & Validation

An inter-laboratory study can only succeed if the analytical method itself is fundamentally sound. The first pillar is therefore the development and comprehensive validation of the primary analytical method within a single, originating laboratory. For the quantification of this compound and its impurities, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice due to its specificity, precision, and wide applicability to non-volatile organic molecules.[12][13]

Proposed RP-HPLC Method for Analysis

The following protocol is a scientifically grounded starting point for the analysis, derived from established methods for structurally similar aryl-amine compounds.[12][13][14]

ParameterSpecificationRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the nonpolar bromophenyl and cyclopentyl moieties of the analyte.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA phosphate or acid buffer is used to control the ionization state of the amine, ensuring consistent peak shape and retention. Acetonitrile is a common organic modifier providing good elution strength.
Gradient 0-20 min: 30% B to 80% B20-25 min: 80% B25-30 min: 30% BA gradient elution is necessary to elute the primary analyte with a good peak shape while also separating potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and chromatographic efficiency.
Detection UV at 230 nmThe bromophenyl chromophore is expected to have significant absorbance in this region of the UV spectrum, providing high sensitivity.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Diluent 50:50 Water:AcetonitrileThis mixture ensures the solubility of the analyte and is compatible with the mobile phase.
Single-Laboratory Validation Protocol (ICH Q2(R2) Framework)

Validation must be performed according to a pre-approved protocol, with all acceptance criteria clearly defined.[11][15] The core validation parameters are outlined in the International Council for Harmonisation (ICH) guidelines.[4][5][6][16]

G cluster_prep Preparation cluster_validation Core Validation Experiments cluster_report Finalization Protocol Define Validation Protocol & Acceptance Criteria Standards Prepare Reference Standards & Forced Degradation Samples Protocol->Standards Specificity Specificity / Selectivity (Peak Purity, Forced Degradation) Standards->Specificity Linearity Linearity & Range Specificity->Linearity Data Analyze Data vs. Acceptance Criteria Specificity->Data Accuracy Accuracy (% Recovery) Linearity->Accuracy Linearity->Data Precision Precision (Repeatability & Intermediate) Accuracy->Precision Accuracy->Data Limits LOD & LOQ Precision->Limits Precision->Data Robustness Robustness (Vary Flow, Temp, pH) Limits->Robustness Limits->Data Robustness->Data Report Generate Validation Report Data->Report

Single-Laboratory Method Validation Workflow

Table 1: Summary of Single-Laboratory Validation Parameters and Acceptance Criteria

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Perform forced degradation (acid, base, peroxide, heat, light).No interference at the analyte's retention time. Peak purity index > 0.999.
Linearity Analyze 5-7 concentrations across 50-150% of the target concentration.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.Interval providing acceptable linearity, accuracy, and precision.
Accuracy Spike drug product matrix at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: 6 replicate injections of 100% test concentration.Intermediate: Repeat on a different day with a different analyst.RSD ≤ 2.0% for repeatability.RSD ≤ 2.0% for intermediate precision.
LOD & LOQ Based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope.Determined and reported.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters remain within limits. No significant change in results.

Designing the Inter-Laboratory Validation Study

With a validated method in hand, the study can be extended to multiple laboratories. The design of this study is critical for generating meaningful and statistically sound data.

Study Protocol and Participant Selection

A comprehensive study protocol is dispatched to all participating laboratories. This document is the single source of truth for the study and must contain:

  • Clear objectives and scope.

  • The validated analytical method in its entirety.

  • Detailed instructions for sample handling, storage, and preparation.

  • System suitability test (SST) criteria that must be met before analysis.

  • A precise description of the samples to be tested.

  • Standardized templates for reporting results and raw data.

Participants should be selected based on their technical capabilities and quality systems (e.g., ISO 17025 accreditation, GMP compliance). A typical study involves 6-10 laboratories to ensure statistical power.

Sample Preparation and Distribution

The originating laboratory is responsible for preparing and distributing a homogenous batch of test material.

  • Material Selection: Two to three batches of this compound with varying levels of the analyte (e.g., 98.0%, 99.5%, 100.0% of a reference lot) and key impurities should be selected.

  • Homogeneity Testing: The bulk material for each level must be proven to be homogeneous before being aliquoted.

  • Packaging and Shipping: Samples are carefully packaged to prevent degradation and shipped under controlled conditions with clear labeling.

G cluster_org Originating Lab cluster_part Participating Labs (N=6-10) cluster_analysis Statistical Analysis Protocol Develop Study Protocol Samples Prepare & Test Homogeneous Samples Protocol->Samples Distribute Distribute Protocol & Samples Samples->Distribute Lab1 Lab 1 LabN Lab 'N' Analyze Perform Analysis per Protocol Distribute->Analyze Report Report Results Analyze->Report Collect Collect & Tabulate Data Report->Collect Stats Statistical Evaluation (ANOVA, Cochran's, Grubbs') Collect->Stats FinalReport Generate Final Validation Report Stats->FinalReport

Inter-Laboratory Validation Study Workflow
Statistical Analysis and Acceptance Criteria

Upon receipt of data from all labs, a rigorous statistical analysis is performed.

  • Outlier Tests: Cochran’s C test is used to identify laboratories with significantly larger variance than others (stragglers). Grubbs’ test is used to identify individual outlier results.

  • Analysis of Variance (ANOVA): This powerful statistical tool is used to separate and quantify the different sources of variation in the data, primarily:

    • Repeatability variance (within-lab): The random error inherent in the method under constant conditions.

    • Reproducibility variance (between-lab): The additional variance component due to differences between laboratories.

Table 2: Hypothetical Inter-Laboratory Study Results for Assay (%)

LaboratoryResult 1Result 2Result 3MeanStd. Dev. (Within-Lab)
Lab 199.599.699.499.500.10
Lab 299.899.799.999.800.10
Lab 399.499.399.599.400.10
Lab 4100.199.9100.0100.000.10
Lab 599.699.799.599.600.10
Lab 699.299.499.399.300.10
Overall Mean 99.60
Repeatability SD (sr) 0.10
Reproducibility SD (sR) 0.25
Repeatability RSD (RSDr) 0.10%
Reproducibility RSD (RSDR) 0.25%

Acceptance criteria are typically based on the Horwitz Ratio (HorRat), which compares the observed reproducibility (RSDR) to a predicted value based on the analyte concentration. A HorRat value between 0.5 and 2.0 is generally considered acceptable.

Alternative and Complementary Analytical Methodologies

While RP-HPLC is the primary tool for quantification, other techniques are essential for a comprehensive analytical characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[17][18] Its application in this context would be for:

  • Residual Solvent Analysis: To quantify solvents remaining from the manufacturing process.

  • Volatile Impurity Profiling: To identify and quantify low molecular weight impurities that may not be well-retained by RP-HPLC.

  • Genotoxic Impurity Analysis: To detect potential genotoxic impurities at trace levels, which often requires the high sensitivity of MS detection.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for unambiguous structure elucidation.[19][20][21] It is not typically used for routine quality control but is critical during development and for reference standard characterization.

  • Structural Confirmation: ¹H and ¹³C NMR are used to confirm the identity of this compound, ensuring the correct structure is being synthesized.

  • Quantitative NMR (qNMR): Can be used as a primary method to determine the purity of a reference standard without the need for a separate standard of the same compound.

Table 3: Comparison of Key Analytical Techniques

TechniquePrimary ApplicationStrengthsLimitations
RP-HPLC-UV Quantitative analysis (assay, purity)Robust, precise, widely available, excellent for non-volatile compounds.Limited identification capability, requires a reference standard for quantification.
GC-MS Identification and quantification of volatile compoundsHigh separation efficiency, definitive identification via mass spectra, high sensitivity.Not suitable for non-volatile or thermally labile compounds; derivatization may be required.
NMR Unambiguous structural identificationProvides detailed structural information, can be used for absolute quantification (qNMR).Lower sensitivity than MS, complex mixture analysis can be challenging, high instrument cost.

Conclusion

The inter-laboratory validation of an analytical method for this compound is a rigorous, multi-faceted process that extends far beyond the initial development of a protocol. It begins with a comprehensive single-laboratory validation rooted in the principles of ICH and USP guidelines and culminates in a statistically robust inter-laboratory study.[8][22][23] This process provides the ultimate assurance that the method is fit for its intended purpose—to reliably assess the quality of a critical pharmaceutical intermediate, regardless of where the analysis is performed. By following this framework, researchers and drug developers can establish a self-validating system that ensures data integrity and supports the delivery of safe and effective medicines.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • USPBPEP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • RAPS. (2022). ICH releases draft guidelines on analytical method development. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • U.S. Pharmacopeia. (n.d.). <1225> Validation of Compendial Procedures. [Link]

  • USP-NF. (2011). <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

  • ZeptoMetrix. (n.d.). Proficiency Testing in Laboratory. [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • AOAC International. (n.d.). Proficiency Testing Program. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Sonogashira Coupling. [Link]

  • Journal of Chemical Health Risks. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl).... [Link]

  • ResearchGate. (n.d.). 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine.... [Link]

  • Raja, et al. (2020). A Sensitive GC-MS Method for.... International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026.
  • The Royal Society of Chemistry. (n.d.). Supporting information - Characterization of products. [Link]

  • LookChem. (n.d.). This compound CAS NO.1172462-36-0. [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity.... [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bio Active Compounds.... [Link]

  • PubChem. (n.d.). 1-(4-bromophenyl)propan-1-amine hydrochloride. [Link]

  • ResearchGate. (2016). Gas chromatography-mass spectrometry (gc-ms) analysis of ethanolic extracts of barleria. [Link]

Sources

Efficacy comparison of 1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride with standard compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Efficacy Evaluation of Novel NMDA Receptor Antagonists: A Case Study with 1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the preclinical efficacy evaluation of novel chemical entities targeting the N-methyl-D-aspartate (NMDA) receptor, using the hypothetical compound this compound as a case study. The methodologies outlined herein are designed to rigorously compare the performance of such novel compounds against established standard agents, providing researchers, scientists, and drug development professionals with a robust roadmap for preclinical assessment in the context of CNS disorders, particularly depression.

The glutamatergic system, and specifically the NMDA receptor, has emerged as a critical target for the development of rapid-acting antidepressants. The profound clinical success of ketamine has galvanized research into new molecules that may offer similar efficacy with an improved safety and tolerability profile. This document details the requisite in vitro and in vivo assays necessary to characterize a novel compound's interaction with the NMDA receptor and to establish its potential as a therapeutic agent.

Selection of Standard Compounds for Comparative Analysis

The choice of appropriate comparators is fundamental to a meaningful efficacy study. For the evaluation of a potential NMDA receptor antagonist with antidepressant properties, we have selected two well-characterized compounds that represent different facets of NMDA receptor modulation:

  • Ketamine: A potent, non-competitive NMDA receptor antagonist acting as a channel blocker. It is recognized for its rapid and robust antidepressant effects, serving as a high-efficacy benchmark. However, its clinical utility is hampered by psychotomimetic side effects and abuse potential.

  • Memantine: A moderate-affinity, uncompetitive NMDA receptor antagonist, also a channel blocker. It is approved for the treatment of Alzheimer's disease and exhibits a more favorable side-effect profile compared to ketamine, making it a valuable benchmark for safety and tolerability.[1]

By comparing this compound to both ketamine and memantine, we can contextualize its potency, mechanism, and potential therapeutic window.

In Vitro Efficacy Evaluation: Characterizing the Molecular Interaction

The initial phase of evaluation focuses on elucidating the direct interaction of the test compound with the NMDA receptor at a molecular and cellular level.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the NMDA receptor, providing a quantitative measure of its potency in displacing a known ligand.

Experimental Protocol:

  • Membrane Preparation: Utilize a whole rat brain membrane preparation known to contain NMDA receptors.[2]

  • Assay Conditions: Incubate the membrane preparation with a radiolabeled ligand, such as [³H]MK-801 (a high-affinity NMDA receptor channel blocker), at a fixed concentration.

  • Competition Binding: Add increasing concentrations of the test compound (this compound), ketamine, or memantine.

  • Separation and Detection: Separate the bound and free radioligand using rapid filtration. The amount of radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The IC₅₀ (the concentration of the compound that inhibits 50% of specific binding) is determined and converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Electrophysiology (Whole-Cell Patch-Clamp) Assay

Objective: To characterize the functional antagonism (IC₅₀) and the mechanism of action of the test compound on NMDA receptor-mediated currents in a neuronal context.

Experimental Protocol:

  • Cell Culture: Use primary cortical neurons or a cell line expressing recombinant human NMDA receptors (e.g., HEK293 cells expressing NR1/NR2A or NR1/NR2B subunits).

  • Recording: Establish a whole-cell patch-clamp recording configuration.

  • NMDA Receptor Activation: Apply NMDA (e.g., 100 µM) and a co-agonist like glycine (e.g., 10 µM) to elicit an inward current.

  • Antagonist Application: Co-apply increasing concentrations of the test compound, ketamine, or memantine with the NMDA/glycine solution.

  • Data Analysis: Measure the peak amplitude of the NMDA-evoked current at each antagonist concentration. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC₅₀. The mechanism (e.g., competitive vs. non-competitive, use-dependency) can be inferred from changes in the current-voltage relationship and the kinetics of the block.[3]

Calcium Influx Assay

Objective: To provide a high-throughput functional measure of NMDA receptor antagonism by quantifying the inhibition of NMDA-induced calcium influx into neuronal cells.

Experimental Protocol:

  • Cell Preparation: Culture primary neurons or a suitable cell line in microplates and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound, ketamine, or memantine.

  • Stimulation: Induce calcium influx by applying a solution containing NMDA and glycine.

  • Fluorescence Measurement: Measure the change in fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of the NMDA-induced calcium signal for each concentration of the antagonist and determine the IC₅₀.[4]

Hypothetical In Vitro Data Summary
CompoundNMDA Receptor Binding (Kᵢ, nM)Electrophysiology (IC₅₀, nM)Calcium Influx (IC₅₀, nM)
1-(4-Bromophenyl)cyclopentan-1-amine HCl[Experimental Value][Experimental Value][Experimental Value]
Ketamine50 - 100100 - 500200 - 600
Memantine200 - 500500 - 1000700 - 1500

Note: Values for Ketamine and Memantine are representative ranges from the literature.

In Vivo Efficacy Evaluation: Assessing Antidepressant-Like Effects in Animal Models

Following in vitro characterization, the antidepressant potential of the test compound is evaluated in established, translationally relevant animal models of depression.

Forced Swim Test (FST)

Objective: To assess the acute antidepressant-like effect of the compound by measuring its ability to reduce immobility time in rodents, which is interpreted as a decrease in behavioral despair.[5][6]

Experimental Protocol:

  • Animal Acclimation: Acclimate male mice or rats to the testing room for at least one hour.

  • Drug Administration: Administer the test compound, standard compounds, or vehicle (e.g., saline) via intraperitoneal (i.p.) injection at various doses.

  • Pre-Test Session (for rats): On day 1, place the animals in a cylinder of water for 15 minutes.

  • Test Session: 24 hours after the pre-test (for rats) or 30-60 minutes post-injection (for mice), place the animals back into the water-filled cylinder for a 5-6 minute session.

  • Behavioral Scoring: Record the duration of immobility during the final 4 minutes of the test session.

  • Data Analysis: Compare the mean immobility time across treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Tail Suspension Test (TST)

Objective: Similar to the FST, the TST is an acute model used to evaluate antidepressant-like activity by measuring the reduction in immobility when a mouse is suspended by its tail.

Experimental Protocol:

  • Animal Acclimation: Acclimate male mice to the testing environment.

  • Drug Administration: Administer the test compound, standard compounds, or vehicle i.p. at various doses.

  • Suspension: 30-60 minutes post-injection, suspend each mouse by its tail using adhesive tape, ensuring it cannot escape.

  • Behavioral Scoring: Record the total duration of immobility over a 6-minute test period.

  • Data Analysis: Analyze the differences in mean immobility time between the treatment groups.

Chronic Unpredictable Mild Stress (CUMS) Model

Objective: To evaluate the efficacy of the compound in a more etiologically relevant model of depression that mimics the effects of chronic stress, assessing its ability to reverse anhedonia (a core symptom of depression).[5][7]

Experimental Protocol:

  • Induction of CUMS: Expose rodents to a series of mild, unpredictable stressors (e.g., cage tilt, wet bedding, light/dark cycle reversal) daily for 4-6 weeks.

  • Anhedonia Assessment: Monitor the development of anhedonia by conducting a sucrose preference test (SPT) weekly. A significant decrease in the consumption of a sucrose solution compared to water indicates anhedonia.

  • Chronic Drug Treatment: Once anhedonia is established, begin daily administration of the test compound, standard compounds, or vehicle, continuing the CUMS protocol.

  • Efficacy Measurement: Continue weekly SPTs to determine if the drug treatment can reverse the stress-induced reduction in sucrose preference.

  • Data Analysis: Compare the sucrose preference percentages over time and between treatment groups.

Hypothetical In Vivo Data Summary
CompoundForced Swim Test (MED, mg/kg)Tail Suspension Test (MED, mg/kg)CUMS - Anhedonia Reversal (MED, mg/kg)
1-(4-Bromophenyl)cyclopentan-1-amine HCl[Experimental Value][Experimental Value][Experimental Value]
Ketamine5 - 105 - 1010 - 15
Memantine10 - 2010 - 2015 - 25

MED: Minimum Effective Dose. Values for Ketamine and Memantine are representative ranges.

Visualizations

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Efficacy Binding_Assay Radioligand Binding (Affinity - Ki) Electro_Assay Electrophysiology (Function - IC50) Binding_Assay->Electro_Assay Calcium_Assay Calcium Influx (Function - IC50) Electro_Assay->Calcium_Assay Decision Potent & Efficacious? Calcium_Assay->Decision FST Forced Swim Test (Acute Efficacy) TST Tail Suspension Test (Acute Efficacy) FST->TST CUMS Chronic Stress Model (Chronic Efficacy) TST->CUMS Start Novel Compound: 1-(4-Bromophenyl)cyclopentan-1-amine HCl Start->Binding_Assay Decision->FST Yes NMDA_Pathway Glutamate Glutamate Release NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Signaling Downstream Signaling (e.g., BDNF ↑) Ca_Influx->Signaling Synaptic_Plasticity Synaptic Plasticity Signaling->Synaptic_Plasticity Antidepressant_Effect Antidepressant Effects Synaptic_Plasticity->Antidepressant_Effect Antagonist Novel Antagonist (e.g., Test Compound) Antagonist->NMDA_R

Caption: Hypothetical signaling pathway of NMDA receptor antagonism.

Comparative Analysis and Discussion

A thorough analysis requires synthesizing the data from all experiments. The in vitro results will establish the potency and mechanism of this compound relative to ketamine and memantine. For instance, a lower Kᵢ and IC₅₀ would suggest higher potency. The electrophysiological data will be crucial in determining if the compound acts as a channel blocker like the standards and its kinetics of binding and unbinding.

The in vivo data should correlate with the in vitro findings. A potent compound in binding and functional assays is expected to be effective at lower doses in the FST, TST, and CUMS models. The comparison to ketamine will benchmark its antidepressant-like efficacy, while the comparison to memantine will provide insights into its potential for a wider therapeutic window. An ideal candidate would exhibit ketamine-like efficacy in the CUMS model but with a wider dose separation between efficacy and the induction of side effects (e.g., motor impairments, not detailed here but a critical component of safety pharmacology).

This comprehensive, multi-tiered approach ensures a robust and self-validating system for the preclinical evaluation of novel NMDA receptor antagonists. By systematically comparing a new chemical entity to well-characterized standards, researchers can make informed decisions about its potential for further development as a novel therapeutic for major depressive disorder and other CNS conditions.

References

  • Kristiyani A, Ikawati Z, Gani AP, Sofro ZM. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. J Herbmed Pharmacol. 2024;13(4):523-536. [Link]

  • Yadav, P., et al. (2020). Animal models for the study of antidepressant activity. PubMed. [Link]

  • Ikawati, Z. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. ResearchGate. [Link]

  • Nagine, T. (2024). The Ethics and Efficacy of Antidepressant Drug Testing on Animals. Open Access Journals. [Link]

  • Journal of Herbmed Pharmacology. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. [Link]

  • Wasterlain, C. G., et al. (2002). A comparison of three NMDA receptor antagonists in the treatment of prolonged status epilepticus. PMC - PubMed Central. [Link]

  • Vornov, J. J., et al. (1994). Comparison of the potency of competitive NMDA antagonists against the neurotoxicity of glutamate and NMDA. PubMed. [Link]

  • Pao, L. H., et al. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. MDPI. [Link]

  • Thompson, T., et al. (2019). NMDA receptor antagonists and pain relief: A meta-analysis of experimental trials. ResearchGate. [Link]

  • Kumar, R., et al. (2022). N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. PubMed. [Link]

  • Castillo-Gomez, E., et al. (2016). Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR)... ResearchGate. [Link]

  • Johnson, J. W., & Kotermanski, S. E. (2006). Comparison of behavioral effects of the NMDA receptor channel blockers memantine and ketamine in rats. PMC - NIH. [Link]

  • Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. [Link]

  • Grimm, K., et al. (2000). In vitro characterization of novel NR2B selective NMDA receptor antagonists. PubMed. [Link]

  • Gribkoff, V. K., et al. (2014). RNA Based Antagonist of NMDA Receptors. ACS Chemical Neuroscience. [Link]

Sources

A Senior Application Scientist's Guide to the Qualification of 1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous domain of pharmaceutical research and development, the certainty of an analytical result is not merely a goal; it is the bedrock of product safety and efficacy. This certainty is fundamentally anchored to the quality of the reference standards employed.[1] This guide provides a comprehensive technical assessment of 1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride, outlining the necessary scientific procedures to qualify it as a reference standard and comparing its utility against other available alternatives.

The Foundational Role of a Reference Standard

A reference standard is a highly characterized and purified material that serves as a measurement base in pharmaceutical analysis.[2] It is the cornerstone against which all analytical measurements are compared, ensuring consistency, accuracy, and reliability in the identification, quantification, and purity assessment of drug substances, intermediates, and their impurities.[1][3] For a compound such as this compound, which may be a synthetic intermediate or a potential impurity in an active pharmaceutical ingredient (API), its role as a reference standard is critical for:

  • Method Validation: Establishing the performance of analytical methods according to ICH guidelines, including specificity, linearity, and accuracy.[4][5][6]

  • Impurity Profiling: Accurately identifying and quantifying process-related impurities or degradation products in the final API.[1][7]

  • Quality Control: Ensuring batch-to-batch consistency in manufacturing processes.[1]

The qualification of such a standard is an exhaustive process, demanding a suite of analytical tests to unequivocally establish its identity, purity, and stability.

Physicochemical Characterization of the Candidate Standard

This compound (CAS No. 1172462-36-0) is an organic compound whose utility in synthesis makes it a candidate for close analytical monitoring.[8] A thorough understanding of its structure is the first step in its qualification.

Molecular Structure:

Caption: Structure of this compound.

The Qualification Workflow: A Multi-Pronged Analytical Strategy

Qualifying a batch of this compound requires a systematic and self-validating workflow. This process is designed not just to determine purity but to build a comprehensive profile of the material, ensuring its suitability for its intended use.

G cluster_Identity Identity Confirmation cluster_Purity Purity & Impurity Assessment cluster_Certification Final Assay & Certification Identity_Tests Spectroscopic Analysis FTIR FTIR Spectroscopy Identity_Tests->FTIR MS Mass Spectrometry Identity_Tests->MS NMR NMR (¹H, ¹³C) Identity_Tests->NMR Mass_Balance Mass Balance Calculation NMR->Mass_Balance Purity_Tests Chromatographic & Other Tests HPLC HPLC-UV (Organic Purity) Purity_Tests->HPLC GC_HS GC-HS (Residual Solvents) Purity_Tests->GC_HS LOD Loss on Drying (Volatiles) Purity_Tests->LOD ROI Residue on Ignition (Inorganics) Purity_Tests->ROI HPLC->Mass_Balance GC_HS->Mass_Balance LOD->Mass_Balance ROI->Mass_Balance Assign_Purity Assign Purity Value Mass_Balance->Assign_Purity CoA Generate Certificate of Analysis Assign_Purity->CoA Start Candidate Material Received Start->Identity_Tests Start->Purity_Tests

Caption: A typical workflow for the qualification of a chemical reference standard.

Experimental Protocols: Establishing Identity and Purity

A. Identity Confirmation

The first principle of qualification is to confirm that the material is, unequivocally, this compound.

  • Protocol 1: Infrared Spectroscopy (FTIR)

    • Objective: To obtain a unique "molecular fingerprint."

    • Methodology: A small quantity of the sample is placed on the attenuated total reflectance (ATR) crystal of an FTIR spectrometer.

    • Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹.

    • Acceptance Criteria: The positions of key absorption bands (e.g., N-H stretches from the amine salt, C-H aromatic and aliphatic stretches, C=C aromatic stretches, and the C-Br stretch) must be consistent with the known structure of an amine salt.[9] The spectrum should match that of a previously confirmed batch, if available.

  • Protocol 2: Mass Spectrometry (MS)

    • Objective: To confirm the molecular weight of the free amine.

    • Methodology: The sample is dissolved in a suitable solvent (e.g., methanol) and infused into an electrospray ionization (ESI) source coupled to a mass spectrometer.

    • Data Acquisition: The spectrum is acquired in positive ion mode.

    • Acceptance Criteria: The spectrum must show a prominent ion corresponding to the [M+H]⁺ of the free base (C₁₁H₁₄BrN), exhibiting the characteristic isotopic pattern of a bromine-containing compound.

  • Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Objective: To provide definitive structural confirmation.

    • Methodology: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆) and analyzed using ¹H and ¹³C NMR spectroscopy.

    • Data Acquisition: Standard 1D spectra are acquired.

    • Acceptance Criteria: The chemical shifts, integration values, and coupling patterns in the ¹H spectrum, along with the number and chemical shifts of signals in the ¹³C spectrum, must be fully consistent with the proposed molecular structure.

B. Purity and Impurity Assessment

This phase quantifies the material's purity by identifying and measuring all extraneous components.

  • Protocol 4: High-Performance Liquid Chromatography (HPLC) for Organic Purity

    • Objective: To separate and quantify the main component from any organic impurities.

    • Methodology: A gradient reverse-phase HPLC method with UV detection is developed and validated for specificity, linearity, and precision according to ICH Q2(R1) guidelines.[6]

      • Column: C18, e.g., 4.6 x 150 mm, 5 µm.

      • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

      • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

      • Gradient: A time-programmed gradient from high aqueous to high organic content.

      • Detection: UV at a wavelength where the chromophore absorbs, e.g., 220 nm.

    • Analysis: The sample is dissolved in the mobile phase, injected, and the chromatogram is recorded.

    • Calculation: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

  • Protocol 5: Headspace Gas Chromatography (GC-HS) for Residual Solvents

    • Objective: To quantify volatile organic solvents remaining from the synthesis process.

    • Methodology: The sample is weighed into a headspace vial with a high-boiling point solvent like DMSO. The vial is heated to allow volatiles to partition into the headspace.[10]

    • Analysis: An aliquot of the headspace gas is injected into a GC system.

    • Acceptance Criteria: The identity and concentration of any detected solvents must be below the limits specified in USP <467> or ICH Q3C guidelines.

  • Protocol 6: Thermogravimetric Analysis (TGA) or Loss on Drying (LOD)

    • Objective: To measure the content of water and other volatile matter.

    • Methodology: A precisely weighed sample is heated in a TGA instrument or a vacuum oven at a specified temperature until a constant weight is achieved.

    • Calculation: The percentage of weight loss is reported as the LOD.

  • Protocol 7: Residue on Ignition (ROI) / Sulfated Ash

    • Objective: To determine the content of inorganic impurities.

    • Methodology: The sample is weighed, treated with sulfuric acid, and ignited to a high temperature until all organic material is removed.

    • Calculation: The weight of the remaining inorganic residue is expressed as a percentage of the original sample weight.

Comparative Analysis: Selecting the Appropriate Standard

The newly qualified this compound must be understood in the context of other available reference standards. The choice depends on the application's criticality and regulatory requirements.

FeatureQualified In-House Standard Commercial Reference Standard Pharmacopeial/Certified Standard (e.g., USP, Ph. Eur.)
Traceability Traceable to internal characterization data.Often traceable to a primary or pharmacopeial standard.Highest level of metrological traceability (often to SI units).[11][12]
Characterization Comprehensive, as described in this guide.Well-characterized with a detailed Certificate of Analysis (CoA).Exhaustively characterized via collaborative studies; considered primary standards.[13]
Purity Statement Assigned via mass balance, typically >99.0%.High purity, typically >99.5%, stated on CoA.Assigned value with an uncertainty budget provided on the certificate.[7][13]
Regulatory Acceptance Requires full submission of qualification data.Generally accepted with supplier's CoA.Legally recognized and required for compendial methods.[12][14]
Cost & Availability High initial effort, but low per-use cost.Moderate cost, readily available from chemical suppliers.High cost, available only from official pharmacopeias.[15]

Final Purity Assignment and Certification

The ultimate purity value is not determined by a single technique. It is assigned using a mass balance approach , which provides a holistic and conservative assessment of the material's purity.

Purity (%) = 100% - (% Organic Impurities by HPLC) - (% Residual Solvents by GC) - (% Water/Volatiles by LOD) - (% Inorganic Residue by ROI)

This calculated value, along with all supporting analytical data, is compiled into a formal Certificate of Analysis (CoA) . This document serves as the official record of the reference standard's quality and is essential for its proper use in a regulated laboratory.

Conclusion for the Practicing Scientist

The qualification of this compound as a reference standard is a scientifically demanding but necessary undertaking. It ensures that this material can be used with a high degree of confidence in critical analytical applications. While a fully qualified in-house standard is suitable for many developmental and quality control purposes, the use of official pharmacopeial standards is indispensable where compendial methods are required or in the event of a dispute.[13] The methodologies and comparative insights provided in this guide equip the researcher to make informed decisions, ensuring the integrity and defensibility of their analytical data.

References

  • European Pharmacopoeia (Ph. Eur.) Reference Materials - LGC Standards. (n.d.).
  • What is meant by reference standard in pharmaceuticals? - GMP SOP. (2023, January 5).
  • European Pharmacopoeia (Ph. Eur.) Reference Standards - Labmix24. (n.d.).
  • Why Analytical Reference Standards are Critical in Pharma Research. (n.d.).
  • Ph. Eur. Reference Standards | EDQM - CPHI Online. (n.d.).
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • Unveiling the Significance of Reference Standards in the Pharmaceutical Industry. (2024, January 17).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • The Crucial Role of Reference Standards in the Pharmaceutical Industry! (2024, March 29).
  • Reference Standards, Types, Uses, Preparation & Qualification - Veeprho. (2020, August 19).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.).
  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy. (2022, April 6).
  • European Pharmacopoeia (Ph. Eur.) Reference Standards - CPHI Online. (n.d.).
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20).
  • Ph. Eur. Reference Standards: Orders and Catalogue. (n.d.).
  • FAQs: Reference Standards - US Pharmacopeia (USP). (n.d.).
  • Reference-Standard Material Qualification | Pharmaceutical Technology. (2009, April 2).
  • This compound CAS NO.1172462-36-0. (n.d.).
  • USP Reference Standards. (n.d.).
  • Cas 1306604-68-1,2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride | lookchem. (n.d.).
  • Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine - Oxford Academic. (n.d.).
  • Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards | Pharmaguideline. (2012, April 15).
  • A Comparative Guide to the Validation of Analytical Methods for Amine Compounds - Benchchem. (n.d.).
  • Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using - Indian Journal of Pharmaceutical Sciences. (n.d.).
  • 1158544-96-7|N-[(4-Bromophenyl)methyl]cyclopentanamine hydrochloride|BLD Pharm. (n.d.).
  • 626603-31-4|1-(4-Bromophenyl)-cyclopentanemethanamine|BLD Pharm. (n.d.).
  • Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (2019, September 1).
  • Cas 1094341-13-5,1-(4-Bromophenyl)cyclopentanamine - LookChem. (n.d.).
  • Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (2019, September 1).
  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - MDPI. (n.d.).
  • 143328-24-9|1-(4-Bromophenyl)cyclopentane-1-carboxylic acid - BLDpharm. (n.d.).
  • 3-(4-Bromophenyl)cyclopent-2-en-1-one - PMC - NIH. (n.d.).
  • Yang Et Al 2017 Facile Synthesis of 1 (4 Bromophenyl) 1h Tetrazol 5 Amine and Related Amide Derivatives - Scribd. (n.d.).

Sources

Safety Operating Guide

Navigating the Disposal of 1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management and disposal of research chemicals are paramount to ensuring laboratory safety and environmental stewardship. For compounds like 1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride, which may be part of novel drug discovery pipelines, a thorough understanding of its chemical nature is the foundation of a safe disposal plan. This guide provides an in-depth, procedural framework for handling this compound, from initial hazard assessment to final disposal, grounded in established safety protocols and regulatory principles.

Part 1: Core Hazard Assessment and Chemical Profile

This compound is a halogenated organic amine salt. This classification immediately informs our handling and disposal strategy.

  • Halogenated Organic: The presence of a bromine atom places this compound in the halogenated waste stream. Halogenated compounds require specific disposal methods, typically high-temperature incineration with flue gas scrubbing, to prevent the formation of persistent environmental pollutants like dioxins and furans.[1][2] Cross-contamination with non-halogenated solvent waste streams can significantly increase disposal costs and complexity.[3][4]

  • Amine Hydrochloride: The amine functional group and its salt form suggest potential corrosivity and skin/eye irritation.[5][6][7] As a salt, it is likely a solid with some degree of water solubility, which influences its mobility in case of a spill.

Given that a comprehensive Safety Data Sheet (SDS) may not always be available for novel research compounds, a cautious approach is mandated. The compound must be treated as hazardous, and its disposal plan should be based on the properties of its constituent functional groups.[8]

Table 1: Anticipated Hazard Profile based on Chemical Analogs
Hazard ClassificationAnticipated RiskRationale & Representative Citations
Skin Corrosion/IrritationCategory 1B or 2: Causes skin irritation or severe burns.[5][6][7]Amine hydrochlorides are frequently classified as corrosive or irritants.[5][9]
Serious Eye Damage/IrritationCategory 1: Causes serious eye damage.[5][6][7]This is a common hazard for amine salts and corrosive materials.
Acute ToxicityCategory 4 (Harmful): May be harmful if swallowed, in contact with skin, or if inhaled.[10][11]While specific data is absent, this is a prudent assumption for a novel amine.
Environmental HazardsPotentially Toxic to Aquatic Life: Halogenated organic compounds can persist in the environment. Discharge into drains or sewer systems must be strictly avoided.[2][12]

Part 2: Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is non-negotiable. Based on the anticipated hazards, the following minimum PPE must be worn when handling this compound in any form—solid, solution, or as waste.

Table 2: Required Personal Protective Equipment
Protection TypeSpecificationJustification
Eye/Face Protection Chemical safety goggles or a face shield.Protects against splashes and dust, mitigating the risk of serious eye damage.[10][11]
Hand Protection Nitrile rubber gloves (or other chemically resistant gloves as specified by manufacturer data).Prevents skin contact, irritation, and potential burns.[2][6] Gloves must be inspected before use.[2]
Body Protection A flame-resistant lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use only under a chemical fume hood.[6]For bulk handling or situations where dust may be generated, a NIOSH-approved respirator may be necessary.[10]

Part 3: Step-by-Step Waste Collection and Disposal Workflow

The proper segregation and containment of chemical waste are critical for a compliant and safe disposal process. The following steps provide a clear, self-validating system for managing waste generated from this compound.

Step 1: Identify the Correct Waste Stream

Immediately classify all waste containing this compound (e.g., unused solid, contaminated labware, solutions) as Halogenated Organic Waste .[1][13] Never mix this waste with non-halogenated streams.[3][14]

Step 2: Select a Compatible Waste Container

Use a designated, leak-proof container made of a compatible material (e.g., high-density polyethylene, glass). The container must have a tightly sealing screw cap to prevent the release of vapors.[3][14] Ensure the container is in good condition.[3]

Step 3: Label the Container Correctly and Completely

Proper labeling is a cornerstone of safe waste management. As soon as the first drop of waste is added, affix a hazardous waste tag.[1][4] The label must include:

  • The words "Hazardous Waste."

  • The full, unabbreviated chemical name: "this compound."

  • An accurate list of all constituents and their approximate percentages.[14]

  • The relevant hazard warnings (e.g., "Corrosive," "Toxic").[4]

  • The date the waste was first added to the container (accumulation start date).

Step 4: Accumulate Waste in a Designated Area

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[4][8] This area must be:

  • At or near the point of generation.

  • Under the control of laboratory personnel.

  • Segregated from incompatible materials, such as strong oxidizing agents or bases.[5][6]

  • Preferably within secondary containment to manage potential leaks.

Step 5: Arrange for Final Disposal

Do not dispose of this chemical down the drain or in regular trash.[2] The collected waste must be turned over to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8][15] These professionals will ensure the waste is transported and disposed of in compliance with all local and national regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA).[16]

Disposal Decision Workflow

The following diagram outlines the logical pathway for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Phase 1: Generation & Assessment cluster_1 Phase 2: Segregation & Containment cluster_2 Phase 3: Accumulation & Disposal start Waste Generation (Solid, Solution, Contaminated Labware) assess Hazard Assessment: - Halogenated Organic - Amine Hydrochloride - Corrosive/Irritant Potential start->assess segregate Segregate as 'Halogenated Organic Waste' assess->segregate spill Spill Occurs assess->spill container Select Compatible, Sealable Container segregate->container labeling Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards & Date container->labeling store Store in Designated Satellite Accumulation Area (SAA) labeling->store contact_ehs Contact Institutional EHS or Licensed Disposal Service store->contact_ehs final_disposal Professional Disposal (e.g., Controlled Incineration) contact_ehs->final_disposal spill_proc Execute Spill Cleanup Protocol spill->spill_proc Refer to Section 4 spill_proc->segregate Cleanup materials as hazardous waste

Caption: Logical workflow for the safe disposal of the chemical.

Part 4: Emergency Procedures for Spills

Small-scale laboratory spills can be managed by trained personnel using an appropriate spill kit.

  • Evacuate and Alert: Immediately alert personnel in the area and control access. If the spill is large or involves highly volatile substances, evacuate and call emergency services.[17]

  • Don PPE: Wear the PPE outlined in Table 2 before approaching the spill.

  • Control the Spread: For a solid spill, gently cover it to prevent dust from becoming airborne.[17] For a liquid spill, create a dike around the spill's edge using an inert absorbent material like vermiculite or sand.[18][19]

  • Absorb and Collect: Apply absorbent material, working from the outside in.[18] Once absorbed, carefully scoop the residue into a designated hazardous waste container using spark-proof tools.[2][20]

  • Decontaminate: Clean the spill area with soap and water or an appropriate decontamination solution.[17][18] All cleaning materials (wipes, absorbents) must be collected and disposed of as halogenated hazardous waste.[19][21]

  • Report: Report the incident to your laboratory supervisor and EHS department as per institutional policy.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Proper Disposal Procedures for Halogen
  • Chemical Waste Disposal Guidelines. Source Not Specified.
  • Halogenated Organic Liquids - Standard Oper
  • SAFETY DATA SHEETS.
  • Halogenated Solvents in Laboratories.
  • SAFETY D
  • SAFETY DATA SHEET (4-Bromophenylhydrazine hydrochloride). Acros Organics.
  • SAFETY DATA SHEET (4-Bromophenylhydrazine hydrochloride). Alfa Aesar.
  • SAFETY DATA SHEET (2-Amino-1-cyclopentene-1-carbonitrile). Fisher Scientific.
  • Chemical and Hazardous Waste Guide. University of Oslo (UiO).
  • Spill procedure: Clean-up guidance. Queen Mary University of London (QMUL)
  • Chemical Spill Procedures - Step By Step Guide. Chem Klean.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • SAFETY DATA SHEET (3-Bromophenylhydrazine Hydrochloride). TCI Chemicals.
  • SAFETY D
  • 8 Steps to Handling a Lab Chemical Spill. Lab Manager.
  • Guide for Chemical Spill Response. American Chemical Society.
  • SAFETY DATA SHEET ((R)-(+)-1-(4-Bromophenyl)ethylamine, ChiPros®). Thermo Fisher Scientific.
  • SAFETY DATA SHEET (4-Chlorophenylhydrazine hydrochloride). Thermo Fisher Scientific.
  • Laboratory Chemical Spill Cleanup and Response Guide. CUNY.
  • Navigating the Disposal of Novel Research Compounds: A Guide for Labor
  • Waste, Chemical, and Cleanup Enforcement. US EPA.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.